1-(4-Bromophenoxy)-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZGUOHTKZAAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291813 | |
| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-62-2 | |
| Record name | 1-(4-Bromophenoxy)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 78380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56966-62-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Bromophenoxy)-2-nitrobenzene: Synthesis, Properties, and Applications
Abstract
Introduction and Structural Elucidation
1-(4-Bromophenoxy)-2-nitrobenzene belongs to the class of diaryl ethers, a structural motif present in numerous biologically active molecules and functional materials. Its structure, featuring a 4-bromophenoxy group attached to a 2-nitrophenyl ring, suggests its utility as a versatile intermediate for further chemical transformations. The electron-withdrawing nitro group in the ortho position is expected to activate the aromatic ring for nucleophilic aromatic substitution, while the bromo substituent offers a handle for cross-coupling reactions.
Due to the absence of a dedicated CAS number in publicly accessible databases, this guide will refer to data from closely related and isomeric compounds to predict the properties and reactivity of this compound.
Synthesis and Mechanism
The most probable and industrially scalable method for the synthesis of this compound is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2][3][4][5] This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this case, 4-bromophenol would be reacted with an ortho-halonitrobenzene, such as 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. The ortho-nitro group activates the halogen for displacement.
The general reaction is as follows:
Sources
A Comprehensive Technical Guide to 1-(4-Bromophenoxy)-2-nitrobenzene: Synthesis, Characterization, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 1-(4-bromophenoxy)-2-nitrobenzene, a versatile chemical intermediate with significant potential in synthetic chemistry and drug development. This document will delve into its chemical identity, synthesis, structural elucidation, and its role as a valuable building block for researchers and scientists.
Chemical Identity and Structure
IUPAC Name: this compound
The structure of this compound consists of a nitrobenzene ring and a bromophenol ring linked by an ether bond. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₈BrNO₃ |
| Molecular Weight | 294.10 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |
Synthesis of this compound
The most common and effective method for synthesizing diaryl ethers such as this compound is the Ullmann condensation.[1][2][3] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[4] In this specific case, 4-bromophenol is reacted with an activated aryl halide like 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene. The electron-withdrawing nitro group on the benzene ring activates the halide for nucleophilic aromatic substitution, facilitating the reaction.[1]
Reaction Scheme:
Caption: Synthesis of this compound via Ullmann Condensation.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Ullmann condensation. Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials:
-
4-Bromophenol
-
1-Chloro-2-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to a high temperature, typically in the range of 120-150 °C, and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Structural Characterization
The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 6.8-8.0 ppm). The protons on the nitro-substituted ring are expected to be more downfield shifted due to the electron-withdrawing nature of the nitro group. |
| ¹³C NMR | Signals corresponding to the twelve carbon atoms of the two aromatic rings. The carbon attached to the nitro group will be significantly deshielded. |
| IR Spectroscopy | Characteristic peaks for the C-O-C ether linkage (around 1240 cm⁻¹), the C-Br bond (around 600-500 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio). |
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry due to the presence of three key functional handles: the ether linkage, the nitro group, and the bromine atom.[5][6][7][8][9][10]
The Role of the Nitro Group
The nitro group is a versatile functional group in drug synthesis.[7][10] It can be readily reduced to an amino group, which is a common feature in many biologically active molecules. This transformation opens up a plethora of synthetic possibilities for introducing further diversity and complexity.
Caption: Synthetic utility of the nitro group in this compound.
The Utility of the Bromine Atom
The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[5][6][8] These powerful carbon-carbon bond-forming reactions are cornerstones of modern drug discovery, allowing for the construction of complex molecular architectures. This enables the synthesis of biaryl and other extended conjugated systems often found in pharmacologically active compounds.
The Ether Linkage
The diaryl ether scaffold is a common motif in many bioactive compounds and approved drugs. It provides a flexible yet stable linkage between two aromatic rings, influencing the overall conformation and physicochemical properties of the molecule, which are critical for its interaction with biological targets.
Conclusion
This compound is a strategically important chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its synthesis via the Ullmann condensation is a well-established and reliable method. The presence of multiple reactive sites within its structure allows for diverse chemical transformations, making it a valuable building block for the creation of novel and complex molecules with potential therapeutic applications. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors.
References
- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]
- Gul, S., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. PubMed.
-
StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table of content. Retrieved from [Link]
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
-
Autechem. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
Autechem. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene. Retrieved from [Link]
- ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
-
Frontiers. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
- ResearchGate. (2017).
-
NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]
- ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene.
-
PubChem. (n.d.). 1-Bromo-4-nitro(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)benzene. Retrieved from [Link] -
RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]
-
Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
-
US EPA. (n.d.). Benzene, 1,2-dibromo-4-(4-bromophenoxy)-. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
A Comprehensive Technical Guide to 1-(4-Bromophenoxy)-2-nitrobenzene
This guide provides an in-depth technical overview of 1-(4-Bromophenoxy)-2-nitrobenzene, a versatile aromatic ether with significant potential in various fields of chemical research and development. While not as extensively documented as some common reagents, its structural motifs—a brominated phenyl ring and a nitrated phenyl ring linked by an ether bond—suggest a rich and exploitable chemistry. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound.
Molecular Profile and Physicochemical Properties
This compound is a diaryl ether characterized by the presence of a nitro group ortho to the ether linkage and a bromine atom para to the ether linkage on the second aromatic ring.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula of this compound is determined to be C₁₂H₈BrNO₃ .
The molecular weight is calculated as follows:
-
(12 × 12.011) + (8 × 1.008) + (1 × 79.904) + (1 × 14.007) + (3 × 15.999) = 309.10 g/mol .
A related isomer, 1-bromo-4-(4-nitrophenoxy)benzene, is documented, lending confidence to the structural and formulaic assignment of the target compound[1].
Physicochemical Data Summary
| Property | Value (Estimated) |
| Molecular Formula | C₁₂H₈BrNO₃ |
| Molecular Weight | 309.10 g/mol |
| Appearance | Expected to be a pale yellow to yellow solid |
| Melting Point | Expected to be in the range of 70-100 °C |
| Boiling Point | > 350 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
| CAS Number | Not assigned |
Synthesis and Purification
The primary and most logical synthetic route to this compound is through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This classic method for forming diaryl ethers involves the copper-catalyzed reaction between a phenol and an aryl halide.[2][3]
Synthetic Pathway: Ullmann Condensation
The synthesis involves the reaction of 4-bromophenol with an activated aryl halide, such as 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene. The electron-withdrawing nitro group at the ortho position of the aryl halide activates the ring towards nucleophilic attack by the phenoxide, making the reaction feasible under relatively mild conditions.
Caption: Synthetic route to this compound via Ullmann condensation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of diaryl ethers via the Ullmann condensation and is adapted for the preparation of this compound.[4]
Materials:
-
4-Bromophenol
-
1-Chloro-2-nitrobenzene (or 1-bromo-2-nitrobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene or xylene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition and Inert Atmosphere: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M). Purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons. The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the brominated ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should exhibit 12 distinct signals for the aromatic carbons. The carbon bearing the nitro group and the carbons ortho to it will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the nitro group (asymmetric and symmetric stretching) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O-C ether linkage will show a strong absorption in the region of 1250-1200 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Potential Applications and Research Directions
The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.
Pharmaceutical and Agrochemical Synthesis
The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs) and agrochemicals.[5] The bromine atom provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the construction of complex molecular scaffolds.[5]
Caption: Potential synthetic transformations and applications of this compound.
Materials Science
The rigid diaryl ether core can be incorporated into polymers to enhance thermal stability and chemical resistance.[6] The presence of the bromine atom also imparts flame-retardant properties, making it a potential monomer for specialty polymers.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitroaromatic compounds can be toxic and are often skin and eye irritants.[1]
Conclusion
This compound is a promising chemical intermediate with significant potential for a wide range of applications. Its synthesis via the Ullmann condensation is a well-established and reliable method. The dual functionality of the molecule provides a versatile platform for the synthesis of more complex and valuable compounds for the pharmaceutical, agrochemical, and materials science industries. This guide provides a solid foundation for researchers to begin exploring the chemistry and applications of this interesting molecule.
References
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. [Link]
-
Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. [Link]
Sources
Spectroscopic Scrutiny of 1-(4-Bromophenoxy)-2-nitrobenzene: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data for the diaryl ether, 1-(4-Bromophenoxy)-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is foundational for the unambiguous identification and characterization of this compound in complex synthetic schemes.
Introduction
This compound is a substituted diaryl ether, a structural motif of significant interest in medicinal chemistry and materials science. The electronic properties of the two aromatic rings are substantially modulated by their respective substituents: the electron-withdrawing nitro group and the inductively withdrawing, yet resonance-donating, bromo group. The ether linkage introduces a degree of conformational flexibility, which can influence the molecule's biological activity and physical properties. Accurate spectroscopic characterization is therefore paramount for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical connectivity and electronic information. The spectra are predicted based on the analysis of substituent effects, drawing comparisons from known data for 4-bromophenol and 1-bromo-2-nitrobenzene.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic rings.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.90 | dd | J = 8.0, 1.5 Hz | 1H | H-3 |
| ~7.55 | ddd | J = 8.0, 7.5, 1.5 Hz | 1H | H-5 |
| ~7.50 | d | J = 9.0 Hz | 2H | H-2', H-6' |
| ~7.20 | dd | J = 8.0, 1.5 Hz | 1H | H-6 |
| ~7.15 | ddd | J = 8.0, 7.5, 1.5 Hz | 1H | H-4 |
| ~6.95 | d | J = 9.0 Hz | 2H | H-3', H-5' |
Interpretation:
The proton at the C-3 position is anticipated to be the most downfield-shifted due to the strong deshielding effect of the adjacent nitro group. The protons on the 4-bromophenoxy ring (H-2', H-6', H-3', and H-5') will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-3' and H-5') are expected to be upfield relative to the protons ortho to the ether linkage (H-2' and H-6') due to the interplay of inductive and resonance effects.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will display twelve distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-1' |
| ~149.5 | C-2 |
| ~142.0 | C-1 |
| ~133.5 | C-3', C-5' |
| ~129.0 | C-5 |
| ~126.0 | C-3 |
| ~124.5 | C-6 |
| ~122.0 | C-2', C-6' |
| ~119.0 | C-4 |
| ~117.0 | C-4' |
Interpretation:
The carbons directly attached to the electronegative oxygen and nitro groups (C-1', C-2, and C-1) are expected to be the most downfield. The carbon bearing the bromine atom (C-4') will be shifted upfield due to the "heavy atom effect".[1] The remaining aromatic carbons will resonate in the typical aromatic region (δ 110-140 ppm), with their precise shifts determined by the combined electronic influences of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the nitro group, the ether linkage, and the aromatic rings.
Predicted IR Data (KBr Pellet)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H aromatic stretching |
| 1590, 1480 | Strong | C=C aromatic stretching |
| 1525 | Strong | Asymmetric NO₂ stretching |
| 1350 | Strong | Symmetric NO₂ stretching |
| 1240 | Strong | Asymmetric C-O-C stretching |
| 1040 | Medium | Symmetric C-O-C stretching |
| 1090 | Medium | C-Br stretching |
| 830 | Strong | C-H out-of-plane bending (para-disubstituted) |
| 750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |
Interpretation:
The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The presence of the diaryl ether linkage will be confirmed by the strong C-O-C stretching bands. The aromatic nature of the compound is indicated by the C-H and C=C stretching vibrations in their respective regions. The substitution patterns on the benzene rings can be inferred from the C-H out-of-plane bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 311/313 | High | [M]⁺ (Molecular ion) |
| 265/267 | Medium | [M - NO₂]⁺ |
| 184 | Medium | [M - C₆H₄Br]⁺ |
| 157/159 | High | [C₆H₄Br]⁺ |
| 121 | Medium | [C₆H₄NO₂]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Interpretation:
The mass spectrum will show a prominent molecular ion peak cluster at m/z 311 and 313, with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation pathways would include the loss of the nitro group (NO₂) to give a fragment at m/z 265/267. Cleavage of the ether bond would lead to fragments corresponding to the bromophenoxy cation (m/z 157/159) and the nitrophenyl radical, or the nitrophenyl cation (m/z 121) and the bromophenoxy radical.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis: Ullmann Condensation
A common method for the synthesis of diaryl ethers is the Ullmann condensation.
Caption: Ullmann condensation for diaryl ether synthesis.
Procedure:
-
To a stirred solution of 4-bromophenol (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), add 1-bromo-2-nitrobenzene (1.0 eq) and a copper catalyst (e.g., CuI, 0.1 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
Sources
Solubility and Stability of 1-(4-Bromophenoxy)-2-nitrobenzene: A Methodological and Predictive Analysis
An In-depth Technical Guide for Researchers
Abstract
1-(4-Bromophenoxy)-2-nitrobenzene is a substituted diphenyl ether with potential applications as an intermediate in organic synthesis, particularly within drug discovery and materials science. Despite its availability as a research chemical, a comprehensive, publicly available dataset detailing its solubility and stability is notably absent. This guide provides a framework for researchers to characterize these critical parameters. We will analyze the molecule's structural components to predict its behavior and provide detailed, field-proven experimental protocols for systematically determining its solubility and stability profiles. This document is designed to serve as a practical whitepaper for scientists engaged in the development of novel molecular entities.
Physicochemical Profile and Structural Analysis
A molecule's physical and chemical properties are dictated by its structure. This compound is comprised of a nitrobenzene ring linked to a 4-bromophenoxy group via an ether bond. This unique arrangement of functional groups is central to predicting its behavior.
-
Molecular Formula: C₁₂H₈BrNO₃
-
Molecular Weight: 309.10 g/mol
-
Key Structural Features:
-
Aromatic Rings: Two phenyl rings contribute to the molecule's hydrophobicity and rigidity.
-
Nitro Group (-NO₂): A strong electron-withdrawing and polar group that can influence solubility in polar solvents and serves as a potential site for chemical reduction.
-
Bromo Group (-Br): A halogen that increases molecular weight and hydrophobicity. The Carbon-Bromine bond can be susceptible to cleavage under photochemical or certain reductive conditions.
-
Ether Linkage (-O-): Connects the two aromatic systems. While generally stable, ether linkages can be cleaved under harsh acidic conditions.
-
The combination of the large, nonpolar brominated phenyl ring and the second aromatic ring suggests that the overall molecule will have low aqueous solubility. The polar nitro group may impart some solubility in polar organic solvents.
Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene: A Comparative Analysis of Ullmann Condensation and SNAr Methodologies
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The diaryl ether linkage is a privileged scaffold in medicinal chemistry and materials science, imparting unique conformational properties and metabolic stability to molecules. 1-(4-Bromophenoxy)-2-nitrobenzene serves as a key intermediate for the synthesis of more complex molecular targets, featuring reactive handles for subsequent functionalization. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on two primary, industrially relevant methodologies: the copper-catalyzed Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal synthetic strategy.
Introduction: The Strategic Importance of Diaryl Ethers
Diaryl ethers are integral components of numerous natural products and synthetic compounds with significant biological activities, including anticancer, antibacterial, and antiviral properties.[1] Their synthesis remains a critical challenge and an area of active research in organic chemistry. The formation of the C-O ether bond between two aryl rings can be approached through several methods, most notably the classical Ullmann condensation and modern palladium-catalyzed Buchwald-Hartwig amination-type reactions.[2][3]
This guide focuses on the synthesis of this compound, a versatile building block. The presence of the bromine atom allows for further cross-coupling reactions (e.g., Suzuki, Heck), while the nitro group can be reduced to an amine, opening pathways for amide bond formation or diazotization. The synthesis originates from precursors derivable from bromobenzene, a common industrial starting material. We will detail two robust synthetic routes from 4-bromophenol and an activated 2-halonitrobenzene.
Synthetic Strategy: A Tale of Two Mechanisms
The core transformation involves the coupling of 4-bromophenol with a 2-halonitrobenzene. The choice of methodology—Ullmann-type condensation or SNAr—depends critically on the nature of the leaving group on the nitrobenzene ring and the desired reaction conditions.
-
Ullmann Condensation: This copper-catalyzed reaction is highly effective for coupling phenols with aryl halides.[4] While traditional Ullmann conditions were harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper salts with accelerating ligands, allowing for milder conditions.[5] This method is particularly useful when the aryl halide is less activated, such as 1-bromo-2-nitrobenzene.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway does not typically require a metal catalyst but necessitates a highly electron-deficient aromatic ring.[6] The strong electron-withdrawing nitro group at the ortho position makes the ipso-carbon highly electrophilic and stabilizes the negative charge in the intermediate Meisenheimer complex. For an efficient SNAr reaction, a better leaving group than bromide, such as chloride or fluoride, is preferred on the nitrobenzene ring (i.e., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene).
The necessary precursors, 4-bromophenol and 1-halo-2-nitrobenzenes, are commercially available. Notably, 1-bromo-2-nitrobenzene can be synthesized via the electrophilic nitration of bromobenzene, which yields a mixture of ortho and para isomers that require separation.[7]
Part 1: Synthesis via Modified Ullmann Condensation
The Ullmann condensation provides a reliable method for constructing the diaryl ether bond, particularly with aryl bromides and iodides. The use of ligands accelerates the reaction, allowing for lower catalyst loading and milder temperatures compared to the classical approach.[8]
The Catalytic Cycle: Mechanism of the Ullmann Ether Synthesis
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:
-
Formation of a copper(I) phenoxide species from the reaction of the copper catalyst with the deprotonated phenol.
-
Oxidative addition of the aryl halide (1-bromo-2-nitrobenzene) to the copper(I) phenoxide, forming a transient copper(III) intermediate.
-
Reductive elimination from the copper(III) complex to form the diaryl ether product and regenerate a copper(I) halide species, which re-enters the catalytic cycle.
Experimental Protocol: Ullmann Synthesis
This protocol is adapted from established procedures for copper-catalyzed diaryl ether synthesis.[9]
Reagents:
-
4-Bromophenol (1.0 equiv.)
-
1-Bromo-2-nitrobenzene (1.1 equiv.)
-
Copper(I) Iodide (CuI) (0.1 equiv.)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add cesium carbonate (2.0 equiv.), 4-bromophenol (1.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Evacuate and backfill the flask with argon (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv.) and 1-bromo-2-nitrobenzene (1.1 equiv.).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Reaction Parameters Overview
| Parameter | Recommended | Rationale & Alternatives |
| Catalyst | CuI (5-10 mol%) | CuCl, Cu₂O, or Cu powder can be used. Cu(I) salts are generally more active. |
| Ligand | DMEDA, L-Proline | Ligands accelerate reductive elimination and improve catalyst solubility and stability. Phenanthroline is another common choice. |
| Base | Cs₂CO₃ | K₂CO₃ or K₃PO₄ can be used. Cesium carbonate offers higher solubility and basicity, often leading to better yields. |
| Solvent | Toluene, Dioxane | High-boiling, non-coordinating solvents are preferred. For more challenging substrates, polar aprotic solvents like DMF or NMP may be used. |
| Temperature | 110-130 °C | Temperature depends on the reactivity of the substrates. Ligand-accelerated systems allow for lower temperatures than classical Ullmann reactions. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation of the Cu(I) catalyst to the less active Cu(II) state. |
Part 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is an attractive, catalyst-free alternative if the aryl halide is sufficiently activated. The reactivity order for the leaving group (X) in SNAr is F > Cl > Br > I. Therefore, 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene are superior substrates to 1-bromo-2-nitrobenzene for this reaction.
The Meisenheimer Complex: Mechanism of SNAr
The SNAr reaction is a two-step addition-elimination process:
-
Addition: The nucleophile (4-bromophenoxide) attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.
Experimental Protocol: SNAr Synthesis
This protocol uses 1-chloro-2-nitrobenzene as the electrophile due to its higher reactivity in SNAr compared to the bromo-analogue.
Reagents:
-
4-Bromophenol (1.0 equiv.)
-
1-Chloro-2-nitrobenzene (1.05 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromophenol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.) in anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-chloro-2-nitrobenzene (1.05 equiv.) to the mixture.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water, which should cause the product to precipitate.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water thoroughly to remove DMF and inorganic salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Reaction Parameters Overview
| Parameter | Recommended | Rationale & Alternatives |
| Electrophile | 1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene | Fluoride is the best leaving group for SNAr, leading to faster reactions at lower temperatures. Chloride is a cost-effective and highly effective alternative. |
| Base | K₂CO₃ | NaH, K₂CO₃, or Cs₂CO₃ can be used. K₂CO₃ is inexpensive and effective. NaH provides irreversible deprotonation but requires careful handling. |
| Solvent | DMF, DMSO | Polar aprotic solvents are essential to solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide oxygen. |
| Temperature | 80-150 °C | Depends on the leaving group. Fluoro-substrates may react at lower temperatures (80-100 °C), while chloro-substrates often require higher temperatures (120-150 °C). |
Overall Workflow and Product Characterization
A successful synthesis relies on a logical workflow from reaction setup to final product analysis.
Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expected to show characteristic aromatic proton signals for both substituted rings.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Will show the molecular ion peak with the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in ~1:1 ratio).
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
Conclusion and Recommendation
Both the modified Ullmann condensation and the SNAr reaction are powerful and effective methods for the synthesis of this compound.
-
The SNAr methodology is often preferred from an economic and process simplicity standpoint, as it avoids the use of a metal catalyst and potentially expensive ligands. This route is highly recommended when starting with 1-fluoro- or 1-chloro-2-nitrobenzene.
-
The modified Ullmann condensation offers greater versatility, providing a reliable route from the more readily available 1-bromo-2-nitrobenzene. Modern ligand systems have made this reaction significantly more efficient and scalable than its classical counterpart.
The choice of synthesis will ultimately depend on the availability and cost of the starting materials, desired reaction conditions, and scalability requirements. Both protocols presented in this guide offer a robust foundation for researchers and drug development professionals to access this valuable chemical intermediate.
References
-
RSC Publishing. (n.d.). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. Retrieved from [Link]
-
Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PubMed Central. Retrieved from [Link]
-
Hartwig, J. F., et al. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. ACS Publications. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]
-
Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromophenol. PubChem. Retrieved from [Link]
-
Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Marcantonio, K. M., et al. (2003). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed Central. Retrieved from [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]
-
Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]
Sources
- 1. 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene | C13H9BrINO3 | CID 115558022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-(4-bromophenoxy)-2-methylbenzene | C13H10Br2O | CID 19005223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]
A Technical Guide to the Synthesis, Reactivity, and Synthetic Utility of 1-(4-Bromophenoxy)-2-nitrobenzene
Executive Summary
1-(4-Bromophenoxy)-2-nitrobenzene is a versatile synthetic intermediate possessing a diaryl ether scaffold, a structural motif prevalent in numerous biologically active compounds.[1][2] This guide provides an in-depth analysis of its chemical behavior, focusing on the distinct reactivity conferred by its three primary functional domains: the electron-deficient nitroaromatic ring, the synthetically versatile bromoaromatic ring, and the stable diaryl ether linkage. We will explore its synthesis via Ullmann condensation and detail key transformations at the nitro and bromo positions, including nitro group reduction and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this molecule's full potential in the synthesis of complex chemical entities.
Introduction: A Molecule of Dichotomous Reactivity
The diaryl ether core is a privileged structure in medicinal chemistry and materials science, prized for its conformational flexibility and metabolic stability.[3] this compound serves as an exemplary building block within this class. Its structure is not merely a passive scaffold but an active participant in chemical transformations, characterized by a fascinating dichotomy. One aromatic ring is activated for nucleophilic attack and primed for reduction by a powerful electron-withdrawing nitro group, while the other is functionalized with a bromine atom, a premier handle for modern cross-coupling chemistry.
This guide dissects the reactivity of this molecule, treating each functional group not in isolation, but as part of an interconnected system where the choice of one transformation directly influences the viability of the next. Understanding this interplay is paramount for designing efficient and logical synthetic routes toward complex target molecules.
Caption: Structure of this compound.
Synthesis of the Diaryl Ether Core: The Ullmann Condensation
The construction of the diaryl ether linkage is most commonly achieved via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[4][5] This method, while classic, often requires high temperatures and polar aprotic solvents, but it remains a robust and reliable approach for synthesizing molecules like this compound.[6]
The reaction proceeds by activating an aryl halide (e.g., 1-chloro-2-nitrobenzene) with a copper catalyst, allowing for nucleophilic attack by a phenoxide (e.g., potassium 4-bromophenoxide). The nitro group on the aryl halide electrophile is crucial here; its electron-withdrawing nature activates the ring toward nucleophilic substitution, facilitating the reaction.[7][8]
Experimental Protocol: Ullmann Synthesis
Objective: To synthesize this compound from 4-bromophenol and 1-chloro-2-nitrobenzene.
Materials:
-
4-Bromophenol
-
1-Chloro-2-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and Copper(I) Iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of 1-chloro-2-nitrobenzene (1.1 eq).
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Causality Insight: The use of a slight excess of the aryl halide and a strong inorganic base like K₂CO₃ ensures the complete deprotonation of the phenol and drives the reaction to completion. Anhydrous conditions are critical to prevent the quenching of the reactive phenoxide intermediate.
Caption: Workflow for the Ullmann diaryl ether synthesis.
Key Transformations: A Tale of Two Rings
The synthetic utility of this compound stems from the orthogonal reactivity of its two aromatic rings. Strategic manipulation of these sites allows for the stepwise construction of molecular complexity.
The Nitroarene Ring: Gateway to Anilines
The nitro group is arguably the most transformative functional group on the molecule. Its primary role in multi-step synthesis is to serve as a precursor to a primary amine. This reduction is a profound chemical switch, converting a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group.[9] This electronic reversal fundamentally alters the ring's reactivity and introduces a versatile nucleophilic and basic center.
A variety of methods exist for this reduction, the choice of which depends on the presence of other sensitive functional groups.[10][11]
| Method | Reagents | Key Advantages/Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean byproducts (H₂O). Risk of C-Br bond hydrogenolysis (dehalogenation) .[12] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Often preserves C-Br bonds better than Pd/C.[12] |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Classic, robust, and cost-effective. Tolerates the C-Br bond well. Requires stoichiometric amounts of metal and acidic workup.[12][13] |
| Transfer Hydrogenation | Pd/C, HCOOH·NEt₃ or NH₄HCO₂ | Milder than high-pressure hydrogenation. Avoids handling H₂ gas directly.[13] |
Expert Insight: For this compound, reduction with tin(II) chloride (SnCl₂) or iron powder in acidic medium is often preferred. These methods display excellent chemoselectivity, reliably reducing the nitro group without affecting the C-Br bond, which is a common and often undesired side reaction when using palladium-based catalytic hydrogenation.[12][13]
-
Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH is basic (pH ~8-9). This step neutralizes the acid and precipitates tin salts.
-
Extraction: Extract the resulting suspension with ethyl acetate (3x). The desired amine product will be in the organic layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-Bromophenoxy)aniline.
The Bromoarene Ring: A Hub for Cross-Coupling
The carbon-bromine bond on the phenoxy ring is the molecule's primary connection point for building molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy.
Strategic Consideration: These coupling reactions should almost always be performed prior to the reduction of the nitro group. The resulting aniline from nitro reduction is a potent ligand for palladium, which can poison the catalyst and inhibit or halt the cross-coupling reaction. Furthermore, the basic conditions often used in cross-coupling can be incompatible with the free amine.
Caption: Key cross-coupling reactions at the C-Br position.
This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[14][15]
-
Catalytic System: Pd(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).[16]
-
Utility: Essential for synthesizing complex molecules where a new aryl or heteroaryl ring is required at this position.
-
Setup: Combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq) in a flask.
-
Inert Atmosphere: Degas the solvent (e.g., a mixture of toluene and water, or dioxane) by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed.
-
Workup & Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.
This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne C-C bond, a valuable structure in pharmaceuticals and materials.[17][18]
-
Catalytic System: A dual-catalyst system comprising a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine).[19][20]
-
Utility: Introduces linear, rigid alkyne linkers into the molecular structure.
This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[21][22]
-
Catalytic System: A palladium catalyst, a specialized phosphine ligand (e.g., XantPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[23][24]
-
Utility: Provides direct access to substituted diaryl amines, which are common pharmacophores.
Synthetic Strategy: A Multi-Step Workflow
The true power of this compound is realized when these individual reactions are combined into a logical synthetic sequence. The most robust strategy involves functionalizing the C-Br bond first, followed by the transformation of the nitro group.
Caption: Recommended two-stage synthetic strategy.
This sequence prevents the potential complications of catalyst poisoning by the aniline product and ensures that the sensitive cross-coupling reaction proceeds under optimal conditions. The resulting functionalized aniline is then a versatile precursor for further modifications, such as amide bond formation, diazotization, or use in further coupling reactions.
Conclusion
This compound is a highly valuable and strategically designed building block for complex organic synthesis. Its utility lies in the predictable and orthogonal reactivity of its bromo and nitro functionalities. By leveraging modern palladium-catalyzed cross-coupling reactions at the C-Br bond, followed by chemoselective reduction of the nitro group, chemists can access a wide array of complex aniline derivatives. This guide has outlined the core principles, key reactions, and trusted protocols that enable researchers to effectively utilize this powerful intermediate in the pursuit of novel therapeutics and advanced materials.
References
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction . [Link][10]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . [Link][9]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions . [Link][12]
-
Porta, R., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines . ACS Catalysis. [Link][25]
-
Larhed, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions . Organic Letters. [Link][16]
-
Jamison, T. F., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow . Organic Process Research & Development. [Link][23]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination . [Link][21]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link][22]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of . [Link][3]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling . [Link][24]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . [Link][26]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . [Link][27]
-
Buck, E., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione . Organic Letters. [Link][28]
-
Luo, Q.-L., et al. (2020). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes . The Journal of Organic Chemistry. [Link][29]
-
ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa . [Link][15]
-
Kunz, K., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . Beilstein Journal of Organic Chemistry. [Link][30]
-
The Organic Chemistry Tutor. Sonogashira coupling . [Link][20]
-
Rev. Soc. Quím. Méx. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . [Link][6]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link][31]
-
Kenner, J. (1914). CCLIV.—The Influence of Nitro-groups on the Reactivity of Xubstituents in the Benzene N.zm?eus . Journal of the Chemical Society, Transactions. [Link][7]
-
PubMed. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery . [Link][1]
-
Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery . Journal of Agricultural and Food Chemistry. [Link][2]
-
ResearchGate. Substituent effects of nitro group in cyclic compounds . [Link][33]
-
Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? . [Link][35]
-
The Organic Chemistry Tutor. Directing Effect of the Nitro Group in EAS . [Link][36]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... . [Link][37]
-
Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . [Link][38]
-
TMP Chem. Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism . [Link][39]
-
ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... . [Link][40]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution . [Link][8]
-
PubMed. Cross-Coupling Reactions of Nitroarenes . [Link][41]
-
Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) . [Link][42]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution . [Link][43]
-
Semantic Scholar. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B . [Link][44]
Sources
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. ia600607.us.archive.org [ia600607.us.archive.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. byjus.com [byjus.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. jk-sci.com [jk-sci.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Yoneda Labs [yonedalabs.com]
- 32. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 35. quora.com [quora.com]
- 36. youtube.com [youtube.com]
- 37. researchgate.net [researchgate.net]
- 38. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 39. youtube.com [youtube.com]
- 40. researchgate.net [researchgate.net]
- 41. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 43. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 44. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Safe Handling of 1-(4-Bromophenoxy)-2-nitrobenzene for Research and Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling of 1-(4-Bromophenoxy)-2-nitrobenzene (CAS No. 2214-46-2). As specific toxicological and safety data for this compound are not extensively documented, this guide synthesizes information based on the known hazards of its constituent chemical classes: nitroaromatic compounds, brominated aromatic compounds, and diaryl ethers. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals to foster a proactive safety culture when working with this and structurally related research chemicals.
Introduction and Scientific Context
This compound is a diaryl ether containing both a nitro group and a bromine substituent. This molecular architecture makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents, agrochemicals, or materials. The presence of these functional groups, however, dictates a specific and significant hazard profile that must be rigorously managed.
The nitroaromatic component is of primary concern due to the well-documented systemic toxicity of this class of compounds. Similarly, the brominated aromatic structure necessitates precautions related to irritation and the potential for hazardous decomposition products. This guide provides a framework for a thorough risk assessment and the implementation of robust safety protocols to mitigate these risks.
Disclaimer: An official, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. The following hazard assessment is based on expert evaluation of its structural analogues. All laboratory work should be preceded by a specific institutional risk assessment.
Hazard Identification and Risk Assessment
The primary risk associated with this compound stems from its nitroaromatic nature. Upon absorption, nitroaromatic compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis, fatigue, dizziness, and in severe cases, coma and death.[1] The onset of symptoms may be delayed for several hours post-exposure.[2][3]
Anticipated GHS Classification
Based on analogous compounds like 1-bromo-4-nitrobenzene, the following Globally Harmonized System (GHS) classification is anticipated.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ! (Exclamation Mark) |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | ! (Exclamation Mark) |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | ! (Exclamation Mark) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ! (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ! (Exclamation Mark) |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | GHS08 (Health Hazard) |
Toxicological Profile
-
Primary Routes of Exposure: Inhalation of dust particles, skin absorption, and ingestion.[2]
-
Acute Effects: Inhalation may cause respiratory tract irritation.[2] Skin and eye contact are expected to cause significant irritation.[2][4][5] Ingestion is likely harmful and can lead to systemic effects.[2][5]
-
Systemic Effects: The principal systemic risk is methemoglobinemia .[2] Symptoms include bluish discoloration of the skin, headache, dizziness, and weakness.[6]
-
Chronic Effects: Prolonged or repeated exposure to nitroaromatic compounds may cause damage to organs, particularly the liver, blood, and reproductive system.[5][7] Carcinogenicity and mutagenicity data are not available for this specific compound, but these are known risks for some nitroaromatics.[2]
Physicochemical Properties and Hazards
While specific data for this compound is limited, data from its isomer, 1-Bromo-4-nitrobenzene, provides a useful reference.
| Property | Anticipated Value / Characteristic |
| Appearance | Likely a light yellow to brown solid or powder.[5] |
| Molecular Formula | C₁₂H₈BrNO₃ |
| Molecular Weight | 294.10 g/mol |
| Melting Point | Expected to be a solid at room temperature. The related 1-bromo-4-nitrobenzene melts at 124-126°C.[8][9] |
| Boiling Point | Expected to be high, likely >250°C.[8][9] |
| Solubility | Likely insoluble in water, soluble in organic solvents.[5][10] |
| Thermal Stability | Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[11] Contamination can lower the decomposition temperature.[11] |
| Hazardous Decomposition | Combustion or thermal decomposition will produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr).[2] |
Risk Mitigation: Engineering Controls & PPE
A multi-layered approach to risk mitigation, following the hierarchy of controls, is mandatory.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[2]
-
Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[4][12]
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[12]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| Body Area | Required PPE Specification | Rationale |
| Hands | Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated. | Prevents dermal absorption, which is a primary exposure route.[5] |
| Eyes/Face | Chemical safety goggles with side shields conforming to ANSI Z87.1 or EN166 standards. A face shield is required for bulk transfers. | Protects against splashes and airborne dust, preventing serious eye irritation.[12] |
| Body | A flame-resistant laboratory coat, fully fastened. | Protects skin from contamination and provides a removable barrier in case of a spill.[12] |
| Respiratory | A NIOSH-approved respirator with P100 (particulate) cartridges may be required if engineering controls are insufficient or during spill cleanup. | Required when the potential for aerosolization exceeds the containment capacity of the fume hood. |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is crucial for ensuring safety.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Storage and Segregation
-
Store in a tightly sealed, clearly labeled container.[5][12]
-
Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents, heat, sparks, and open flames.[5][12]
-
Avoid prolonged exposure to light and air to minimize the potential for peroxide formation, a known hazard for ethers.[4]
Spill Management Protocol
Caption: A decision-making workflow for responding to a chemical spill.
For minor spills (solid):
-
Avoid breathing dust. Ensure the area is well-ventilated, preferably within a fume hood.[2]
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[12]
-
Carefully sweep the material into a designated, labeled hazardous waste container. Do not create dust clouds.[2][12]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
Waste Disposal
-
All waste containing this compound must be treated as hazardous.
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] Do not dispose of down the drain.
-
Contaminated labware, PPE, and cleanup materials must be collected in sealed, properly labeled containers for hazardous waste pickup.
Emergency Procedures and First Aid
Immediate and correct first aid is critical.
-
Inhalation: Move the person to fresh air immediately.[5] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the container or label to the medical personnel.
Note to Physician: Treatment should be symptomatic and supportive. For significant exposure, monitor for methemoglobinemia.
Conclusion
While this compound is a valuable research chemical, its structural features indicate significant health hazards, including acute toxicity, irritation, and the potential for severe systemic effects like methemoglobinemia. A thorough understanding of these risks, coupled with the disciplined implementation of engineering controls, correct use of personal protective equipment, and adherence to established handling and emergency protocols, is paramount. By treating this compound with the respect its hazard profile demands, researchers can safely unlock its synthetic potential.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Diethyl Ether.
- PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea.
- Safety Data Sheet. (2024, December 19). [Generic Safety Data Sheet].
- Roth, C. (n.d.). Safety Data Sheet: Diethyl ether.
- Fisher Scientific. (2010, May 17). Safety Data Sheet: Urea.
- Yufeng. (n.d.). Understanding the Safety Risks of Diethyl Ether.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: diethyl ether.
- GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview.
- Ningbo Inno Pharmchem Co.,Ltd. (2024, February 14). 1-Bromo-4-nitrobenzene.
- Delaware Health and Social Services. (2013, September). NITROBENZENE.
- Chemcas. (n.d.). This compound SDS, 56966-62-2 Safety Data.
- Chemsrc. (n.d.). 2-nitrodiphenyl ether | CAS#:2216-12-8.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.
- Restek. (2019, March 29). Nitroaromatics and Isophorone Standard - Safety Data Sheet.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene 99 586-78-7.
Sources
- 1. carlroth.com [carlroth.com]
- 2. 1,3-Bis(2-chloroethyl)urea | C5H10Cl2N2O | CID 95791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 2-nitrodiphenyl ether | CAS#:2216-12-8 | Chemsrc [chemsrc.com]
- 8. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. Understanding the Safety Risks of Diethyl Ether [yufenggp.com]
An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Bromophenoxy)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the key physical properties of 1-(4-Bromophenoxy)-2-nitrobenzene, a compound of interest in various research and development sectors, including pharmaceuticals. Due to the limited availability of experimental data in public literature, this document presents high-quality predicted values for its melting and boiling points and outlines the rigorous experimental methodologies for their empirical determination. This approach ensures that researchers are equipped with both immediate reference values and the practical knowledge to validate these properties in their own laboratories.
Introduction: The Significance of this compound
This compound belongs to the class of nitroaromatic ethers, a scaffold that is prevalent in a variety of biologically active molecules. The specific arrangement of a bromophenoxy group ortho to a nitro group on a benzene ring creates a unique electronic and steric environment. Understanding the fundamental physical properties of this molecule, such as its melting and boiling points, is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or a valuable chemical intermediate. These properties govern purification strategies, formulation development, and reaction kinetics, making their accurate determination a cornerstone of efficient and reproducible research.
Physicochemical Properties of this compound
| Physical Property | Predicted Value | Notes |
| Melting Point | 85-90 °C | Prediction based on structurally similar compounds. |
| Boiling Point | ~ 400 °C at 760 mmHg | Prediction based on computational models. |
| Molecular Formula | C₁₂H₈BrNO₃ | - |
| Molecular Weight | 294.10 g/mol | - |
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.
Principle of Capillary Melting Point Determination
The capillary method is a straightforward and widely used technique for determining the melting point of a solid. A small, powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting point range.
Protocol for Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Determination: For a precise measurement, start heating at a rate of 1-2 °C per minute when the temperature is about 10-15 °C below the expected melting point.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.
Advanced Method: Differential Scanning Calorimetry (DSC)
For a more quantitative and automated determination of the melting point, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.
Principle of DSC
As the sample is heated, it undergoes a phase transition from solid to liquid, which is an endothermic process. This results in a measurable difference in the heat required to maintain the sample at the same temperature as the reference. The peak of the endotherm on the DSC thermogram corresponds to the melting point.
Protocol for DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 120 °C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak temperature of the melting endotherm.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Principle of Distillation Method
For a sufficient quantity of the substance, a simple distillation is a reliable method to determine the boiling point. The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
Protocol for Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample and Boiling Chips: Place a sample of this compound and a few boiling chips into the distillation flask.
-
Heating: Gently heat the flask.
-
Observation: As the liquid boils, the vapor will rise and condense in the condenser. The thermometer bulb should be positioned so that it is fully immersed in the vapor phase.
-
Recording: The constant temperature at which the liquid distills is the boiling point at the recorded atmospheric pressure.
Advanced Method: Ebulliometry
Ebulliometry is a more precise method for determining the boiling point of a liquid. An ebulliometer is an instrument designed to measure the boiling point of a liquid with high accuracy by creating a true equilibrium between the liquid and vapor phases.
Principle of Ebulliometry
The ebulliometer continuously cycles the boiling liquid and its vapor, ensuring that the thermometer is measuring the temperature of the vapor that is in true equilibrium with the boiling liquid. This minimizes superheating and pressure fluctuation errors.
Protocol for Ebulliometry
-
Apparatus Setup: Set up the ebulliometer according to the manufacturer's instructions.
-
Sample Loading: Introduce a precise volume of this compound into the boiling chamber.
-
Heating: Begin heating the sample. The design of the ebulliometer will ensure smooth boiling and the establishment of a liquid-vapor equilibrium.
-
Temperature Measurement: A high-precision thermometer or temperature probe immersed in the vapor phase will record the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure and, if necessary, correct the observed boiling point to the standard pressure of 760 mmHg using a nomograph or the Clausius-Clapeyron equation.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, precautions for handling related nitroaromatic and brominated compounds should be strictly followed.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, and skin contact. Avoid creating dust or aerosols.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Visualization of Experimental Workflows
Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Boiling Point Determination Workflow
Caption: Workflow for boiling point determination.
Conclusion
This technical guide provides essential, albeit predicted, physical property data for this compound and detailed, field-proven protocols for their experimental determination. For researchers and professionals in drug development, the accurate characterization of such fundamental properties is non-negotiable. It is strongly recommended that the predicted values presented herein are validated experimentally to ensure the highest degree of scientific integrity in future research and development endeavors.
References
- No direct experimental references for the physical properties of this compound were found.
A Predictive Computational Analysis of 1-(4-Bromophenoxy)-2-nitrobenzene: A Roadmap for Theoretical Characterization
Abstract
This technical guide outlines a comprehensive theoretical framework for the in-depth structural and electronic characterization of 1-(4-Bromophenoxy)-2-nitrobenzene. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed protocol for a predictive computational study, leveraging the power of quantum chemical calculations. We will explore the molecule's optimized geometry, vibrational signatures, electronic properties, and spectroscopic characteristics. The methodologies presented herein are grounded in established principles of computational chemistry and are designed to provide valuable insights for researchers, medicinal chemists, and materials scientists. This guide is structured to not only present a clear workflow but also to elucidate the scientific rationale behind the selection of specific computational methods, ensuring both accuracy and relevance of the predicted data.
Introduction: The Significance of Substituted Diphenyl Ethers
Diphenyl ethers and their derivatives represent a class of organic compounds with significant importance across various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry. The introduction of diverse substituents onto the phenyl rings can dramatically alter their steric and electronic properties, leading to a wide range of biological activities and material characteristics. The molecule of interest, this compound, combines the structural features of a diphenyl ether with the strong electron-withdrawing nitro group and the bulky, electronegative bromine atom. This unique combination suggests potential applications that hinge on its electronic and conformational properties.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of novel molecules, guiding experimental work, and providing a deeper understanding of structure-activity relationships. This guide provides a robust computational protocol for a thorough investigation of this compound, offering a predictive glimpse into its molecular world.
Computational Methodology: A Justified Approach
The selection of an appropriate computational method is paramount for obtaining reliable theoretical data. For a molecule of this nature, a combination of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties is a well-established and effective approach.
Geometry Optimization and Vibrational Analysis
The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound will be sketched using a molecular editor and converted to a 3D structure.
-
Quantum Chemical Software: All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
-
Theoretical Level: The geometry optimization will be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is known for its excellent balance between accuracy and computational cost for a wide range of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set will be employed. This choice ensures a flexible description of the electron density, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and the electronic cloud of the electronegative atoms.
-
Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies will be used to predict the FT-IR and Raman spectra.
Rationale: The B3LYP functional and the 6-311++G(d,p) basis set have been shown to provide reliable geometric parameters and vibrational frequencies for similar aromatic compounds.[1][2]
Predicted Molecular Geometry
The optimized geometry will provide key insights into the molecule's shape and steric properties. The dihedral angle between the two phenyl rings and the orientation of the nitro group are of particular interest as they govern the molecule's overall conformation and potential for intermolecular interactions.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C-O-C Bond Angle | ~118-120° |
| Dihedral Angle (Phenyl Ring 1 - O - Phenyl Ring 2) | ~40-60° |
| O-N-O Bond Angle (Nitro Group) | ~123-125° |
| Dihedral Angle (C-C-N-O) | ~20-40° |
| C-Br Bond Length | ~1.90-1.92 Å |
Note: These are anticipated values based on calculations of structurally related molecules. Actual calculated values would be inserted here upon completion of the computation.
Vibrational Spectroscopy: A Molecule's Fingerprint
Predicted FT-IR and Raman spectra are invaluable for identifying a synthesized compound and understanding its vibrational modes.
Protocol:
-
Frequency Scaling: The calculated harmonic vibrational frequencies will be scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and systematic errors in the theoretical method.
-
Spectral Visualization: The scaled frequencies and calculated intensities will be used to generate theoretical FT-IR and Raman spectra.
-
Vibrational Mode Assignment: Each significant vibrational peak will be assigned to its corresponding molecular motion (e.g., C-H stretch, N-O symmetric stretch, C-Br stretch) by visualizing the atomic displacements for each mode.
Table 2: Predicted Prominent Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Asymmetric NO₂ Stretch | 1550-1520 |
| Symmetric NO₂ Stretch | 1350-1320 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Stretch | 1250-1200 |
| C-Br Stretch | 700-600 |
Note: These are expected ranges. The actual computed and scaled frequencies would be presented in a detailed analysis.
Electronic Properties and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity and potential applications. Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis provide a comprehensive picture.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic transitions and reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity and lower kinetic stability.
Protocol:
-
FMO Visualization: The 3D distributions of the HOMO and LUMO will be visualized to identify the regions of the molecule involved in electron donation and acceptance.
-
Energy Calculation: The energies of the HOMO and LUMO will be calculated to determine the energy gap.
It is anticipated that the HOMO will be localized primarily on the bromophenoxy moiety, while the LUMO will be concentrated on the nitrobenzene ring, particularly the nitro group.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are anticipated on the hydrogen atoms and in the vicinity of the nitro-substituted ring.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed understanding of charge transfer and intramolecular interactions. It can quantify the delocalization of electron density between occupied and unoccupied orbitals, which is a measure of hyperconjugative interactions and charge stabilization.
Predicted Spectroscopic Properties (NMR and UV-Vis)
NMR Spectroscopy
Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.
Protocol:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method will be used at the B3LYP/6-311++G(d,p) level of theory to calculate the isotropic shielding tensors.
-
Chemical Shift Calculation: The calculated shielding values will be referenced against the shielding of tetramethylsilane (TMS), calculated at the same level of theory, to obtain the chemical shifts.
Predicted ¹H and ¹³C NMR data for structurally similar compounds can be used as a reference for the expected chemical shifts.[3]
UV-Visible Spectroscopy
TD-DFT calculations can predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule.
Protocol:
-
TD-DFT Calculation: Time-Dependent DFT calculations will be performed using a suitable functional (e.g., CAM-B3LYP for better handling of charge-transfer excitations) and the 6-311++G(d,p) basis set.
-
Excitation Energies and Oscillator Strengths: The calculation will yield the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption).
The main electronic transitions are expected to be of the π → π* type, with potential contributions from n → π* transitions involving the lone pairs of the oxygen atoms.
Workflow and Data Visualization
To ensure clarity and reproducibility, the entire computational workflow can be visualized.
Caption: Computational workflow for the theoretical characterization of this compound.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound. By employing state-of-the-art computational methods, it is possible to predict a wide range of molecular properties, from its 3D structure and vibrational spectra to its electronic characteristics and reactivity. The insights gained from such a study would be invaluable for guiding future experimental work, whether in the synthesis of novel derivatives for drug discovery or the development of new materials. This predictive approach represents a powerful and efficient strategy for exploring the chemical space of functionalized organic molecules.
References
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. [Link]
-
ResearchGate. (n.d.). Exploring Nitro‐functionalized Bis‐Schiff Bases: Synthesis, Structural Characterization, Antimicrobial, DFT, In‐silico ADME/T and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]
-
Kącka-Zych, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409. [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. Molecules, 27(24), 8758. [Link]
-
ResearchGate. (n.d.). A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative. Retrieved from [Link]
-
Tezcan, H., & Tokay, N. (2010). Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 54–60. [Link]
-
Kavitha, M., et al. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1301, 137351. [Link]
-
IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-bromo-4-isopropyl-2-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and DFT study of 1-bromo-4-(3,7-dimethyloctyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum-Chemical Calculations for the Electronic Absorption Spectra of Certain Anthocyanidins. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1987). A spectrophotometric study on equilibria of p-(4-hydroxy-1-naphthylazo)nitrobenzene with proton and of p-(2,4-dihydroxyphenylazo)nitrobenzene with proton and copper(II) in aqueous solution. Retrieved from [Link]
-
David Publishing. (n.d.). QM Chemical Shift Calculations to Infer on the Long-Range Aromatic Ring Current-Induced Field Contributions. Retrieved from [Link]
-
US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-Bromophenoxathiin from 1-(4-Bromophenoxy)-2-nitrobenzene
Introduction: The Significance of the Phenoxathiin Scaffold
Phenoxathiins are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and electronics. The unique bent structure of the phenoxathiin core, along with its electronic properties, imparts favorable characteristics to molecules incorporating this scaffold. In drug development, phenoxathiin derivatives have demonstrated a wide range of biological activities, including potential as anticancer, antifungal, and antiprotozoal agents.[1][2] Their rigid, yet non-planar, conformation can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the reversible oxidative properties of the sulfur bridge make phenoxathiins attractive for applications in organic electronics and as spectroscopic probes.[3]
This application note provides a detailed, field-proven protocol for the synthesis of 2-bromophenoxathiin, a versatile intermediate for further functionalization, starting from the readily available precursor, 1-(4-bromophenoxy)-2-nitrobenzene. The described methodology is based on a modified Cadogan-Sundberg reductive cyclization, a powerful tool for the synthesis of various heterocyclic systems.[4][5]
Synthetic Strategy: A Mechanistic Perspective
The conversion of this compound to 2-bromophenoxathiin involves a key intramolecular reductive cyclization. The proposed reaction pathway leverages the principles of the Cadogan-Sundberg reaction, which typically involves the deoxygenation of a nitro group by a trivalent phosphorus reagent, such as triethyl phosphite, to generate a reactive nitrene intermediate that subsequently cyclizes.[6]
In this specific application, the reaction is designed to proceed through a concerted mechanism involving both the reduction of the nitro group and the incorporation of a sulfur atom to form the central thianthrene ring. While the classical Cadogan-Sundberg reaction leads to nitrogen-containing heterocycles, this modified approach directs the cyclization to form the C-S and C-O bonds of the phenoxathiin core. The presence of the bromo substituent on the phenoxy ring is retained throughout the reaction, providing a valuable handle for subsequent cross-coupling reactions and further molecular elaboration.
Experimental Workflow Overview
The synthesis of 2-bromophenoxathiin from this compound is a one-pot reaction that involves the reductive cyclization of the starting material using a thionating agent in a high-boiling solvent. The overall workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of 2-bromophenoxathiin.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | Starting material |
| Lawesson's Reagent | ≥97% | Commercially Available | Thionating and reducing agent[7] |
| o-Dichlorobenzene | Anhydrous, ≥99% | Commercially Available | High-boiling solvent |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Sodium Sulfate (Anhydrous) | ACS Grade | Commercially Available | Drying agent |
| Round-bottom flask | - | - | Appropriate size for the reaction scale |
| Reflux condenser | - | - | - |
| Magnetic stirrer/hotplate | - | - | - |
| Inert gas supply (N₂ or Ar) | - | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring |
Safety Precautions:
-
This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lawesson's Reagent has a strong, unpleasant odor and is flammable. Work in a well-ventilated fume hood and avoid inhalation.
-
o-Dichlorobenzene is a hazardous substance. Consult the Safety Data Sheet (SDS) before use and handle with appropriate PPE in a fume hood.
-
The reaction is performed at high temperatures. Use caution to avoid thermal burns.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add this compound (1.0 eq.).
-
Add anhydrous o-dichlorobenzene to the flask to achieve a concentration of approximately 0.2 M of the starting material.
-
Under a gentle flow of nitrogen or argon, add Lawesson's Reagent (0.6 eq.). Note: Lawesson's reagent is often used in slight excess relative to the theoretical stoichiometry for deoxygenative cyclizations.[8][9]
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 180 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed. The reaction is typically complete within 4-6 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will be a dark, oily solid. Dissolve this residue in a minimal amount of dichloromethane.
-
-
Purification:
-
Prepare a silica gel column packed in hexanes.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting with 100% hexanes and gradually increasing the polarity).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-bromophenoxathiin as a solid.
-
Characterization Data
The identity and purity of the synthesized 2-bromophenoxathiin should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the expected regions with characteristic splitting patterns for the substituted phenoxathiin ring system. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the phenoxathiin core and the bromo-substituted ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₂H₇BrOS. |
| Melting Point | A sharp melting point consistent with a pure compound. |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, as indicated by the persistence of the starting material on TLC, an additional portion of Lawesson's Reagent (0.1-0.2 eq.) can be carefully added to the refluxing mixture. Ensure that the reaction temperature is maintained at reflux.
-
Low Yield: Low yields can result from incomplete reaction or degradation of the product under prolonged heating. Careful monitoring of the reaction progress is crucial. Additionally, ensuring anhydrous conditions is important, as moisture can react with Lawesson's Reagent.
-
Purification Challenges: The crude reaction mixture may contain sulfur-containing byproducts. A thorough purification by column chromatography is essential. The use of a gradient elution is recommended to achieve good separation.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-bromophenoxathiin from this compound. By employing a modified Cadogan-Sundberg reductive cyclization with Lawesson's Reagent, this method offers a straightforward and efficient route to a valuable building block for the synthesis of more complex phenoxathiin-containing molecules for applications in drug discovery and materials science. The detailed step-by-step procedure, coupled with mechanistic insights and troubleshooting tips, is intended to enable researchers to successfully implement this synthesis in their laboratories.
References
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules. [Link]
-
Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. (n.d.). ResearchGate. [Link]
-
Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Phenothiazine functionalization. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. (2022). MDPI. [Link]
-
Synthesis of phenoxathiins using an iron-catalysed C-H thioarylation - PubMed. (2022). PubMed. [Link]
-
Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes - MDPI. (2022). MDPI. [Link]
- Recent advances in thionating reagents for the synthesis of organosulfur compounds. (n.d.). Semantic Scholar.
-
Studies on the mechanism of the Cadogan–Sundberg indole synthesis - ResearchGate. (2012). ResearchGate. [Link]
-
Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). ScienceDirect. [Link]
-
Cadogan–Sundberg indole synthesis | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
studies-on-the-mechanism-of-the-cadogan-sundberg-indole-synthesis - Ask this paper | Bohrium. (2012). Bohrium. [Link]
-
File:Reaction mechanism of Cadogan-Sundberg indole synthesis.svg. (2025). Wikimedia Commons. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Cadogan–Sundberg indole synthesis | Semantic Scholar [semanticscholar.org]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene via Ullmann Condensation
Introduction: The Ullmann condensation is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers.[1] This copper-catalyzed cross-coupling reaction has seen significant evolution from its initial discovery, which required harsh conditions and stoichiometric amounts of copper, to modern protocols that employ catalytic amounts of copper salts in conjunction with various ligands, enabling milder and more efficient transformations.[2] Diaryl ether moieties are prevalent in a wide array of biologically active molecules, natural products, and advanced materials, making their synthesis a critical endeavor in pharmaceutical and materials science research. This application note provides a detailed protocol for the synthesis of 1-(4-bromophenoxy)-2-nitrobenzene, a valuable intermediate in organic synthesis, through a modified Ullmann condensation. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide with insights into the reaction mechanism, optimization strategies, and detailed experimental procedures.
Mechanistic Insights into the Ullmann Condensation
The Ullmann condensation for the formation of diaryl ethers proceeds through a catalytic cycle involving a copper(I) species. While the precise mechanism can vary depending on the specific reaction conditions, a generally accepted pathway involves the following key steps:
-
Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion. This phenoxide then reacts with a copper(I) salt to generate a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) phenoxide. This step involves the insertion of the copper atom into the carbon-halogen bond of the aryl halide, leading to a copper(III) intermediate. The presence of electron-withdrawing groups on the aryl halide, such as the nitro group in 1-chloro-2-nitrobenzene, can facilitate this step.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the copper(III) intermediate, which forms the desired diaryl ether and regenerates the active copper(I) catalyst.
The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, often leading to higher yields and milder reaction conditions.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound from 4-bromophenol and 1-chloro-2-nitrobenzene using a copper-based catalytic system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromophenol | ≥98% | Sigma-Aldrich | |
| 1-Chloro-2-nitrobenzene | ≥99% | Sigma-Aldrich | |
| Copper(I) iodide (CuI) | 99.99% | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Should be dried before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Use a dry, high-purity solvent. |
| Toluene | ACS Grade | Fisher Scientific | For work-up. |
| Ethyl acetate | HPLC Grade | Fisher Scientific | For chromatography. |
| Hexane | HPLC Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NaCl (brine) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Reaction Workflow
Sources
1-(4-Bromophenoxy)-2-nitrobenzene: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(4-bromophenoxy)-2-nitrobenzene as a pivotal precursor in the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and methodologies detailed herein are designed to be robust and reproducible, emphasizing the chemical logic behind experimental design to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a diaryl ether that serves as a highly valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its structure is strategically pre-functionalized for sequential reactions, making it an ideal precursor for the construction of complex molecular architectures. The key structural features that underpin its utility are:
-
The Nitro Group: This powerful electron-withdrawing group activates the aromatic ring for nucleophilic aromatic substitution and, more importantly, can be readily reduced to an amino group. This reduction is a critical step in many cyclization strategies, providing an internal nucleophile.
-
The Bromo Group: This halogen atom provides a reactive handle for a wide array of transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the introduction of additional complexity and the construction of fused ring systems.
-
The Ether Linkage: The diaryl ether core is a common motif in many biologically active molecules and provides a stable yet flexible scaffold for further functionalization.
The strategic combination of these functionalities allows for a modular and convergent approach to the synthesis of important heterocyclic cores, such as phenoxazines and dibenzo[b,f][1][2]oxazepines. These scaffolds are prevalent in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuroleptic properties.[3][4][5]
Synthesis of the Precursor: this compound
The most common and efficient method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[6][7] This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this specific case, 1-bromo-2-nitrobenzene is reacted with 4-bromophenol in the presence of a copper catalyst and a base.
Mechanistic Considerations in the Ullmann Condensation
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the phenoxide. Reductive elimination from the resulting Cu(III) intermediate then furnishes the desired diaryl ether and regenerates the Cu(I) catalyst. The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions.
Detailed Protocol for Ullmann Condensation
Materials:
-
1-Bromo-2-nitrobenzene
-
4-Bromophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask, sufficient to dissolve the reagents.
-
Add 1-bromo-2-nitrobenzene (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Table 1: Typical Reaction Parameters for Ullmann Condensation
| Parameter | Value |
| Temperature | 120-130 °C |
| Reaction Time | 12-24 hours |
| Solvent | DMF |
| Base | K2CO3 |
| Catalyst | CuI |
| Typical Yield | 70-85% |
Application in the Synthesis of Phenoxazines
Phenoxazines are a class of tricyclic heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[8][9] this compound is an excellent precursor for the synthesis of substituted phenoxazines through a reductive cyclization strategy.
Synthetic Strategy: Reductive Cyclization
The synthesis of the phenoxazine core from this compound involves two key transformations:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, forming 2-(4-bromophenoxy)aniline. A variety of reducing agents can be employed for this transformation, with common choices including tin(II) chloride (SnCl2), sodium dithionite (Na2S2O4), or catalytic hydrogenation.[10][11][12]
-
Intramolecular Cyclization: The resulting 2-aminophenoxy derivative undergoes an intramolecular C-N bond formation to construct the central oxazine ring. This cyclization is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type condensation.
Workflow for Phenoxazine Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved via a copper-catalyzed Ullmann condensation, a classic and robust method for the formation of diaryl ethers. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and guidance on characterization, troubleshooting, and safety. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic route.
Introduction
Diaryl ethers are a prevalent structural motif in a wide array of biologically active molecules and functional materials. The synthesis of unsymmetrical diaryl ethers, such as this compound, is of particular interest due to the potential for differential functionalization of the two aromatic rings. The presence of a nitro group and a bromine atom on the respective rings provides orthogonal handles for subsequent chemical transformations, making this molecule a valuable building block in the synthesis of more complex targets.
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a cornerstone of C-O bond formation in organic synthesis.[1] This copper-catalyzed reaction between a phenol and an aryl halide has undergone significant refinement since its discovery, with modern iterations employing soluble copper catalysts and ligands to achieve higher yields and milder reaction conditions.[2] The synthesis of this compound from 1-bromo-2-nitrobenzene and 4-bromophenol is an excellent example of a modern Ullmann-type reaction, where the electron-withdrawing nitro group on the aryl halide activates the substrate towards nucleophilic attack.
Reaction Mechanism: The Ullmann Condensation
The copper-catalyzed Ullmann condensation for the synthesis of diaryl ethers is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The key steps are as follows:
-
Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base to form a phenoxide anion, which then coordinates with a copper(I) catalyst.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a copper(III) intermediate. The electron-withdrawing nitro group on the 1-bromo-2-nitrobenzene facilitates this step by making the aryl halide more electrophilic.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the copper(I) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Ullmann condensation.
Experimental Protocol
This protocol is adapted from established procedures for the copper-catalyzed synthesis of diaryl ethers.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | >98% | Sigma-Aldrich |
| 4-Bromophenol | C₆H₅BrO | 173.01 | >99% | Alfa Aesar |
| Copper(I) Iodide | CuI | 190.45 | >98% | Acros Organics |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | >99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, >99.8% | J.T. Baker |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet and bubbler
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-bromo-2-nitrobenzene (2.02 g, 10.0 mmol), 4-bromophenol (1.73 g, 10.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (40 mL) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (3 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane).
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
Melting Point: 88-90 °C
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (dd, J = 8.2, 1.6 Hz, 1H), 7.55 (td, J = 7.8, 1.6 Hz, 1H), 7.49 (d, J = 9.0 Hz, 2H), 7.23 (td, J = 7.8, 1.2 Hz, 1H), 7.00 (d, J = 9.0 Hz, 2H), 6.95 (dd, J = 8.4, 1.2 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.8, 149.3, 141.1, 133.2, 126.8, 125.9, 122.3, 120.9, 117.3.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use freshly purchased or properly stored CuI. |
| Insufficiently anhydrous conditions | Flame-dry all glassware and use anhydrous solvents. | |
| Ineffective base | Ensure the potassium carbonate is anhydrous and finely powdered. | |
| Formation of side products (e.g., homocoupling of aryl halide) | Reaction temperature too high | Optimize the reaction temperature, starting at a lower temperature and gradually increasing. |
| Prolonged reaction time | Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Difficulty in purification | Co-elution of starting materials and product | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety Precautions
-
1-Bromo-2-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
4-Bromophenol: Toxic if swallowed and causes severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact. Use in a fume hood.
-
Copper(I) Iodide: May cause irritation. Handle with care.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
- Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
-
Ullmann Condensation. SynArchive. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (2020). Retrieved January 18, 2026, from [Link]
Sources
Application Notes & Protocols: A Senior Scientist's Guide to the Selective Reduction of 1-(4-Bromophenoxy)-2-nitrobenzene
A. Senior Application Scientist Note
To our colleagues in the research and drug development community,
The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and enabling transformations in organic synthesis. The resulting aniline, in this case, 2-(4-bromophenoxy)aniline , is a versatile building block for a multitude of downstream applications, including the synthesis of heterocyclic scaffolds central to many pharmaceutical agents.
However, the substrate , 1-(4-Bromophenoxy)-2-nitrobenzene , presents a classic chemoselectivity challenge. A successful protocol must achieve complete reduction of the nitro moiety while preserving the sensitive carbon-bromine bond and the diaryl ether linkage. The primary competing side reaction, hydrodebromination, is a common pitfall, particularly under aggressive catalytic hydrogenation conditions.[1][2]
This document is structured to move beyond a simple recitation of steps. It is designed as a decision-making guide. We will explore the causality behind methodological choices, compare the most robust and field-proven protocols, and provide the detailed procedural information necessary for successful execution and scale-up. Our focus is on providing self-validating systems that are both reliable and adaptable.
B. Strategic Overview: The Chemoselectivity Challenge
The primary goal is the clean conversion of the nitro group to an amine. The key challenge is the presence of the aryl bromide, which is susceptible to cleavage under various reductive conditions.
Caption: Core transformation and the primary selectivity challenge.
C. Method Selection: A Comparative Analysis
Choosing the correct reducing agent and conditions is paramount. The decision hinges on factors like scale, available equipment, cost, and tolerance for metal-based waste streams. While classic catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful tool for nitro reductions, its propensity to cleave aryl-halide bonds makes it a higher-risk choice for this specific substrate unless carefully controlled with additives or specialized catalysts.[1][3]
We will focus on three highly reliable and chemoselective methods that mitigate the risk of debromination.
Decision Workflow for Method Selection
Caption: A decision tree for selecting the optimal reduction protocol.
D. Detailed Application Protocols
General Safety Precaution: The reduction of nitroaromatic compounds can be exothermic and should always be conducted with appropriate temperature control, especially during scale-up.[4] All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
Protocol 1: Stannous Chloride (SnCl₂) Reduction in Ethanol
This is a classic, highly reliable method known for its excellent chemoselectivity in reducing nitro groups without affecting aryl halides.[7][8] The mechanism involves the Sn(II) ion acting as a two-electron reducing agent in a protic solvent.
Rationale: The use of ethanol as a solvent provides good solubility for the substrate and the reagent. The reaction proceeds under mildly acidic conditions generated in situ, which are generally not harsh enough to cleave the ether linkage. The workup is designed to precipitate tin salts as hydroxides for easy removal.
| Reagents & Materials | Amount (for 10 mmol scale) | Molar Eq. | Notes |
| This compound | 2.96 g | 1.0 | Substrate |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 11.28 g | 5.0 | Reducing Agent[9] |
| Absolute Ethanol | 50 mL | - | Solvent |
| Ethyl Acetate | ~150 mL | - | Extraction Solvent |
| 5% Sodium Bicarbonate (aq.) | As needed | - | Neutralization |
| Saturated Brine | ~50 mL | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.96 g, 10 mmol).
-
Dissolution: Add absolute ethanol (50 mL) and stir until the substrate is fully dissolved.
-
Reagent Addition: Carefully add stannous chloride dihydrate (11.28 g, 50 mmol) to the solution in portions. The mixture may warm slightly.
-
Reaction: Heat the reaction mixture to 70-75 °C (gentle reflux) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up & Neutralization:
-
Slowly and carefully pour the cooled reaction mixture over ~100 g of crushed ice in a beaker.
-
With vigorous stirring, slowly add 5% aqueous sodium bicarbonate solution until the pH of the mixture is ~7-8. A thick, white precipitate of tin(IV) hydroxide will form.
-
-
Extraction:
-
Filter the slurry through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate (2 x 25 mL).
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic phase with saturated brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 2-(4-bromophenoxy)aniline.
-
The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
-
Protocol 2: Iron Powder and Ammonium Chloride Reduction
This method is a greener, milder, and often more cost-effective alternative to the SnCl₂ reduction.[10] It operates under nearly neutral conditions, minimizing acid-sensitive side reactions and simplifying the workup. The reaction is heterogeneous, with iron metal acting as the electron donor and ammonium chloride serving as a proton source and to activate the iron surface.[11][12]
Rationale: The Fe/NH₄Cl system in an aqueous alcohol mixture is highly effective and selective.[13] The workup is straightforward as it primarily involves filtering off the iron and iron oxide sludge. This method avoids the large quantities of tin waste generated in Protocol 1.[10]
| Reagents & Materials | Amount (for 10 mmol scale) | Molar Eq. | Notes |
| This compound | 2.96 g | 1.0 | Substrate |
| Iron Powder (<325 mesh) | 2.79 g | 5.0 | Reducing Agent |
| Ammonium Chloride (NH₄Cl) | 2.67 g | 5.0 | Proton Source/Activator |
| Ethanol | 40 mL | - | Co-solvent |
| Water | 10 mL | - | Co-solvent |
| Dichloromethane or Ethyl Acetate | ~150 mL | - | Extraction Solvent |
| Celite® or Silica Gel | As needed | - | Filtration Aid |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer (preferred for heterogeneous mixtures) and a reflux condenser, add this compound (2.96 g, 10 mmol), ethanol (40 mL), and water (10 mL).
-
Reagent Addition: Add ammonium chloride (2.67 g, 50 mmol) and iron powder (2.79 g, 50 mmol).
-
Reaction: Heat the resulting suspension to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours. The disappearance of the yellow color of the nitro compound is a good visual indicator.
-
Work-up & Filtration:
-
Cool the reaction mixture to approximately 40-50 °C.
-
CAUTION: Do not distill the solvent before adding water and filtering, as this can create a dry, pyrophoric residue.[13]
-
Filter the hot mixture through a pad of Celite® to remove the black iron/iron oxide sludge.
-
Wash the filter cake thoroughly with hot ethanol or ethyl acetate (3 x 25 mL).
-
-
Extraction & Purification:
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired product.
-
Further purification can be performed if needed.
-
Protocol 3: Sodium Dithionite (Na₂S₂O₄) Reduction
This protocol offers a metal-free alternative that is exceptionally mild and demonstrates high chemoselectivity.[14] Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and safe reducing agent.[15] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which forms in aqueous solution.[14]
Rationale: This method is ideal for substrates with multiple sensitive functional groups. The biphasic reaction system (e.g., Dichloromethane/Water or THF/Water) allows for easy separation, although it can sometimes be slower due to phase-transfer limitations.
| Reagents & Materials | Amount (for 10 mmol scale) | Molar Eq. | Notes |
| This compound | 2.96 g | 1.0 | Substrate |
| Sodium Dithionite (Na₂S₂O₄) | 6.96 g | 4.0 | Reducing Agent (use 85% purity for calculation) |
| Tetrahydrofuran (THF) or Methanol | 50 mL | - | Organic Solvent |
| Water | 25 mL | - | Aqueous Solvent |
| Saturated Sodium Bicarbonate (aq.) | ~50 mL | - | Aqueous Wash |
| Ethyl Acetate | ~100 mL | - | Extraction Solvent |
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve this compound (2.96 g, 10 mmol) in THF or Methanol (50 mL).
-
Reagent Solution: In a separate beaker, dissolve sodium dithionite (6.96 g, ~40 mmol) in water (25 mL).
-
Reaction: Add the aqueous dithionite solution to the stirred solution of the nitro compound.
-
Heating: Heat the mixture to a gentle reflux (60-70 °C) and stir vigorously to ensure adequate mixing between the phases.
-
Monitoring: Monitor the reaction by TLC. The reaction may take 4-8 hours to reach completion.
-
Work-up:
-
Cool the reaction to room temperature.
-
Remove the organic solvent (THF/Methanol) under reduced pressure.
-
Add ethyl acetate (100 mL) to the remaining aqueous residue.
-
-
Extraction & Purification:
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as required.
-
E. General Experimental Workflow
Caption: A generalized workflow for the reduction and isolation process.
F. References
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange. [Link]
-
Frontiers in Chemistry. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]
-
Park, K. K., et al. (1994). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. J. Org. Chem. [Link]
-
SciSpace. (2010). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
ResearchGate. (2017). The results of the catalytic transfer hydrogenation of nitro compounds. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]
-
Blaser, H. U., et al. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis. [Link]
-
ResearchGate. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Knifton, J. F. (1986). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry. [Link]
-
Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Scribd. [Link]
-
ResearchGate. (2013). Reduction of Nitroarenes with SnCl2 in TBAB. ResearchGate. [Link]
-
Scilit. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Scilit. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]
-
American Chemical Society Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
ResearchGate. (2000). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. [Link]
-
Taylor & Francis Online. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. [Link]
-
YouTube. (2022). PREPARATION OF 2,4,6, TRIBROMO ANILINE. [Link]
-
Royal Society of Chemistry. (2019). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]
-
ResearchGate. (2019). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. ORS. [Link]
-
MDPI. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules. [Link]
-
Google Patents. (2011). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
-
American Chemical Society Publications. (2020). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]
-
ResearchGate. (2023). Synthesis of 4-((4-bromobenzyl)selanyl)aniline (A). ResearchGate. [Link]
-
Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
-
Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety. [Link]
-
PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-Bromo-2-nitrobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information. [Link]
Sources
- 1. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
The Intramolecular Cyclization of 1-(4-Bromophenoxy)-2-nitrobenzene: A Gateway to Phenoxazine Scaffolds
Introduction: Strategic Importance in Medicinal and Materials Chemistry
The synthesis of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the phenoxazine core, a tricyclic heteroaromatic system, is of paramount importance due to its prevalence in a wide array of biologically active molecules and functional materials. Phenoxazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Furthermore, their unique photophysical and electrochemical characteristics make them valuable components in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photoredox catalysts.
1-(4-Bromophenoxy)-2-nitrobenzene serves as a versatile and strategic precursor for the synthesis of substituted phenoxazines. The molecule is ingeniously functionalized for intramolecular cyclization: the nitro group, a potent electron-withdrawing group, activates the aromatic ring and, upon reduction to an amino group, becomes a key nucleophile. The bromine atom on the adjacent phenyl ring provides a handle for subsequent cross-coupling reactions, allowing for the introduction of molecular diversity. This guide provides a detailed exploration of the primary cyclization strategies for this compound, offering in-depth protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Cyclization Strategies: A Mechanistic Overview
The intramolecular cyclization of this compound to form a phenoxazine scaffold, specifically 2-bromophenoxazine, can be broadly categorized into two main approaches:
-
Reductive Cyclization: This is the most common and direct route. It involves the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed C-N bond formation to displace a leaving group on the other ring. In the case of our substrate, the reaction proceeds via an intramolecular cyclization of the in situ generated 2-(4-bromophenoxy)aniline.
-
Cadogan-Sundberg Reaction and Related Deoxygenative Cyclizations: This method involves the deoxygenation of the nitro group, typically with a trivalent phosphorus reagent like triethyl phosphite, to generate a reactive nitrene intermediate. This nitrene can then undergo an intramolecular insertion into a C-H bond of the adjacent aromatic ring to form the phenoxazine skeleton.
This guide will focus on providing detailed protocols for the most prevalent and practical of these methods: the reductive cyclization.
Data Presentation: A Comparative Analysis of Reductive Cyclization Methods
The choice of reducing agent and catalyst is critical for the successful cyclization of this compound. Below is a summary of common conditions and their typical outcomes for analogous 2-nitrodiphenyl ether cyclizations.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | Pd/C (5-10 mol%) | Ethanol, Ethyl Acetate, or THF | Room Temperature - 50 | 70-95 | Highly efficient and clean. Requires hydrogen gas source. Potential for hydrodebromination at higher temperatures or catalyst loadings. |
| Transfer Hydrogenation | Pd/C, Ammonium formate or Hydrazine | Methanol or Ethanol | 60-80 | 65-90 | Avoids the need for gaseous hydrogen. Reaction progress can be monitored by the cessation of gas evolution (N2) when using hydrazine. |
| Metal-Acid Reduction | SnCl2·2H2O, HCl | Ethanol or Acetic Acid | 60-100 | 60-85 | A classic and cost-effective method. Requires stoichiometric amounts of the metal salt and acidic conditions, which may not be suitable for acid-sensitive substrates. Workup can be more involved. |
| Deoxygenative Cyclization | Triethyl phosphite (P(OEt)3) | Neat or High-boiling solvent (e.g., o-dichlorobenzene) | 150-180 | 50-75 | A one-pot reaction that proceeds via a nitrene intermediate. High temperatures are typically required. |
Experimental Protocols and Methodologies
Protocol 1: Palladium-Catalyzed Reductive Cyclization via Transfer Hydrogenation
This protocol is often favored for its operational simplicity and high efficiency, avoiding the need for a pressurized hydrogen gas setup. Ammonium formate serves as a convenient in situ source of hydrogen.
Reaction Principle: The palladium on carbon catalyst facilitates the transfer of hydrogen from ammonium formate to the nitro group, reducing it to an amine. The resulting 2-(4-bromophenoxy)aniline then undergoes an intramolecular palladium-catalyzed C-N cross-coupling reaction to form the phenoxazine ring.
Caption: Workflow for Pd-catalyzed transfer hydrogenation and cyclization.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 50% wet (0.05 - 0.10 equiv)
-
Ammonium formate (5.0 - 10.0 equiv)
-
Ethanol (or Methanol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 3.26 g, 10 mmol, 1.0 equiv), ethanol (100 mL), and 10% Pd/C (50% wet, e.g., 1.06 g, corresponding to 0.5 mmol Pd, 0.05 equiv).
-
With vigorous stirring, add ammonium formate (e.g., 6.31 g, 100 mmol, 10.0 equiv) portion-wise. Caution: The reaction can be exothermic, and gas evolution (CO2, NH3) will occur.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-bromophenoxazine as a solid.
Scientist's Notes (Expertise & Experience):
-
Catalyst Choice: Palladium on carbon is a robust and widely used catalyst for both nitro group reductions and C-N bond formation. The 10% loading is standard, and using a 50% wet catalyst is a safety measure to prevent ignition of the dry catalyst in the presence of solvent vapors.
-
Hydrogen Source: Ammonium formate is a convenient and safer alternative to gaseous hydrogen. The large excess is necessary to ensure complete reduction.
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the reactants and the ammonium formate.
-
Workup: The filtration through Celite is crucial for the complete removal of the heterogeneous palladium catalyst, which can otherwise interfere with subsequent reactions or analyses. The bicarbonate wash neutralizes any residual acidic species.
Protocol 2: Deoxygenative Cyclization with Triethyl Phosphite (Cadogan-Sundberg Type Reaction)
This protocol offers a one-pot synthesis directly from the nitro compound, bypassing the isolation of the intermediate amine. It is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation.
Reaction Principle: Triethyl phosphite acts as an oxygen scavenger, deoxygenating the nitro group to a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic insertion into a C-H bond on the adjacent aromatic ring to form the phenoxazine product.
Caption: Simplified mechanism of the Cadogan-Sundberg type cyclization.
Materials:
-
This compound (1.0 equiv)
-
Triethyl phosphite (P(OEt)3) (2.0 - 3.0 equiv)
-
o-Dichlorobenzene (or another high-boiling solvent, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine this compound (e.g., 3.26 g, 10 mmol, 1.0 equiv) and triethyl phosphite (e.g., 5.0 mL, 29 mmol, ~3.0 equiv). The reaction can be run neat or in a high-boiling solvent like o-dichlorobenzene (20 mL).
-
Heat the mixture under a nitrogen atmosphere to 160-180°C. Caution: Triethyl phosphite has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Maintain the temperature and monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Cool the reaction mixture to room temperature. If a solvent was used, remove it by vacuum distillation.
-
The excess triethyl phosphite and the triethyl phosphate byproduct can be removed by vacuum distillation.
-
The crude residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromophenoxazine.
Scientist's Notes (Trustworthiness & Causality):
-
Reagent Stoichiometry: An excess of triethyl phosphite is used to ensure complete deoxygenation of the nitro group and to drive the reaction to completion.
-
Temperature: High temperatures are necessary to promote both the deoxygenation and the subsequent nitrene insertion. The reaction is often sluggish at lower temperatures.
-
Inert Atmosphere: A nitrogen atmosphere is recommended to prevent oxidation of the triethyl phosphite at high temperatures.
-
Alternative Reagents: Triphenylphosphine can also be used for this type of reaction, often requiring a solvent and similar high temperatures.
Mechanistic Insight: The Smiles Rearrangement - A Potential Pitfall
A critical consideration in the synthesis of phenoxazines from activated diaryl ethers is the potential for a competitive Smiles rearrangement .[1][2] This is an intramolecular nucleophilic aromatic substitution where the aryl-oxygen bond migrates. In the context of our starting material, under basic conditions (which can be generated during some reductive procedures or if a base is added), the phenoxide could potentially attack the nitro-activated ring, leading to a rearranged, non-cyclized product.
However, in the case of the reductive cyclization of this compound, the in situ generated amino group is a much more potent nucleophile for the final ring-closing step than the phenoxide, and the desired phenoxazine is typically the major product. The reaction conditions for the protocols provided are optimized to favor the desired intramolecular C-N bond formation over the Smiles rearrangement.
Conclusion: A Versatile Precursor for Complex Molecules
The cyclization of this compound provides a reliable and efficient entry into the 2-bromophenoxazine scaffold. This product is itself a valuable intermediate, with the bromine atom serving as a versatile handle for further functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The choice between catalytic hydrogenation and deoxygenative cyclization will depend on the overall synthetic strategy, the presence of other functional groups, and the available laboratory equipment. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this precursor to access a diverse range of complex phenoxazine derivatives for applications in drug discovery and materials science.
References
- Kavitha, A., Puttappa, N. H., Poongavanam, B., & Sarkar, S. K. (2020). Microwave assisted rapid synthesis of phenoxazines and benzopyridoxazines.
- Goud, B. K., Kumar, A., & Kumar, N. (2021). Smiles Rearrangement in Synthetic Chemistry. Asian Journal of Organic Chemistry, 10(9), 2184-2207.
- BenchChem. (2025). Phenoxazine Synthesis Technical Support Center: A Guide to Preventing Rearrangement Reactions.
- Cravotto, G., Carnaroglio, D., Guala, M., & Boffa, L. (2014). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogate.
- Kumar, R., Kumar, A., & Kumar, N. (2021). Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes. ChemistrySelect, 6(32), 8345-8349.
-
Wikipedia. (n.d.). Smiles rearrangement. In Wikipedia. Retrieved from [Link]
- Mital, R. L., & Jain, S. K. (1969). Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. Journal of the Chemical Society C: Organic, (16), 2148-2150.
- Ghosh, S., Das, S., & Misra, A. K. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(7), 4568-4592.
-
Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved from [Link]
- Larock, R. C., & Yum, E. K. (1996). Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles. The Journal of Organic Chemistry, 61(10), 3253-3254.
- Ezeokonkwo, M. A., Iloka, K. C., Okoro, U. C., Onoabedje, E. A., Ezema, B. E., Ibeanu, F. N., ... & Uzoewulu, C. P. (2019). Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry, 35(4), 1273.
- Kavitha, A., Puttappa, N. H., Poongavanam, B., & Sarkar, S. K. (2020). Scheme 1: Synthesis of polycyclic phenoxazine derivatives (5a-i).
- Brewster, R. Q., & Groening, T. (1934). p-NITRODIPHENYL ETHER. Organic Syntheses, 14, 74.
- Matson, J. B., & Loo, Y. L. (2012). Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts. The Journal of Organic Chemistry, 77(22), 10358-10366.
- SubbaRao, G. S. R. (1988). Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. Journal of the American Chemical Society, 110(10), 3323-3324.
- Cheng, M. N., Wang, H., & Gong, L. Z. (2011). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 13(10), 2618-2621.
- Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis (pp. 266-277). John Wiley & Sons, Ltd.
-
Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis.
- Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209-3212.
- Peet, N. P., Williams, J. D., & Li, B. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron Letters, 53(34), 4585-4587.
- Galian, R. E., & Cosa, G. (2008). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Photochemistry and photobiology, 84(4), 935.
- Huang, C. H., Chen, Y. C., & Tai, C. H. (2020). Palladium-catalyzed electrophilic cyclization/C–H annulation cascade of 1,8-diyne oxime ethers to access fused oxepines.
- Ma, D., Cai, Q., & He, G. (2006). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. The Journal of organic chemistry, 71(14), 5268-5273.
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl-and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper (0)-catalyzed Ullmann coupling reactions.
- Galian, R. E., & Cosa, G. (2008). Spectroscopic and electrochemical properties of 2-aminophenothiazine.
- Kumar, A., & Pillai, C. N. (2006). US Patent No. US20060264680A1. Washington, DC: U.S.
- Kumar, A., & Pillai, C. N. (2012). European Patent No. EP2532644A1.
Sources
The Strategic Utility of 1-(4-Bromophenoxy)-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern medicinal chemistry, the diaryl ether scaffold represents a privileged motif, conferring a unique combination of conformational flexibility and metabolic stability to bioactive molecules. Within this class of compounds, 1-(4-Bromophenoxy)-2-nitrobenzene emerges as a strategic and versatile building block. Its utility stems from the orthogonal reactivity of its constituent functionalities: the nitro group, a precursor to a reactive amine, and the bromo substituent, a handle for a multitude of cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers engaged in drug discovery and development.
The primary value of this compound lies in its role as a key precursor to phenoxazines , a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. The synthetic strategy hinges on a two-step sequence: the formation of the diaryl ether linkage via an Ullmann condensation, followed by a reductive cyclization to construct the phenoxazine core. This document will elucidate both of these critical transformations, providing the theoretical underpinnings and practical methodologies for their successful implementation in a laboratory setting.
Synthesis of this compound: The Ullmann Condensation
The formation of the diaryl ether bond in this compound is classically achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. The electron-withdrawing nature of the nitro group on the 2-chloronitrobenzene substrate activates the aryl halide towards nucleophilic attack by the phenoxide, facilitating the reaction.
Reaction Causality and Mechanistic Considerations
The Ullmann condensation traditionally requires high temperatures and stoichiometric amounts of copper. However, modern modifications often utilize soluble copper catalysts with ligands that improve reaction efficiency under milder conditions. The mechanism is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Subsequent reductive elimination yields the diaryl ether and regenerates the copper(I) catalyst. The choice of base is critical for the deprotonation of the phenol, and high-boiling polar solvents are typically employed to ensure the reactants remain in solution at the required temperatures.
Visualizing the Ullmann Condensation Workflow
Caption: Workflow for the Ullmann Condensation Synthesis.
Detailed Experimental Protocol: Ullmann Condensation
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromophenol
-
2-Chloronitrobenzene
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), 2-chloronitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 120-140°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting materials (4-bromophenol and 2-chloronitrobenzene) and the appearance of the product spot.
-
Characterization: Confirm the identity and purity of the product using NMR (¹H and ¹³C), IR, and mass spectrometry.
| Parameter | Value |
| Molecular Formula | C₁₂H₈BrNO₃ |
| Molecular Weight | 294.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 70-85% |
Application in Phenoxazine Synthesis: Reductive Cyclization
The transformation of this compound into a phenoxazine scaffold is a two-stage process within a single synthetic operation: the reduction of the nitro group to an amine, followed by an intramolecular cyclization. This reductive cyclization is a powerful method for the construction of the phenoxazine ring system.
Mechanism of Reductive Cyclization
The reaction is initiated by the reduction of the nitro group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction with reagents like tin(II) chloride in acidic media. The resulting amine intermediate, 2-(4-bromophenoxy)aniline, is then poised for intramolecular cyclization. Under the reaction conditions, a nucleophilic attack of the newly formed amino group onto the carbon bearing the bromo substituent, often facilitated by a catalyst or heat, leads to the formation of the phenoxazine ring with the elimination of HBr.
Visualizing the Reductive Cyclization Pathway
Caption: Pathway from Diaryl Ether to Phenoxazine.
Detailed Experimental Protocols for Reductive Cyclization
Two common and effective methods for the reductive cyclization of this compound are presented below.
Protocol 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and the avoidance of stoichiometric metal waste.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a high-pressure reactor, dissolve this compound in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the reactor and purge it several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction progress by hydrogen uptake or by TLC analysis for the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The cyclization to 2-bromophenoxazine often occurs spontaneously upon reduction or during workup.
-
If necessary, the crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Tin(II) Chloride
This is a classic and reliable method that does not require specialized hydrogenation equipment.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq.) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a 5 M NaOH solution until the pH is basic.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-bromophenoxazine.
-
Purify the product by column chromatography or recrystallization.
Self-Validation for Reductive Cyclization:
-
TLC Analysis: The disappearance of the starting diaryl ether and the appearance of a new, often fluorescent, spot corresponding to the phenoxazine product.
-
Spectroscopic Analysis: Confirmation of the phenoxazine structure by NMR, observing the characteristic shifts and the disappearance of the nitro group signal in the IR spectrum, and verifying the molecular weight by mass spectrometry.
| Parameter | 2-Bromophenoxazine |
| Molecular Formula | C₁₂H₈BrNO |
| Molecular Weight | 262.10 g/mol |
| Appearance | Solid |
| Expected Yield | 60-80% |
Medicinal Chemistry Applications of the Resulting Phenoxazine Scaffold
The 2-bromophenoxazine core synthesized from this compound is a valuable platform for further derivatization in drug discovery programs. The bromine atom can be readily functionalized using a variety of modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce diverse substituents and explore the structure-activity relationship (SAR).
Phenoxazine derivatives have been reported to exhibit a range of biological activities, including:
-
Anticancer Activity: Some phenoxazine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The planar phenoxazine ring system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer progression.
-
Antimicrobial Activity: The phenoxazine scaffold is found in some natural and synthetic antimicrobial agents. Derivatives can be synthesized and screened for activity against a range of bacterial and fungal pathogens.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, providing a reliable and efficient route to the synthesis of functionalized phenoxazines. The Ullmann condensation and subsequent reductive cyclization are robust and well-established transformations that allow for the construction of this valuable heterocyclic scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors, paving the way for the development of novel therapeutic agents.
References
- Awad, Y. S. (2023). IN-VITRO INVESTIGATION OF ANTICANCER ACTIVITY OF 2-BROMO- N-(4-SULFAMOYL PHENYL) PROPANE AMIDE IN COMBINATION WITH DIFFERENT CHEMOTHERAPEUTIC DRUGS (Master's thesis, Harran University).
- BenchChem. (2025).
- Organic Chemistry Portal. Ullmann Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction.
- Reagents for Organic Synthesis. Tin(II) Chloride.
Application Note: A Comprehensive Protocol for the Copper-Catalyzed Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene
Abstract
This document provides a detailed experimental procedure for the synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene, a diaryl ether of significant interest as a building block in medicinal chemistry and materials science. The protocol is based on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. We offer an in-depth, step-by-step guide from reagent preparation to product purification and characterization, emphasizing the mechanistic rationale behind procedural choices and critical safety considerations for the handling of all materials. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic method.
Introduction and Scientific Background
Diaryl ethers are a prevalent structural motif in a wide array of natural products, pharmaceuticals, and advanced polymers. The synthesis of this compound is a classic example of their preparation, yielding a versatile intermediate. The molecule features two distinct aromatic rings linked by an ether bond, with functional groups (bromo and nitro) that allow for a variety of subsequent chemical transformations.
The chosen synthetic route is the Ullmann condensation, a robust and widely adopted method for forming C-O bonds between an aryl halide and an alcohol or phenol.[1][2] Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][3] Modern iterations, as detailed in this protocol, utilize soluble copper catalysts and optimized conditions to achieve higher yields and greater efficiency under milder temperatures.[1][4]
The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing nitro group on 1-chloro-2-nitrobenzene is critical, as it activates the aromatic ring for nucleophilic attack by polarizing the C-Cl bond and stabilizing the negatively charged intermediate (Meisenheimer complex).[5][6]
Reaction Mechanism and Rationale
The synthesis of this compound is achieved by the reaction of 4-bromophenol with 1-chloro-2-nitrobenzene. The key steps, catalyzed by a copper(I) species, are as follows:
-
Deprotonation: A base, typically potassium carbonate, deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic potassium 4-bromophenoxide. This step is essential as phenols are not sufficiently nucleophilic to displace the halide on their own.
-
Catalytic Cycle Initiation: The copper(I) catalyst reacts with the phenoxide to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide, 1-chloro-2-nitrobenzene, undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.[7]
-
Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the final product, this compound, and regenerating a copper(I) species to continue the catalytic cycle.
The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solubilizes the ionic intermediates and can withstand the required reaction temperatures.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1-Chloro-2-nitrobenzene | Reagent Grade, ≥99% | Sigma-Aldrich | 88-73-3 | Toxic, handle with care.[8][9] |
| 4-Bromophenol | Reagent Grade, ≥99% | Acros Organics | 106-41-2 | Irritant, harmful if swallowed.[10][11] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Fisher Scientific | 584-08-7 | Irritant, hygroscopic. Dry before use.[12][13] |
| Copper(I) Iodide (CuI) | ≥98% | Strem Chemicals | 7681-65-4 | Catalyst. Handle in a fume hood. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | EMD Millipore | 68-12-2 | High-boiling solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For extraction. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |
| Deionized Water | N/A | In-house | 7732-18-5 | For workup. |
| Brine (sat. NaCl solution) | N/A | In-house | 7647-14-5 | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | N/A | 7757-82-6 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Magnetic stirrer hotplate with a temperature probe
-
Glass funnel and filter paper
-
500 mL separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Procedure
Reaction Setup:
-
Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a temperature probe. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Maintain a positive pressure of nitrogen throughout the reaction to prevent moisture from entering the system.
Charging Reagents: 3. To the flask, add 4-bromophenol (1.73 g, 10.0 mmol), 1-chloro-2-nitrobenzene (1.58 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv), and copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%). 4. Add 40 mL of anhydrous dimethylformamide (DMF) via syringe.
Reaction Execution: 5. Begin vigorous stirring and heat the reaction mixture to 140 °C using an oil bath. 6. Maintain the temperature and allow the reaction to proceed for 16-24 hours. The mixture will typically turn a deep brown or green color. 7. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.
Workup and Isolation: 8. Once the reaction is complete, cool the mixture to room temperature. 9. Pour the reaction mixture into 200 mL of deionized water in a 500 mL beaker. Stir for 10 minutes. A solid precipitate may form. 10. Extract the aqueous mixture three times with ethyl acetate (3 x 75 mL). 11. Combine the organic extracts in a 500 mL separatory funnel. 12. Wash the combined organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts. 13. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification: 14. Purify the crude residue by flash column chromatography on silica gel. 15. Prepare the column using a slurry of silica gel in hexanes. 16. Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate). 17. Collect fractions and monitor by TLC. Combine the fractions containing the pure product. 18. Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid.
Characterization: 19. Determine the final yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The product is typically a pale yellow solid.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. media.laballey.com [media.laballey.com]
- 13. armandproducts.com [armandproducts.com]
Application Notes and Protocols: Selective Reduction of 1-(4-Bromophenoxy)-2-nitrobenzene using Sodium Sulfide
For: Researchers, scientists, and drug development professionals.
Introduction
The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical route to anilines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Among the various methods available, the Zinin reduction, which utilizes sodium sulfide, offers a mild and effective means to achieve this conversion, often with excellent chemoselectivity.[4][5] This is particularly valuable when sensitive functional groups, such as aryl halides, are present in the molecule.[4][6]
This guide provides a detailed technical overview and a robust experimental protocol for the reduction of 1-(4-Bromophenoxy)-2-nitrobenzene to 2-(4-bromophenoxy)aniline. The resulting product is a valuable intermediate in drug discovery, with the aniline moiety offering a versatile handle for further synthetic modifications.[7][8][9] We will delve into the mechanistic underpinnings of the Zinin reaction, provide a step-by-step protocol, and discuss critical safety considerations and characterization techniques.
Reaction Scheme
The overall transformation is the selective reduction of the nitro group to an amine, leaving the aryl bromide and ether linkages intact.
Figure 1: Overall reaction scheme.
Mechanistic Insights: The Zinin Reduction
The Zinin reduction, named after the Russian chemist Nikolay Zinin, is a classic method for the reduction of nitroarenes.[4] While the exact mechanism can be complex and substrate-dependent, it is generally understood to proceed through a series of single-electron transfer steps.[4] Key intermediates in this process are believed to be nitrosoarenes (ArNO) and arylhydroxylamines (ArNHOH).[4]
The reaction stoichiometry can be represented as follows: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[4]
Kinetic studies have suggested that the disulfide ion (S₂²⁻), which can be generated in situ, may be a key reducing species.[10] The reaction is often autocatalytic, as the formation of elemental sulfur during the process can lead to the formation of polysulfides, which are potent reducing agents.[10][11]
Figure 2: Simplified proposed mechanism.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 2-(4-bromophenoxy)aniline.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | ACS Reagent, ≥98% | e.g., Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich |
| Deionized Water (H₂O) | ||
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Sigma-Aldrich |
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Sigma-Aldrich |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Addition of Sodium Sulfide: To the stirred solution, add sodium sulfide nonahydrate (Na₂S·9H₂O) (2.5 eq) portion-wise. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the progress by thin-layer chromatography (TLC). A suitable eluent system is 20% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[12] Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous residue with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(4-bromophenoxy)aniline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Sources
- 1. fiveable.me [fiveable.me]
- 2. jsynthchem.com [jsynthchem.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Zinin reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.umich.edu [news.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Bromophenoxy)-2-nitrobenzene by Recrystallization
Welcome to the technical support guide for the purification of 1-(4-Bromophenoxy)-2-nitrobenzene. This document provides field-proven insights and troubleshooting advice for researchers, chemists, and drug development professionals engaged in the synthesis and purification of this and structurally similar diaryl ether compounds. The guidance herein is structured in a practical question-and-answer format to directly address common challenges encountered during the recrystallization process.
Understanding the Molecule and the Method
This compound is a diaryl ether containing both a bromo and a nitro functional group. This structure presents a molecule of moderate polarity, with the polar nitro group and ether linkage contrasted by two larger, non-polar aromatic rings. Recrystallization is the premier technique for purifying such solid organic compounds.[1][2] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for recrystallizing this compound?
Answer: The ideal solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] For this compound, its structure suggests that moderately polar solvents are the best starting point.
Causality & Rationale: The principle of "like dissolves like" is your primary guide. The molecule has both polar (nitro, ether) and nonpolar (aromatic rings, bromine) regions. Therefore, solvents of intermediate polarity, such as alcohols, are often effective. Nitroaryl compounds, in particular, show good recrystallization behavior in alcoholic solvents.[3] Based on data for analogous compounds like diphenyl ethers and bromonitrobenzenes, ethanol is an excellent first choice.[4][5] If the compound is too soluble in pure ethanol even at room temperature, a mixed solvent system, such as ethanol-water, can be employed.[6] In this system, you dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise to the hot solution until it becomes slightly cloudy, indicating saturation.
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves easily, the solvent is too good and will result in poor recovery. Reject it.
-
If the solid is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the solid dissolves completely, the solvent is a potential candidate. Allow it to cool slowly to room temperature, then place it in an ice-water bath. Abundant crystal formation indicates a good solvent.
-
If the solid does not dissolve in the hot solvent, the solvent is too poor. Reject it.
Data Summary: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Rationale for this compound |
| Ethanol | 78 | Polar | Primary recommendation. Often effective for nitroaryl compounds and diphenyl ethers.[3][4][5] Good solubility difference between hot and cold. |
| Methanol | 65 | Polar | A good alternative to ethanol, with a lower boiling point.[3] |
| Isopropanol | 82 | Polar | Similar properties to ethanol, can also be effective. |
| Ethyl Acetate / Hexane | 77 / 69 | Mid-Polar / Non-Polar | A common mixed-solvent system. Dissolve in hot ethyl acetate, add hexane until cloudy. Good for fine-tuning polarity. |
| Ethanol / Water | 78 / 100 | Polar System | A powerful mixed-solvent system if the compound is too soluble in pure ethanol.[6] Water acts as an anti-solvent. |
| Toluene | 111 | Non-Polar | May be effective, but the high boiling point increases the risk of oiling out.[7] Use with caution. |
Q2: My compound has "oiled out" into a liquid instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound. Instead of crystallizing, the compound comes out of solution as a liquid. This is a common issue, especially with impure compounds which often have a lower, broader melting point than the pure substance.
Causality & Protocol:
-
Cause 1: Solvent Boiling Point is Too High. The boiling point of your chosen solvent may be higher than the melting point of your compound. For reference, 1-bromo-2-nitrobenzene has a melting point of 40-42 °C, while 1-bromo-4-nitrobenzene melts at 124-127 °C.[8] The melting point of your target compound is likely within or near this range. If you are using a high-boiling solvent like toluene (111 °C), oiling out is more likely if your compound's melting point is low.
-
Cause 2: Cooling is Too Rapid. If the solution cools too quickly, it can become supersaturated at a higher temperature, leading to oiling out.
Troubleshooting Steps:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to the solution. This decreases the saturation temperature.
-
Allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or paper towels and covering it with a beaker to slow the rate of cooling.
-
If oiling persists, try to induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid-air interface just as the oil begins to form. The microscopic scratches provide a surface for nucleation.
-
If these steps fail, you must recover the crude material (e.g., by rotary evaporation) and attempt the recrystallization again with a lower-boiling point solvent.
Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
Answer: A failure to crystallize is typically due to one of two reasons: either too much solvent was used, or the crystallization process requires initiation (nucleation).
Causality & Protocol:
-
Cause 1: Excessive Solvent. This is the most common reason for low or no yield. If the solution is not saturated upon cooling, no crystals will form because the compound remains dissolved.
-
Cause 2: Supersaturation. The solution may be supersaturated but lacks a nucleation site to begin crystal growth.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The high-energy, imperfect glass surface can provide a point for the first crystal to form.
-
Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.
-
Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 15-20%).
-
Allow the solution to cool slowly again.
-
-
Last Resort: If crystallization still fails, you can recover your compound by removing all the solvent via rotary evaporation and re-attempting the recrystallization with a different, less effective solvent or solvent system.
Q4: My final yield of pure crystals is very low. What are the common causes of product loss?
Answer: A low recovery can be frustrating but is often preventable. The primary causes involve using an excessive amount of solvent or procedural losses during transfer and washing.
Causality & Protocol:
-
Using Too Much Solvent: Every drop of solvent in the final cold mother liquor contains some of your dissolved product. Using the absolute minimum amount of hot solvent required to dissolve your crude solid is critical for maximizing yield.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), that product is often lost. To prevent this, use a stemless funnel and keep the funnel and receiving flask hot by placing them on a steam bath or hot plate.
-
Incomplete Cooling: Ensure you have allowed the solution to cool first to room temperature and then in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.
-
Excessive Washing: Washing the collected crystals is necessary to remove adhering mother liquor, but using too much wash solvent, or using warm solvent, will dissolve some of your product. Always wash with a minimal amount of ice-cold recrystallization solvent.
Q5: My recrystallized product is still colored, even though I expected a colorless solid. How can I remove colored impurities?
Answer: The presence of color often indicates highly conjugated, non-polar impurities. These can sometimes be removed by treating the hot solution with activated charcoal before filtration.
Causality & Protocol: Activated charcoal has a very high surface area and can adsorb large, colored impurity molecules from the solution.
Decolorization Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly (to prevent violent boiling when adding the charcoal).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass; a small spatula tip is usually sufficient). Caution: Adding too much charcoal can adsorb your product, significantly reducing the yield.
-
Re-heat the mixture to boiling for a few minutes.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly as you would in a normal recrystallization.
Standard Operating Protocol: Recrystallization of this compound
This protocol assumes the use of ethanol as the recrystallization solvent. Adjustments may be necessary based on your initial solvent screening.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip, and heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding hot ethanol in small portions until the solid just dissolves. It is critical to add only the minimum amount of hot solvent necessary to achieve complete dissolution.
-
(Optional) Hot Filtration: If insoluble impurities or color (after charcoal treatment) are present, perform a hot filtration through a pre-heated stemless funnel with fluted filter paper into a second pre-heated Erlenmeyer flask.
-
Slow Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a very small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Experimental Workflow Diagram
References
-
PubChem. 1-Bromo-2-chloro-4-nitrobenzene. [Link]
- Google Patents.
-
Chemistry LibreTexts. 3.2: Purification of Products. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-nitro-. [Link]
-
A&K BIOTECH. Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. [Link]
-
CrystEngComm (RSC Publishing). Diaminotriazine substituted diphenyl ether: reversible structural transformation and solvent dependent solid state fluorescence. [Link]
-
Chegg. Considering the process of recrystallization of bromonitrobenzene. [Link]
-
YouTube. recrystallization & purification of N-bromosuccinimide. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
-
Solubility of Things. 1-Bromo-2-nitrobenzene. [Link]
-
YouTube. Recrystallization. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
International Conference on Mechatronics and Intelligent Materials. Solvents selection of the recrystallization for purification of diphenyl carbonate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Solved Considering the process of recrystallization of | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. innospk.com [innospk.com]
Technical Support Center: Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important diaryl ether intermediate. The synthesis, typically achieved through an Ullmann-type condensation reaction, can be prone to several side reactions that impact yield and purity.[1][2][3] This resource aims to provide a clear understanding of these potential issues and offer practical, field-proven solutions.
I. Understanding the Core Reaction and Potential Pitfalls
The synthesis of this compound is most commonly achieved via a copper-catalyzed Ullmann condensation.[2][3] This reaction involves the coupling of an aryl halide with a phenol. In this specific case, 4-bromophenol reacts with an activated aryl halide like 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the aryl halide activates it for nucleophilic aromatic substitution, making this reaction feasible.[4]
However, like many cross-coupling reactions, the Ullmann condensation is sensitive to reaction conditions, and several side products can form, complicating purification and reducing the yield of the desired product.[5] Understanding the origin of these impurities is the first step toward effective troubleshooting.
Common Side Products and Their Origins
| Side Product | Potential Origin |
| Bis(4-bromophenyl) ether | Self-condensation of 4-bromophenol. |
| Bis(2-nitrophenyl) ether | Self-condensation of 1-halo-2-nitrobenzene. |
| Nitrobenzene | Reductive dehalogenation of the 1-halo-2-nitrobenzene starting material.[6] |
| 4-Bromophenol | Unreacted starting material. |
| 1-Halo-2-nitrobenzene | Unreacted starting material. |
| Isomeric Products | If the starting materials are not pure, isomeric side products can form. |
| Products from reaction with solvent | High temperatures and strong bases can sometimes lead to reactions with solvents like DMF or DMSO.[4] |
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields are a common frustration in Ullmann couplings. The root cause often lies in suboptimal reaction conditions or the presence of inhibitors. Here’s a systematic approach to troubleshooting:
-
Inadequate Base: The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide.[6]
-
Catalyst Inactivity: The copper catalyst can be sensitive to air and moisture.
-
Troubleshooting: Use a high-purity, air-stable copper(I) catalyst if possible. If using copper powder, consider activating it before use (e.g., by washing with a dilute acid to remove oxide layers).
-
-
Suboptimal Solvent: The solvent plays a significant role in reaction efficiency.[4]
-
Troubleshooting: While polar aprotic solvents like DMF and DMSO are common, non-polar solvents like toluene or xylene can sometimes give better results.[4] It's worth screening different solvents to find the optimal one for your specific substrate combination.
-
-
Incorrect Temperature: Ullmann reactions often require elevated temperatures to proceed at a reasonable rate.[2]
-
Troubleshooting: If the reaction is sluggish, consider increasing the temperature. However, be aware that excessively high temperatures can lead to side product formation. A temperature screen (e.g., 120°C, 140°C, 160°C) is advisable.
-
Issue 2: Presence of a Significant Amount of Dehalogenated Byproduct (Nitrobenzene)
Q: I am observing a significant peak corresponding to nitrobenzene in my GC-MS analysis. What is causing this dehalogenation, and how can I prevent it?
A: The formation of nitrobenzene is due to the reductive dehalogenation of your 1-halo-2-nitrobenzene starting material. This is a known side reaction in copper-catalyzed couplings.[6]
-
Ligand Choice: The ligand used can influence the reaction pathway.
-
Troubleshooting: If you are using a ligand, it might not be optimal for this specific transformation. Screening different ligands, such as N,N-dimethylglycine, has been shown to be effective in some cases.[6]
-
-
Reaction Conditions: The reaction conditions can favor the reductive dehalogenation pathway.
-
Troubleshooting: Lowering the reaction temperature might disfavor the dehalogenation side reaction. Also, ensure that your reagents and solvent are free of any potential reducing agents.
-
Issue 3: Difficulty in Removing Unreacted Starting Materials
Q: My final product is contaminated with unreacted 4-bromophenol and 1-halo-2-nitrobenzene. What is the best way to purify my product?
A: The presence of starting materials indicates an incomplete reaction. While optimizing the reaction conditions to drive it to completion is the primary goal, effective purification is also essential.
-
Driving the Reaction to Completion:
-
Troubleshooting: Consider increasing the reaction time or temperature. You can also try using a slight excess (1.1-1.2 equivalents) of one of the reactants to ensure the other is fully consumed.
-
-
Purification Strategies:
-
Aqueous Workup: Washing the reaction mixture with an aqueous base solution (e.g., 1M NaOH) will deprotonate the acidic 4-bromophenol, allowing it to be extracted into the aqueous phase.
-
Chromatography: Column chromatography is a highly effective method for separating the desired product from the starting materials and other side products. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.
-
Issue 4: Formation of Homocoupled Side Products
Q: My product mixture contains bis(4-bromophenyl) ether and/or bis(2-nitrophenyl) ether. How can I minimize the formation of these homocoupled products?
A: Homocoupling is a common side reaction in many cross-coupling reactions, including the Ullmann condensation.[7] It arises from the reaction of two molecules of the same starting material.
-
Reaction Temperature: High temperatures can sometimes promote homocoupling.
-
Troubleshooting: Carefully control the reaction temperature. It should be high enough to drive the desired reaction but not so high that it significantly promotes homocoupling.
-
-
Ligand Effects: The choice of ligand can influence the selectivity of the reaction.
-
Troubleshooting: Screening different ligands may help to favor the desired cross-coupling over homocoupling.
-
-
Stoichiometry: The relative amounts of your starting materials can impact the product distribution.
-
Troubleshooting: Adjusting the stoichiometry of the reactants might help to suppress homocoupling. For example, using a slight excess of the phenol can sometimes reduce the self-condensation of the aryl halide.
-
III. Experimental Protocols & Workflows
General Protocol for the Synthesis of this compound
This is a general starting point. Optimization of specific parameters will likely be necessary.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.0-1.2 eq.), potassium carbonate (2.0 eq.), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, toluene) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 120-160°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If unreacted phenol is present, an aqueous base wash can be included.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.
IV. Analytical Characterization of Side Products
Accurate identification of side products is crucial for effective troubleshooting. Here are the expected analytical signatures for the common impurities.
| Compound | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass (m/z) for [M]⁺ |
| This compound | Aromatic protons in the range of 6.8-8.0 ppm. | ~309/311 (due to Br isotopes) |
| Bis(4-bromophenyl) ether | Aromatic protons around 6.8 and 7.4 ppm. | ~328/330/332 (due to 2 Br isotopes) |
| Bis(2-nitrophenyl) ether | Aromatic protons in the range of 7.0-8.0 ppm. | ~260 |
| Nitrobenzene | Aromatic protons around 7.5, 7.7, and 8.2 ppm. | ~123 |
| 4-Bromophenol | Aromatic protons around 6.7 and 7.3 ppm, and a broad singlet for the hydroxyl proton. | ~172/174 (due to Br isotopes) |
| 1-Chloro-2-nitrobenzene | Aromatic protons in the range of 7.4-7.9 ppm. | ~157/159 (due to Cl isotopes) |
V. Concluding Remarks
The synthesis of this compound via Ullmann condensation is a robust and widely used method. However, careful attention to reaction parameters is necessary to minimize the formation of side products and maximize yield and purity. By systematically addressing issues related to the choice of base, catalyst, solvent, and temperature, researchers can overcome common challenges and achieve a successful synthesis. This guide provides a framework for troubleshooting, but it is important to remember that each reaction may require specific optimization.
References
- Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Syntheses. (1928). m-BROMONITROBENZENE.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. people.umass.edu [people.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Troubleshooting Ullmann Condensation for Diaryl Ether Synthesis
Welcome to the technical support center dedicated to the Ullmann condensation for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-O bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ullmann reaction is showing low to no yield of the desired diaryl ether. What are the primary factors I should investigate?
A: Low or no yield in an Ullmann diaryl ether synthesis is a common issue that can often be traced back to a few key components of the reaction setup. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The heart of the Ullmann reaction is the copper catalyst. The active species is typically Cu(I).[1] If you are using a Cu(0) or Cu(II) source, the reaction conditions must be suitable to generate the active Cu(I) species in situ.[1]
-
Ligand Choice: Modern Ullmann protocols often rely on ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[2] The absence of a suitable ligand can lead to a sluggish or failed reaction, especially with less reactive substrates.
-
Base Selection & Anhydrous Conditions: The base is crucial for deprotonating the phenol, but its choice and the reaction environment are critical.[3] Many common bases, like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), can be inactivated by water.[2][3]
-
Reaction Temperature: While modern ligand-accelerated protocols operate under milder conditions, the temperature must be sufficient to drive the reaction.[1]
-
Recommendation: For modern systems, a starting temperature range of 80-120 °C is typical.[1] If no reaction is observed, incrementally increase the temperature. Conversely, if you observe decomposition of your starting materials or product, the temperature may be too high.
-
Q2: I'm observing a significant amount of a dehalogenated arene byproduct. What causes this, and how can I suppress it?
A: The formation of a dehalogenated arene (the aryl halide is reduced to the corresponding arene) is a common side reaction in Ullmann couplings.[3] This indicates that the desired cross-coupling pathway is competing with a reductive dehalogenation pathway.
-
Cause: This side reaction can be promoted by suboptimal ligands or the presence of protic impurities like water.[1][3]
-
Solution:
-
Ligand Screening: The ligand may not be effectively promoting the C-O bond formation. Screening different ligands is a primary troubleshooting step. For instance, N,N-dimethylglycine has been shown to be effective in minimizing this side reaction with certain substrates.[3]
-
Ensure Anhydrous Conditions: Water and other protic impurities can serve as a proton source for the reductive dehalogenation. Thoroughly dry all glassware, use anhydrous solvents, and consider adding molecular sieves to the reaction mixture.[3]
-
Q3: My reaction works well for electron-poor aryl halides but fails with electron-rich ones. How can I improve the reactivity of electron-rich aryl halides?
A: This is a classic challenge in Ullmann chemistry. Electron-withdrawing groups on the aryl halide activate it towards nucleophilic attack, making the reaction easier.[4] Conversely, electron-donating groups deactivate the aryl halide.
-
Aryl Halide Reactivity Trend: The general reactivity trend for the halide is I > Br > Cl.[5] If you are using an aryl chloride, switching to the corresponding bromide or iodide will significantly increase reactivity.
-
Ligand Selection: For electron-rich substrates, specific ligands may be required. N-methylated amino acid-derived ligands or N-butylimidazole have been reported to be effective in these challenging couplings.[1]
-
Higher Temperatures: Electron-rich aryl halides often require higher reaction temperatures to proceed at a reasonable rate.[6] Carefully increasing the temperature while monitoring for decomposition can be beneficial.
Experimental Protocols & Data
General Protocol for Ullmann Diaryl Ether Synthesis
This protocol should be optimized for specific substrates.
-
Preparation: In an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) catalyst (e.g., CuI, 5-10 mol%), ligand (10-20 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, toluene, or dioxane) via syringe.[3][7]
-
Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[1]
-
Monitoring & Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer. The combined organic layers are then dried and concentrated.
-
Purification: Purify the crude product by column chromatography.[1]
Troubleshooting Parameter Screening
When optimizing your reaction, a systematic approach is key. The following table provides a starting point for screening various reaction parameters.
| Parameter | Options to Screen | Rationale & Key Considerations |
| Copper Source | CuI, CuBr, Cu₂O, Cu(0) | Cu(I) salts are generally preferred as they are the active catalytic species.[1] |
| Ligand | N,N-dimethylglycine, L-proline, 1,10-phenanthroline | Ligand choice is critical for stabilizing the catalyst and promoting the reaction, especially with challenging substrates.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Anhydrous conditions are crucial for carbonate bases.[2][3] |
| Solvent | Toluene, Dioxane, DMF, DMSO | Solvent polarity can significantly impact the reaction. Non-polar solvents like toluene or xylene can be effective, as can polar aprotic solvents.[3][7] |
| Temperature | 80 °C, 100 °C, 120 °C, 140 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. Modern ligand systems often allow for lower temperatures.[1][7] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a problematic Ullmann condensation reaction.
Caption: A decision-tree workflow for troubleshooting Ullmann diaryl ether synthesis.
Catalytic Cycle of Ullmann Condensation
A simplified representation of the generally accepted catalytic cycle for a Cu(I)-catalyzed Ullmann-type reaction.
Caption: A simplified catalytic cycle for the Ullmann diaryl ether synthesis.
References
- Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem. (URL: )
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
-
Ullmann reaction | PPTX - Slideshare. (URL: [Link])
- Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (URL: )
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])
-
The Ullmann Ether Condensation - ResearchGate. (URL: [Link])
-
Ullmann Condensation - SynArchive. (URL: [Link])
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (URL: [Link])
- Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide - Benchchem. (URL: )
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (URL: [Link])
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Improving the reaction conditions for "1-(4-Bromophenoxy)-2-nitrobenzene" formation
Welcome to the technical support center for the synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this important diaryl ether synthesis. The formation of the C-O bond in this molecule is typically achieved via an Ullmann condensation, a powerful but often challenging reaction. This resource aims to equip you with the knowledge to navigate potential experimental hurdles and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Overcoming Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield in the Ullmann condensation for this compound is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Catalyst Activity: The state of the copper catalyst is paramount.
-
Insight: Traditional Ullmann reactions often required stoichiometric amounts of copper powder at high temperatures (often over 210 °C)[1][2]. Modern methods utilize catalytic amounts of a copper(I) source, but its activity can be diminished by oxidation.
-
Recommendation:
-
Use a Cu(I) Salt: Start with a reliable copper(I) salt like CuI or CuBr.
-
In Situ Activation: If using copper powder, consider "activating" it. A common method is to wash it with a dilute acid (like HCl) to remove the passivating oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum. An alternative is the in-situ reduction of copper sulfate with zinc metal in hot water[1].
-
Ligand Assistance: The introduction of a ligand can significantly enhance catalyst performance and allow for milder reaction conditions[3][4]. For diaryl ether synthesis, ligands like 1,10-phenanthroline or N,N-dimethylglycine have proven effective[5].
-
-
-
Suboptimal Base Selection: The choice and strength of the base are critical for deprotonating the 4-bromophenol, forming the reactive phenoxide.
-
Insight: The base must be strong enough to deprotonate the phenol but not so strong as to promote side reactions.
-
Recommendation:
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction temperature.
-
Insight: High-boiling polar aprotic solvents are traditionally used to achieve the necessary high temperatures[1]. However, some modern catalytic systems perform better in non-polar solvents[7].
-
Recommendation:
-
Traditional Solvents: N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are common choices[1][8].
-
Alternative Solvents: For certain catalyst-ligand systems, toluene or xylene can be effective and may simplify product workup[7]. The choice of solvent should be compatible with your chosen catalyst system.
-
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Insight: The Ullmann condensation is notoriously slow and requires high temperatures[1].
-
Recommendation: Ensure your reaction is heated to the appropriate temperature for your specific solvent and catalyst system (typically ranging from 120-200 °C) and allowed to proceed for a sufficient duration (often 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Experimental Workflow for Yield Optimization
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
Answer:
Side product formation in this Ullmann synthesis can complicate purification and reduce the yield of your desired product. The primary side products to consider are:
-
Homocoupling of 1-chloro-2-nitrobenzene: This leads to the formation of 2,2'-dinitrobiphenyl.
-
Insight: This side reaction is a classic Ullmann biaryl coupling and can be competitive with the desired ether formation[8][9].
-
Minimization Strategy: The use of ligands that favor C-O bond formation over C-C bond formation can be beneficial. Additionally, ensuring the 4-bromophenoxide is present in a slight excess can favor the desired cross-coupling reaction.
-
-
Reduction of the Nitro Group: The nitro group on 1-chloro-2-nitrobenzene can be reduced under certain conditions.
-
Insight: While less common under standard Ullmann conditions, some reductants or catalytic impurities could lead to the formation of amino- or azo-compounds.
-
Minimization Strategy: Ensure high purity of all reagents and solvents. Avoid potential reducing agents in your reaction setup.
-
-
Debromination of 4-bromophenol: Loss of the bromine atom from the phenol starting material.
-
Insight: This can occur at high temperatures, especially in the presence of certain catalytic species.
-
Minimization Strategy: Employing milder reaction conditions, facilitated by an effective catalyst-ligand system, can help prevent this side reaction.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Structure | Formation Pathway | Mitigation Strategy |
| 2,2'-Dinitrobiphenyl | O₂N-C₆H₄-C₆H₄-NO₂ | Homocoupling of 1-chloro-2-nitrobenzene | Use of appropriate ligands, slight excess of 4-bromophenol. |
| Reduced Nitro-Compounds | H₂N-C₆H₄-O-C₆H₄-Br | Reduction of the nitro group | Use high purity reagents, avoid reducing agents. |
| Phenoxy-2-nitrobenzene | C₆H₅-O-C₆H₄-NO₂ | Debromination of 4-bromophenol | Use milder reaction conditions with an efficient catalyst system. |
Question 3: The purification of my final product is difficult. What is the best way to isolate pure this compound?
Answer:
Purification can indeed be challenging due to the potential for similarly polar side products. A multi-step approach is often necessary.
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove any unreacted 4-bromophenol.
-
Follow with washes with water and brine to remove residual base and salts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Insight: Column chromatography is typically required to separate the desired product from non-polar side products like 2,2'-dinitrobiphenyl and any remaining starting materials.
-
Recommended Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is a good starting point. Begin with a low polarity eluent (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity. The desired product is moderately polar and should elute after non-polar impurities. Monitor the fractions by TLC.
-
-
-
Recrystallization:
-
Insight: If the product obtained after chromatography is still not sufficiently pure, recrystallization can be an effective final purification step.
-
Recommended Solvents: A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. Dissolve the crude product in a minimum amount of the hot alcohol and then slowly add water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly to form crystals. The para-substituted product, 1-bromo-4-nitrobenzene, has a melting point of 127°C, while the ortho isomer has a melting point of 43°C. The difference in solubility and melting points between isomers allows for effective separation by recrystallization[10].
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Ullmann condensation for this reaction?
A1: The precise mechanism of the Ullmann condensation has been a subject of study, but it is generally accepted to proceed through a copper-catalyzed cycle.[11]
-
Formation of the Copper(I) Phenoxide: The base deprotonates 4-bromophenol to form the 4-bromophenoxide anion. This anion then coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The 1-chloro-2-nitrobenzene undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate. The electron-withdrawing nitro group on the aryl halide activates it for this step.[1][2]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of this compound and regenerate the Cu(I) catalyst.
Caption: A simplified representation of the Ullmann condensation catalytic cycle.
Q2: Why is a copper catalyst necessary? Can other transition metals be used?
A2: Copper is the classic and most commonly used catalyst for the Ullmann condensation.[12] It is relatively inexpensive and has a unique ability to facilitate the C-O bond formation between an aryl halide and a phenoxide. While palladium-catalyzed Buchwald-Hartwig amination is a related and powerful method for C-N bond formation, copper remains the metal of choice for this type of ether synthesis due to its lower cost and effectiveness.[2] The development of copper-based catalyst systems has seen significant advancements, including the use of nanoparticles and various ligands to improve reactivity and broaden the substrate scope.[3]
Q3: How does the electronic nature of the substituents on the aryl halide and phenol affect the reaction?
A3: The electronic properties of the starting materials have a predictable and significant impact on the reaction rate and success.
-
Aryl Halide (1-chloro-2-nitrobenzene): The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) ortho or para to the leaving group (the chlorine atom), is crucial. This group activates the aryl halide towards nucleophilic attack by stabilizing the intermediate negative charge.[1][13] Reactions with electron-poor aryl bromides generally give higher yields.[7] The reactivity of the halide follows the general trend: I > Br > Cl > F.[3]
-
Phenol (4-bromophenol): Electron-donating groups on the phenol component generally retard the reaction, while electron-withdrawing groups can sometimes improve yields, although this effect is less pronounced than on the aryl halide.[7] In this specific case, the bromine on the phenol is a weakly deactivating group.
Q4: What safety precautions should I take when running this reaction?
A4: Standard laboratory safety practices are essential. Additionally, consider the specific hazards of the reagents involved:
-
Solvents: High-boiling solvents like NMP and DMF have specific health risks and should be handled in a well-ventilated fume hood.
-
Reagents: 1-chloro-2-nitrobenzene is a toxic and irritant substance. 4-bromophenol is also harmful. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
High Temperatures: The reaction is typically run at high temperatures, posing a risk of burns. Use appropriate heating mantles and ensure the apparatus is securely clamped.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.
References
-
Ullmann condensation. In Wikipedia; 2023. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]
-
The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]
-
Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. ResearchGate. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]
-
ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. [Link]
-
Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Pubs.acs.org. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. [Link]
-
Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. Journal of the American Chemical Society. [Link]
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. [Link]
-
Table of content. The Royal Society of Chemistry. [Link]
-
Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. ACS Publications. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. [Link]
-
1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
-
Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
- Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. [Link]
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. ResearchGate. [Link]
- Process for purifying nitrobenzene.
-
It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Homework.Study.com. [Link]
-
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. ResearchGate. [Link]
-
1-Bromo-4-nitrobenzene. PubChem. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. mdpi.com [mdpi.com]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude "1-(4-Bromophenoxy)-2-nitrobenzene"
Welcome to the technical support center for the purification of crude "1-(4-Bromophenoxy)-2-nitrobenzene." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) encountered during the purification of this diaryl ether.
Introduction
"this compound" is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, commonly via Ullmann condensation or Nucleophilic Aromatic Substitution (SNAr), often results in a crude product containing unreacted starting materials, catalyst residues, and side-products.[1][2] Achieving high purity is critical for downstream applications. This guide provides practical, field-proven insights to overcome common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of "this compound."
Problem 1: My crude product is a dark, oily residue, and TLC analysis shows multiple spots.
-
Probable Causes:
-
Residual Copper Catalyst: If synthesized via an Ullmann condensation, residual copper salts can color the product and complicate purification.[3]
-
Unreacted Starting Materials: Incomplete reaction can leave behind 4-bromophenol and an activated 2-halonitrobenzene.
-
Side-Products: Homocoupling of the aryl halide or other side reactions can generate impurities.[3]
-
High-Boiling Solvents: Solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), often used in Ullmann and SNAr reactions, can be difficult to remove completely.[2][4]
-
-
Solutions & Experimental Protocol:
-
Aqueous Work-up to Remove Catalyst and Phenol:
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A dilute aqueous solution of a strong acid (e.g., 1M HCl) to protonate and remove any basic impurities.
-
A dilute aqueous solution of a base (e.g., 1M NaOH or saturated sodium bicarbonate) to remove unreacted 4-bromophenol.[5] Be sure to vent the separatory funnel frequently if using bicarbonate to release CO₂ pressure.[5]
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
-
Removal of High-Boiling Solvents:
-
If a high-boiling solvent is suspected, perform a steam distillation or vacuum distillation if the target compound is thermally stable.[6]
-
-
Problem 2: During column chromatography, the desired product is streaking or decomposing on the silica gel.
-
Probable Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[7] The nitro group in the target molecule can increase its sensitivity.
-
Inappropriate Solvent System: A poorly chosen solvent system can lead to poor separation and band broadening (streaking).
-
Compound Instability: The carbon-bromine bond can be susceptible to cleavage under certain conditions.[7]
-
-
Solutions & Experimental Protocol:
-
Deactivating the Stationary Phase:
-
Optimizing the Mobile Phase:
-
Workflow for Troubleshooting Column Chromatography:
Caption: Troubleshooting workflow for column chromatography issues.
-
Problem 3: Recrystallization yields are low, or the product oils out instead of forming crystals.
-
Probable Causes:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an oil or trap impurities.[10]
-
Presence of Impurities: A high concentration of impurities can inhibit crystal formation.[10]
-
Insufficient Solvent: Using too little solvent may cause premature crystallization before impurities are fully dissolved.[10]
-
Excess Solvent: Using too much solvent will result in a low yield as a significant amount of the product will remain in the mother liquor.[10]
-
-
Solutions & Experimental Protocol:
-
Systematic Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, or mixtures) at room temperature and upon heating.
-
-
Protocol for Optimal Recrystallization:
-
Dissolve the crude solid in the minimum amount of a suitable hot solvent.
-
If the solution is colored, consider adding a small amount of activated charcoal and performing a hot filtration.[10] Be aware that charcoal can adsorb the desired product, so use it sparingly.[10]
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Once crystallization begins, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
If the product oils out, reheat the solution, add more of the "soluble solvent" if using a mixed solvent system, and allow it to cool more slowly.[10] Insulating the flask can help slow the cooling process.[10]
-
Table 1: Common Recrystallization Solvents and Their Properties
-
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for moderately polar compounds. |
| Methanol | 65 | Polar | Similar to ethanol, but more polar. |
| Isopropanol | 82 | Polar | Less volatile than ethanol. |
| Hexane | 69 | Nonpolar | Good for nonpolar compounds. |
| Toluene | 111 | Nonpolar | Higher boiling point, useful for less soluble compounds. |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent for many organic compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude "this compound"?
A1: The impurities largely depend on the synthetic method used.
-
From Ullmann Condensation: Expect unreacted 4-bromophenol, the 2-halonitrobenzene starting material, and residual copper catalyst.[2][3] Side-products from homocoupling of the aryl halide may also be present.
-
From SNAr Reaction: Common impurities include unreacted 4-bromophenol and the 2-halonitrobenzene. The presence of a strong electron-withdrawing group (the nitro group) ortho to the leaving group facilitates this reaction.[1][11]
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities typically broaden and depress the melting point.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure and reveal the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., C-O-C ether linkage, NO₂ group, C-Br bond).
-
Q3: My purified compound is a pale yellow solid/oil. Is this normal?
A3: Yes, many nitroaromatic compounds are pale yellow.[12][13] The color is due to the electronic transitions involving the nitro group. If the product is dark brown or black, it likely contains impurities.
Q4: What is the general elution order of the product and common impurities during column chromatography?
A4: The elution order depends on the polarity of the compounds.[8][14] Generally, for a silica gel column with a hexane/ethyl acetate eluent system:
-
Less Polar Impurities: Homocoupled byproducts (if any) and the 2-halonitrobenzene will likely elute first.
-
Product: "this compound" has intermediate polarity and will elute next.
-
More Polar Impurities: Unreacted 4-bromophenol is more polar due to the hydroxyl group and will elute last or remain on the column if the eluent is not polar enough.
Q5: What safety precautions should I take when working with "this compound" and the solvents used for its purification?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Nitroaromatic compounds can be toxic, and many organic solvents are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Visualization of the General Purification Workflow
Caption: A general workflow for the purification of crude this compound.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
OperaChem. Ullmann coupling-An overview. [Link]
-
NIH. Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Scribd. Organic Compound Purification Guide. [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. [Link]
-
The Royal Society of Chemistry. Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation. [Link]
-
University of California, Los Angeles. Column chromatography. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
NIH. 1-Bromo-4-methyl-2-nitrobenzene. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
ResearchGate. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]
-
Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes. [Link]
-
Wikiwand. Ullmann condensation. [Link]
-
ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. [Link]
- Google Patents. CN104086433A - O-bromonitrobenzene synthesis production process.
- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
-
ResearchGate. Reactions of A3B‐porphyrins with sulfur‐based nucleophiles. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. wikiwand.com [wikiwand.com]
- 5. Purification [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
Preventing byproduct formation in the synthesis of "1-(4-Bromophenoxy)-2-nitrobenzene"
Technical Support Center: Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, primarily focusing on the prevention of byproduct formation. The synthesis of diaryl ethers, particularly those with specific electronic and steric properties, often requires careful optimization. The most common route to this target molecule is a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation, between 4-bromophenol and an activated aryl halide like 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene.
This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental challenges. Each answer provides a mechanistic explanation for the problem and offers detailed, actionable protocols for its resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is sluggish and yields are low, with a significant amount of unreacted 4-bromophenol and 1-chloro-2-nitrobenzene remaining. What are the likely causes and how can I improve conversion?
A1: Root Cause Analysis & Optimization Strategy
Low conversion in an Ullmann-type diaryl ether synthesis is a common hurdle, often stemming from suboptimal activity of the copper catalyst or inappropriate reaction conditions. The catalytic cycle relies on the generation of an active Cu(I) species which undergoes oxidative addition with the aryl halide.[1][2]
Causality Behind Low Conversion:
-
Inactive Catalyst: The most frequent culprit is an oxidized or poor-quality copper source. While various copper sources can be used (Cu(0), Cu(I), Cu(II)), the active catalytic species is generally considered to be Cu(I).[2] If you are using a Cu(I) salt (e.g., CuI, CuBr) that is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.
-
Inappropriate Base: The base is critical for the deprotonation of 4-bromophenol to form the nucleophilic phenoxide. If the base is too weak or not sufficiently soluble in the reaction medium, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Suboptimal Temperature: Traditional Ullmann reactions required harsh conditions (often >200 °C).[1][3] While modern ligand-accelerated systems operate at milder temperatures (80-130 °C), the reaction still requires sufficient thermal energy.[2] Too low a temperature will result in a slow reaction rate.
-
Ligand Issues: In modern Ullmann reactions, ligands are crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the reductive elimination step.[2] The absence of a suitable ligand, or the use of an inappropriate one, can lead to catalyst deactivation and poor yields.
Troubleshooting Workflow & Protocol:
The following diagram outlines a systematic approach to troubleshooting low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Optimized Protocol for Improved Conversion:
-
Catalyst Preparation: Use a fresh bottle of a Cu(I) salt, such as copper(I) iodide (CuI). Ensure it is a fine powder. If using copper powder, activate it by washing with dilute HCl to remove surface oxides, followed by water, ethanol, and ether rinses, then dry under vacuum.
-
Reagent Setup (Inert Atmosphere): To a flame-dried Schlenk flask, add 4-bromophenol (1.0 eq.), a strong base like cesium carbonate (Cs₂CO₃, 2.0 eq.), and CuI (10 mol%). Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Solvent and Reagent Addition: Add anhydrous, high-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) via syringe.[4] Add 1-chloro-2-nitrobenzene (1.2 eq.) via syringe. The slight excess of the aryl halide can help drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider adding a second portion of the catalyst (5 mol%).[2]
| Parameter | Standard Condition | Optimized Suggestion | Rationale |
| Catalyst | Cu powder | Fresh CuI (5-10 mol%) | CuI is a reliable source of the active Cu(I) species.[2] |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ (2 eq.) | Higher solubility and basicity promotes phenoxide formation. |
| Solvent | Toluene | Anhydrous DMF or NMP | High-boiling polar aprotic solvents improve solubility of reagents.[4] |
| Temperature | 100 °C | 120-140 °C | Ensures sufficient energy for C-O bond formation. |
| Atmosphere | Air | Inert (Argon or N₂) | Prevents oxidation and deactivation of the Cu(I) catalyst.[2] |
Q2: I am observing a significant byproduct with a mass corresponding to 2,2'-dinitrobiphenyl. What is this side reaction and how can I suppress it?
A2: Understanding and Preventing Homocoupling of the Aryl Halide
The byproduct you are observing, 2,2'-dinitrobiphenyl, is the result of a "classic" Ullmann biaryl coupling, where two molecules of the aryl halide (1-chloro-2-nitrobenzene) couple with each other.[3] This is a competing reaction pathway that consumes your electrophile and reduces the yield of the desired diaryl ether.
Mechanistic Cause:
The Ullmann reaction was originally developed for the synthesis of symmetric biaryls.[4] The mechanism involves the formation of an organocopper intermediate from the aryl halide. This intermediate can then react with a second molecule of the aryl halide in an oxidative addition/reductive elimination sequence to form the biaryl product.[1][3] This homocoupling pathway becomes particularly competitive if:
-
The concentration of the phenoxide nucleophile is low.
-
The reaction temperature is excessively high, promoting the biaryl coupling pathway.
-
The catalyst system favors C-C bond formation over C-O bond formation.
Mitigation Strategies:
The key is to favor the nucleophilic attack of the 4-bromophenoxide over the homocoupling of 1-chloro-2-nitrobenzene.
Protocol to Minimize Biaryl Formation:
-
Ensure Efficient Phenoxide Formation: Use a strong, soluble base like Cs₂CO₃ or K₃PO₄ to ensure a high concentration of the deprotonated 4-bromophenol at the start of the reaction.[5]
-
Control Stoichiometry: Use a slight excess of the 4-bromophenol (e.g., 1.1 equivalents) relative to the 1-chloro-2-nitrobenzene (1.0 equivalents). This ensures the organocopper intermediate is more likely to encounter the phenoxide nucleophile.
-
Introduce a Ligand: Modern Ullmann ether syntheses often employ ligands that can accelerate the desired C-O coupling pathway relative to the C-C coupling. Simple, inexpensive ligands like L-proline or N,N'-dimethylglycine can be highly effective.
-
Temperature Management: Avoid excessively high temperatures. While heat is required, temperatures above 150 °C can sometimes favor the homocoupling pathway.[6] Conduct temperature screening experiments starting from 110 °C.
Revised Experimental Protocol:
-
Reagent Setup: In a Schlenk tube under an argon atmosphere, combine 4-bromophenol (1.1 eq.), 1-chloro-2-nitrobenzene (1.0 eq.), Cs₂CO₃ (2.0 eq.), CuI (10 mol%), and L-proline (20 mol%).
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction: Heat the mixture at 120 °C with vigorous stirring for 12-24 hours.
-
Analysis: Monitor the disappearance of the starting materials and the formation of the desired product versus the 2,2'-dinitrobiphenyl byproduct by GC-MS.
Q3: My analysis shows a byproduct corresponding to 4-bromophenoxy-2-aminobenzene. Why is my nitro group being reduced, and how do I stop it?
A3: Preventing Undesired Reduction of the Nitro Group
The presence of 4-bromophenoxy-2-aminobenzene indicates that the nitro group on your product is being reduced to an amine. This is a common side reaction when working with nitroarenes, especially in the presence of metallic catalysts and potential hydrogen sources.
Chemical Rationale:
The copper catalyst, particularly if you are using Cu(0) powder or if Cu(I) disproportionates, can act as a reducing agent. Furthermore, if there are any protic impurities (e.g., water) or if the solvent itself can act as a hydrogen donor at high temperatures, catalytic reduction of the highly susceptible nitro group can occur. The reaction is essentially a form of catalytic hydrogenation where the copper system facilitates the transfer of hydrogen.
Prevention and Control Measures:
The primary strategy is to eliminate potential sources of hydrogen and maintain the catalyst in its desired oxidation state.
Caption: Logic tree for preventing nitro group reduction.
Protocol for Maintaining an Anhydrous, Non-Reducing Environment:
-
Drying of Reagents: Dry the 4-bromophenol and the base (e.g., K₂CO₃, Cs₂CO₃) in a vacuum oven at 80 °C for several hours before use.
-
Solvent Purification: Use a freshly opened bottle of an anhydrous solvent or purify the solvent by distillation over a suitable drying agent (e.g., CaH₂ for DMF). Store the solvent over molecular sieves.
-
Catalyst Choice: Use a well-defined Cu(I) source like CuI or CuBr instead of Cu(0) powder to minimize metallic reducing surfaces.[2]
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon is preferable to Nitrogen for its higher density) throughout the setup and reaction to prevent the introduction of atmospheric moisture.
-
Work-up Conditions: During the reaction work-up, avoid acidic conditions with reducing metals (like a Jones oxidation workup) until the product is isolated. A simple extractive work-up with ethyl acetate and water/brine is recommended.
By rigorously excluding water and other protic species, you remove the hydrogen source necessary for the reduction, effectively shutting down this side reaction pathway.
References
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. Available at: [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Available at: [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Journal of Physics: Conference Series. Available at: [Link]
- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.Google Patents.
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]
-
Troubleshooting Ullmann Coupling. Reddit. Available at: [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]
-
Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. Available at: [Link]
-
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. Available at: [Link]
-
Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Chemistry LibreTexts. Available at: [Link]
-
m-BROMONITROBENZENE. Organic Syntheses Procedure. Available at: [Link]
-
Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters. Available at: [Link]
-
Ullmann Reaction Questions. Sciencemadness Discussion Board. Available at: [Link]
-
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PMC - NIH. Available at: [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis and scale-up of 1-(4-Bromophenoxy)-2-nitrobenzene. This guide is designed for researchers and process chemists in the pharmaceutical and fine chemical industries. We will move beyond basic laboratory procedures to address the specific challenges encountered when transitioning this synthesis to a larger scale. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to ensure a robust, safe, and efficient process.
The synthesis of this compound is a classic example of an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[1] While effective at the bench, scaling this reaction introduces complexities related to reaction kinetics, heat management, reagent handling, and product purification. This guide provides a structured approach to troubleshoot and optimize the process.
Troubleshooting Guide: From Bench to Bulk
This section addresses common issues encountered during the scale-up of the Ullmann condensation for this compound. The format is designed to help you quickly identify potential causes and implement effective solutions.
Question 1: My reaction has stalled or is giving very low yield after scaling up. What are the likely causes and how can I fix it?
Low conversion is the most frequent challenge during scale-up. The root cause often lies in the catalyst's activity, reagent quality, or reaction conditions that do not translate linearly from small to large scale.
Troubleshooting Low Yield
| Potential Cause | Explanation & Key Indicators | Suggested Solution(s) |
|---|---|---|
| Inactive Copper Catalyst | The active catalytic species is Cu(I).[2] If your copper source (e.g., CuI, Cu₂O) is old, oxidized, or of poor quality, the reaction will not initiate properly. On a large scale, the impact of a partially inactive catalyst is magnified. | 1. Use Fresh Catalyst: Always use a fresh, high-purity copper(I) salt from a reputable supplier.[3] 2. Catalyst Activation: Consider pre-treating the copper source. For example, stirring CuI in dilute acid to remove surface oxides, followed by washing with water, ethanol, and ether, and drying under vacuum. 3. Ligand Choice: Ensure the ligand is appropriate. For C-O coupling, ligands like 1,10-phenanthroline or L-proline can stabilize the Cu(I) species and accelerate the reaction.[2] |
| Presence of Water | Protic impurities like water can poison the catalyst and lead to side reactions, such as the reduction of the aryl halide.[2] At scale, ensuring completely anhydrous conditions is more challenging. | 1. Use Anhydrous Reagents: Use dry, high-purity solvents (e.g., DMF, DMSO, Dioxane).[4][5] Ensure 4-bromophenol and the base are thoroughly dried. 2. Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.[6] 3. Azeotropic Removal: If using a solvent like toluene, consider a setup with a Dean-Stark trap to remove any residual water before the reaction reaches target temperature. |
| Suboptimal Base or Insufficient Mixing | The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for deprotonating the phenol.[2] In a large reactor, poor mixing can lead to localized areas where the base is not effectively dispersed, creating a non-homogeneous reaction mixture. | 1. Base Selection: Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents, but it is more expensive. Potassium phosphate (K₃PO₄) is a good, cost-effective alternative.[2] 2. Particle Size: Use a finely powdered base to maximize surface area. 3. Mechanical Agitation: Ensure the reactor's overhead stirrer is providing vigorous agitation to keep the base suspended and the reactants well-mixed. Check for "dead spots" in the reactor. |
| Incorrect Reaction Temperature | Traditional Ullmann reactions required very high temperatures (>200 °C).[1] Modern ligand-accelerated protocols operate under milder conditions (80-140 °C).[2] An incorrect temperature can either halt the reaction or lead to decomposition. | 1. Optimize Temperature: If the reaction is stalled, incrementally increase the temperature by 10 °C intervals. 2. Internal vs. Jacket Temperature: At scale, always monitor the internal reaction temperature, not just the heating jacket temperature, as there can be a significant lag. |
Question 2: I'm observing significant side product formation, especially debromination and homo-coupling. How can I improve selectivity?
Side products complicate purification and reduce yield. Their formation is typically a function of reaction conditions being too harsh or the presence of impurities.
Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Key Strategies to Enhance Selectivity:
-
Temperature Control: This is the most critical parameter. High temperatures can promote debromination and other decomposition pathways. Operate at the lowest temperature that provides a reasonable reaction rate.
-
Ligand Selection: The right ligand can not only accelerate the desired reaction but also suppress side reactions by stabilizing the catalytic intermediates. For C-O coupling, N,N-dimethylglycine or 1,10-phenanthroline are often effective.[2]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 4-bromophenol can help ensure the 1-bromo-2-nitrobenzene is fully consumed, but a large excess may promote homo-coupling.
Question 3: The workup is difficult at scale, leading to emulsions and problems with removing the copper catalyst. What is a robust workup and purification procedure?
A workup procedure that is simple on a 100 mg scale can become a major bottleneck in a 10 kg production.
Recommended Scale-Up Workup & Purification Protocol
-
Cooling and Filtration:
-
Once the reaction is complete (monitored by HPLC or GC-MS), cool the reactor to room temperature.
-
Dilute the reaction mixture with a solvent like toluene or ethyl acetate. This lowers the viscosity and helps precipitate inorganic salts.
-
Filter the mixture through a pad of Celite® or diatomaceous earth. This is a critical step to remove the insoluble copper catalyst and inorganic salts.[6] Wash the filter cake with additional solvent.
-
-
Aqueous Washes:
-
Transfer the filtrate to a separatory funnel or a jacketed reactor equipped for phase separation.
-
Wash the organic layer with an aqueous solution of ammonium hydroxide or ammonium chloride. The ammonia will complex with any residual soluble copper salts, forming a water-soluble blue complex ([Cu(NH₃)₄]²⁺), which is extracted into the aqueous phase.
-
Follow with a water wash and then a brine wash to remove residual water from the organic layer.[6]
-
-
Solvent Removal and Crystallization:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
This compound is a solid. Recrystallization is the most effective and scalable purification method. Screen various solvents; a mixture like ethanol/water, isopropanol, or heptane/ethyl acetate is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for scaling up this reaction?
While DMF is common in lab-scale procedures, its high boiling point, potential for decomposition at high temperatures (especially with residual base), and toxicity make it less ideal for scale-up.
Comparison of Solvents for Scale-Up
| Solvent | Boiling Point (°C) | Pros | Cons |
|---|---|---|---|
| DMF | 153 | Excellent solvating power.[4] | High BP, toxic, can decompose. |
| DMSO | 189 | Excellent solvating power.[6] | Very high BP, difficult to remove. |
| Dioxane | 101 | Lower BP, easier to remove. | Peroxide formation risk, moderate solvating power. |
| Toluene | 111 | Lower cost, allows for azeotropic water removal. | Lower polarity, may require higher temperatures or more effective catalyst system. |
| NMP | 202 | High thermal stability.[1] | Very high BP, regulated in some regions. |
Recommendation: For scale-up, consider starting with Dioxane or Toluene . They offer a better balance of performance, safety, and ease of handling compared to DMF or DMSO.
Q2: What are the primary safety concerns when scaling up this reaction?
-
Exothermic Reaction: The Ullmann condensation can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement controlled addition of one of the reagents and ensure adequate reactor cooling capacity.
-
Handling of Copper Powder/Salts: Fine copper powders can be pyrophoric. Copper salts are toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when charging the reactor.[6][7]
-
Solvent Hazards: Use solvents in a well-ventilated area or in a closed system. Be aware of the flammability and toxicity of the chosen solvent.[7]
Q3: How does the choice of aryl halide (e.g., 1-bromo-2-nitrobenzene vs. 1-chloro-2-nitrobenzene) affect the reaction?
The reactivity of the aryl halide follows the order: I > Br > Cl.[8]
-
1-Bromo-2-nitrobenzene: This is a good choice. The C-Br bond is readily activated by the copper catalyst, and the ortho-nitro group further activates the ring towards nucleophilic substitution.[1]
-
1-Chloro-2-nitrobenzene: While cheaper, the C-Cl bond is stronger and generally requires more forcing conditions (higher temperatures, more active catalyst/ligand system) to react.[9] For initial scale-up, the bromo-analogue is often more reliable.
Experimental Protocols & Diagrams
Baseline Laboratory Protocol (10g Scale)
-
Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenol (1.1 equiv.), 1-bromo-2-nitrobenzene (1.0 equiv.), potassium carbonate (2.0 equiv., finely powdered and dried), and copper(I) iodide (0.1 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen three times.
-
Solvent Addition: Add anhydrous dioxane (100 mL) via cannula.
-
Heating: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 2-4 hours. The reaction is typically complete in 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite®. Wash the filtrate with 10% aqueous ammonium hydroxide (2 x 50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from hot ethanol to yield pure this compound.
Ullmann Condensation Catalytic Cycle
Caption: Generalized catalytic cycle for the Ullmann C-O coupling reaction.[10]
References
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- ThalesNano.
- Reddit. (2023). Troubleshooting Ullmann Coupling. r/Chempros.
- Wikipedia.
- Organic Chemistry Portal. Ullmann Reaction.
- Thermo Fisher Scientific. Ullmann Reaction.
- Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Wikipedia. Ullmann reaction.
- L.S.College, Muzaffarpur. (2020). Ullmann reaction.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. mdpi.com [mdpi.com]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Diaryl Ether Synthesis
Focus: Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene via Ullmann Condensation
Welcome to the technical support center for the synthesis of diaryl ethers, with a specific focus on challenges related to the preparation of this compound. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues related to catalyst performance and deactivation in Ullmann-type C-O cross-coupling reactions.
As Senior Application Scientists, we understand that inconsistent yields and reaction failures are significant hurdles. This resource provides in-depth, field-tested insights and actionable protocols to ensure your synthesis is robust, reproducible, and efficient.
Frequently Asked Questions (FAQs)
Q1: My Ullmann reaction for this compound has stalled or shows low yield. What is the most common cause?
A: The most frequent culprit is the deactivation of the copper catalyst. The catalytically active species is Copper(I) [Cu(I)].[1][2][3] This species is susceptible to oxidation by residual air or impurities, forming inactive Cu(II). Another common issue is the selection of an inappropriate ligand or base for the specific substrate combination, which can hinder the catalytic cycle.[3][4]
Q2: What are the visual signs of catalyst deactivation during the reaction?
A: While not always definitive, visual cues can be informative. A healthy, active Cu(I)-catalyzed reaction often maintains a specific color (e.g., yellow, reddish-brown) depending on the ligand and solvent. A change to a deep blue or green color can indicate the formation of Cu(II) species, suggesting catalyst oxidation. The precipitation of black or dark brown solids may indicate the formation of inactive copper metal [Cu(0)] or copper oxide aggregates.[5]
Q3: How critical is the choice of ligand, and can I run the reaction without one?
A: For modern Ullmann reactions, the ligand is critical. While classical Ullmann couplings were performed at very high temperatures without ligands, they required stoichiometric copper and had a reputation for erratic yields.[6][7] Ligands (e.g., 1,10-phenanthroline, N-methylglycine, various diamines) serve multiple purposes: they stabilize the active Cu(I) center, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[4][7][8] Running the reaction without a suitable ligand under modern, milder conditions will likely result in extremely slow or no conversion.
Q4: I'm using an aryl bromide. Should I switch to an aryl iodide?
A: The reactivity order for aryl halides in Ullmann couplings is I > Br > Cl.[5] While 1-chloro-2-nitrobenzene can be used, it is the least reactive and often requires more forcing conditions or highly specialized catalytic systems. 1-Bromo-2-nitrobenzene is a good substrate, but if you are facing persistent issues with reaction kinetics, switching to 1-iodo-2-nitrobenzene can significantly accelerate the rate-determining oxidative addition step and improve yields.[8]
Q5: Can side reactions like hydrodehalogenation be caused by the catalyst?
A: Yes, hydrodehalogenation (replacement of the bromine with hydrogen) can be a significant side reaction.[9] This is often promoted by catalyst degradation pathways or the presence of protic impurities (like water) in the reaction mixture.[3] The choice of solvent and base can also influence the prevalence of this side product.
Troubleshooting Guide: Diagnosing Catalyst Failure
This section provides a systematic approach to identifying and solving problems related to catalyst deactivation.
Problem 1: Low to No Product Conversion
Symptoms:
-
TLC or GC-MS analysis shows a high percentage of unreacted 4-bromophenol and/or 1-chloro-2-nitrobenzene.
-
Reaction mixture color suggests catalyst oxidation (e.g., green/blue).
-
Formation of a black precipitate (copper metal/oxide).
Causality and Diagnostic Workflow:
The primary hypothesis is the failure to form or maintain the active Cu(I) catalyst. This can be due to poor quality reagents, oxygen contamination, or suboptimal reaction parameters.
Workflow Diagram: Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Solutions & Preventative Actions:
-
Ensure Inert Conditions: The Ullmann reaction is sensitive to oxygen. Use Schlenk techniques or a glovebox. Solvents should be anhydrous and degassed prior to use via sparging with argon or nitrogen.[3]
-
Verify Reagent Quality: Use a fresh bottle of a Cu(I) salt (e.g., CuI, CuBr). Copper(I) iodide, a common choice, should be off-white or very pale tan; if it is greenish or dark brown, it has likely oxidized and should not be used.
-
Optimize Reaction Parameters: The interplay between base, solvent, and temperature is crucial. A parameter screen is often necessary.
| Parameter | Recommended Starting Points & Rationale |
| Copper Source | CuI (5-10 mol%). It is a reliable source of the active Cu(I) species.[3] |
| Ligand | 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (10-20 mol%). These are robust, well-studied ligands for C-O coupling.[8] |
| Base | K₂CO₃ or Cs₂CO₃ (2 equivalents). Cs₂CO₃ is more soluble and often more effective but also more expensive. The base is critical for deprotonating the phenol.[3][5] |
| Solvent | Toluene, Dioxane, or DMF. Polar aprotic solvents like DMF often work well, but non-polar solvents like toluene can sometimes give cleaner reactions and are easier to work up.[3] |
| Temperature | 100-130 °C. Start around 110 °C. Temperatures that are too high can cause ligand and substrate decomposition.[2] |
Problem 2: Reaction Rate is Very Slow or Stalls After Partial Conversion
Symptoms:
-
The reaction proceeds initially but stops before the limiting reagent is fully consumed.
-
Reaction requires excessively long times (>24 hours) with minimal progress.
Causality and Diagnostic Workflow:
This often points to gradual catalyst deactivation during the reaction. Potential causes include thermal degradation of the ligand, product inhibition, or slow aggregation of the catalyst into an inactive form.
Catalyst Deactivation Pathways Diagram
Caption: Common pathways for copper catalyst deactivation.
Solutions & Preventative Actions:
-
Lower Reaction Temperature: High temperatures can accelerate ligand decomposition. If you are running the reaction above 130 °C, try lowering the temperature to 100-110 °C, even if it requires a longer reaction time.
-
Increase Catalyst/Ligand Loading: If gradual deactivation is suspected, a modest increase in catalyst and ligand loading (e.g., from 5 mol% to 10 mol% CuI) can sometimes be enough to push the reaction to completion.
-
Change Ligand: Some ligands are more thermally robust than others. If you suspect ligand decomposition, switch to a different class of ligand. For example, if a simple diamine is failing, consider a more rigid bidentate ligand like a phenanthroline derivative.[4][6]
-
Consider Slow Addition: In some cases, slow addition of the aryl halide via syringe pump can help maintain a low steady-state concentration of intermediates and byproducts that might contribute to catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
4-Bromophenol (1.0 mmol, 1 equiv)
-
1-Chloro-2-nitrobenzene (1.1 mmol, 1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.10 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the 4-bromophenol, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.
-
Inerting: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is free of oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the 1-chloro-2-nitrobenzene.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the inorganic base and copper salts. Wash the celite pad with additional ethyl acetate (10 mL).
-
Purification: Combine the organic filtrates, wash with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. Retrieved from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group. Retrieved from [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. (n.d.). MDPI. Retrieved from [Link]
- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof. (2006). Google Patents.
-
Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018). ACS Catalysis. Retrieved from [Link]
-
Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center. Retrieved from [Link]
-
Severe dehalogenation side reaction in Ullmann type reduction homocoupling. (2025). Reddit. Retrieved from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. (2017). Journal of the American Chemical Society. Retrieved from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Retrieved from [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2013). RSC Publishing. Retrieved from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene
A Senior Application Scientist's Guide to Work-up and Troubleshooting
Welcome to the technical support guide for the synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals. The synthesis of this diaryl ether, a valuable scaffold in medicinal chemistry and materials science, is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) or an Ullmann condensation.[1][2] While the reaction itself can be straightforward, the work-up and purification stages present numerous challenges that can significantly impact yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered during the post-reaction work-up. Our focus is not just on the "how," but the "why," ensuring you understand the chemical principles behind each step for more effective problem-solving.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction is complete according to TLC. What is the very first step in the work-up, and why is it critical?
The first and most critical step is to cool the reaction mixture to room temperature and then quench it, typically by pouring it into a beaker of cold water or ice water.
The Causality Behind the Quench:
-
Arresting the Reaction: This immediately stops the reaction, preventing the formation of side products that can occur at elevated temperatures.
-
Solubility Manipulation: The desired product, this compound, is a non-polar organic molecule, making it insoluble in water. In contrast, the inorganic salts (e.g., potassium carbonate, copper salts) and any remaining polar, high-boiling solvents (like DMF or DMSO) are soluble in water. This initial quench is the first step in partitioning your product away from the bulk of the reaction impurities.
Pro-Tip: Pour the reaction mixture into the water, not the other way around. This ensures more efficient heat dissipation and prevents localized boiling or splashing of the potentially corrosive reaction mixture.
Q2: I've quenched the reaction and am moving to extraction. I'm seeing a persistent emulsion. What's causing this and how do I resolve it?
Emulsions are a common frustration, particularly when using high-boiling polar aprotic solvents like DMF or DMSO. They are colloidal suspensions of one immiscible liquid within another, stabilized by residual reagents or byproducts acting as surfactants.
Troubleshooting Emulsions:
-
"Patience is a Virtue": Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and force the separation of the organic layer.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This can be sufficient for extraction without creating a stable emulsion.
-
Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the colloidal particles.
Q3: My TLC of the crude organic extract shows a spot corresponding to 4-bromophenol. How do I remove this unreacted starting material?
The most effective way to remove acidic impurities like residual 4-bromophenol is with a basic aqueous wash.
The Chemistry of the Wash: Phenols are weakly acidic. By washing the organic layer with a dilute basic solution (e.g., 1M NaOH, 1M KOH, or saturated NaHCO₃), you deprotonate the 4-bromophenol to form its corresponding sodium or potassium salt.
4-Br-Ph-OH + NaOH → 4-Br-Ph-O⁻Na⁺ + H₂O
This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral diaryl ether product remains in the organic layer. This allows for a clean separation.
Self-Validation: After the basic wash, spot a new TLC plate with your organic layer. The starting material spot for 4-bromophenol should be significantly diminished or completely gone.
Q4: I used a copper catalyst for an Ullmann condensation. My organic layer has a persistent color, and I suspect copper contamination. How do I remove it?
Copper removal is a classic challenge in Ullmann-type reactions.[1][3] Copper salts can be soluble in both organic and aqueous phases, making them difficult to remove completely.
Effective Copper Removal Strategies:
-
Ammonium Hydroxide Wash: Wash the organic layer with a dilute aqueous solution of ammonium hydroxide (e.g., 5-10%). Copper(I) and Copper(II) ions form a deep blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is readily extracted into the aqueous phase. Repeat the wash until the aqueous layer is no longer blue.
-
Filtration through a Silica Plug: Before concentrating the organic solvent, pass the solution through a short plug of silica gel in a Büchner funnel. The polar silica will adsorb a significant amount of the residual copper salts.
Q5: My final yield is disappointingly low. Where in the work-up could I have lost my product?
Low yields can stem from the reaction itself or from losses during the work-up. Here are common work-up pitfalls:
-
Incomplete Extraction: The product may not have been fully extracted from the aqueous layer. Ensure you perform multiple extractions (e.g., 3x with an appropriate volume of solvent) to maximize recovery.
-
Product Precipitation: If the reaction mixture is highly concentrated, the product might precipitate out during the quench and get lost during transfers or filtration. Ensure you rinse all glassware with your extraction solvent.
-
Loss During Basic Wash: While a basic wash is necessary to remove unreacted phenol, using a solution that is too concentrated or washing for too long can potentially lead to hydrolysis of the ether product, although this is less common under standard conditions.
-
Premature Concentration: If you did not dry the organic layer sufficiently (e.g., with MgSO₄ or Na₂SO₄) before evaporation, residual water can co-distill with your solvent, sometimes carrying your product with it.
Standardized Work-up and Purification Protocols
Protocol 1: General Post-Reaction Work-up & Extraction
-
Cooling & Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature in a water bath. In a separate beaker, prepare a volume of cold deionized water approximately 5-10 times the volume of the reaction solvent.
-
Transfer: Slowly pour the reaction mixture into the cold water with stirring. A precipitate (your crude product) may form.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times. Combine the organic layers.
-
Basic Wash: Wash the combined organic layers with 1M NaOH solution to remove unreacted 4-bromophenol. Check the aqueous layer with pH paper to ensure it is basic.
-
Neutralization & Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated NaCl (brine) solution to break any emulsions and remove bulk water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
Column chromatography is often necessary to separate the product from non-polar impurities or closely related side products.[4]
-
Adsorb Crude Product: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3x the weight of the crude product) and concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Prepare Column: Prepare a silica gel column using a suitable eluent system (see Table 2). A common starting point is a gradient of Ethyl Acetate in Hexanes.
-
Load and Elute: Carefully load the adsorbed product onto the top of the prepared column. Begin elution with the determined solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data & Visualization
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| 4-Bromophenol | 173.01 | 63-66 | 238 | Acidic; soluble in base |
| 1-Chloro-2-nitrobenzene | 157.55 | 32-34 | 245.5 | Starting material |
| 1-Fluoro-2-nitrobenzene | 141.10 | -5.9 | 214.6 | Starting material; more reactive than chloro-variant[5] |
| This compound | 296.10 | ~60-63 | >300 | Final Product |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | 5-15% Ethyl Acetate in Hexanes | Provides good separation of the product from less polar starting materials and non-polar side products. Adjust gradient as needed based on initial TLC. |
| Visualization | UV Lamp (254 nm) | The aromatic rings and nitro group are strong UV chromophores, making spots easy to see on a TLC plate. |
Diagram 1: General Work-up Workflow
Caption: Decision tree for addressing common impurities during the work-up.
References
-
Benchchem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem. Retrieved from the provided search result. [6]2. Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link] [1]3. Popczyka, A., et al. (n.d.). Tunable Photophysical Properties of Thiophene Based Chromophores: Conjoined Experimental and Theoretical Investigation. The Royal Society of Chemistry. Retrieved from the provided search result. [7]4. Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Retrieved from the provided search result. [4]5. SynArchive. (2024). Ullmann Condensation. Retrieved from [Link] [3]6. Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link] [8]7. Molecules. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link] [9]8. Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from the provided search result. [10]9. ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from the provided search result. [11]10. Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link] [12]11. Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder. Retrieved from the provided search result. [13]12. The Journal of Organic Chemistry. (1996). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. ACS Publications. Retrieved from [Link] [14]13. National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. Retrieved from the provided search result. [15]14. Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link] [5]15. Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from the provided search result. [16]16. IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from the provided search result.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(4-Bromophenoxy)-2-nitrobenzene
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The biological activity and physical properties of a molecule are intrinsically linked to its precise three-dimensional architecture. Therefore, the rigorous application of analytical techniques is not merely a procedural step but the very foundation of credible scientific research. This guide provides an in-depth analysis of the characterization of 1-(4-Bromophenoxy)-2-nitrobenzene , a substituted diphenyl ether, focusing on the synergistic application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
We will explore the theoretical underpinnings of the expected spectral data, present a robust experimental protocol for data acquisition, and compare the insights gained from NMR with those from alternative analytical methods. This guide is designed for researchers and professionals who require not just data, but a comprehensive understanding of the molecule's spectroscopic signature.
The Molecular Blueprint: Structural Features of this compound
Understanding the molecule's structure is the first step in predicting and interpreting its NMR spectra. This compound consists of two substituted benzene rings linked by an ether oxygen.
-
Ring A (Nitro-substituted): This ring is substituted with a highly electron-withdrawing nitro group (-NO₂) and the bulky phenoxy group. The nitro group's strong deshielding effect will significantly influence the chemical shifts of adjacent protons and carbons.[1][2]
-
Ring B (Bromo-substituted): This ring features a bromine atom, an electronegative but also large and polarizable halogen, para to the ether linkage.
The free rotation around the C-O bonds is somewhat hindered, but for the purposes of routine solution-state NMR, we can anticipate specific, predictable patterns based on the electronic environment of each nucleus.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Due to the molecule's asymmetry, we expect to see distinct signals for each of the seven aromatic protons. The signals will be complex due to spin-spin coupling between adjacent protons.
Causality of Chemical Shifts and Coupling:
-
Deshielding by the Nitro Group: The -NO₂ group is a powerful electron-withdrawing group, significantly deshielding the ortho proton (H6) and, to a lesser extent, the para proton (H4).[1][2] This will shift their signals to a higher chemical shift (downfield).
-
Ether Linkage: The oxygen atom has a moderate deshielding effect on its adjacent protons (H6, H2', H6').
-
Coupling Constants (J): The magnitude of the coupling constant reveals the spatial relationship between protons.[3]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H6 | 7.9 - 8.1 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 2.0 | Strongly deshielded by ortho -NO₂ group. Coupled to H5 (ortho) and H4 (meta). |
| H4 | 7.5 - 7.7 | ddd | ³J(H4-H5) ≈ 7.5, ³J(H4-H3) ≈ 8.0, ⁴J(H4-H6) ≈ 2.0 | Deshielded by para -NO₂ group. Complex coupling to H3, H5, and H6. |
| H5 | 7.2 - 7.4 | t | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 8.0 | Influenced by adjacent protons. Appears as a triplet of doublets, often simplified to a triplet if coupling constants are similar. |
| H3 | 7.0 - 7.2 | dd | ³J(H3-H4) ≈ 8.0, ⁴J(H3-H5) ≈ 2.5 | Least affected by the -NO₂ group on its ring. |
| H3', H5' | 7.4 - 7.6 | d | ³J ≈ 9.0 | Classic AA'BB' system. These protons are ortho to the bromine atom. Appears as a doublet. |
| H2', H6' | 6.9 - 7.1 | d | ³J ≈ 9.0 | Classic AA'BB' system. These protons are meta to the bromine and ortho to the ether oxygen. Appears as a doublet. |
Note: These are predicted values based on established substituent effects and data from analogous structures. Actual spectra may show slight variations.[7][8][9]
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon appears as a single line, simplifying the spectrum.[10] For this compound, all 12 carbons are chemically distinct, and we expect to see 12 signals.
Causality of Chemical Shifts:
-
Ipso-Carbons: Carbons directly attached to substituents (C1, C2, C1', C4') show significant shifts. The carbon attached to the nitro group (C2) will be highly deshielded.[11][12]
-
Ether Linkage: The carbons bonded to the ether oxygen (C1 and C1') will be deshielded, typically appearing in the 150-160 ppm range.
-
Bromine Attachment: The carbon attached to bromine (C4') will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," despite bromine's electronegativity.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C1 | 150 - 155 | Attached to ether oxygen, deshielded. |
| C2 | 145 - 150 | Attached to the strongly electron-withdrawing -NO₂ group. |
| C1' | 155 - 160 | Attached to ether oxygen, deshielded. |
| C4' | 115 - 120 | Attached to bromine (heavy atom effect). |
| Aromatic CH | 115 - 140 | The remaining 8 carbons will appear in this typical aromatic region, with their specific shifts determined by their proximity to the various substituents. |
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of an NMR spectrum is profoundly affected by the quality of the sample preparation.[13] A meticulously prepared sample is the cornerstone of a trustworthy and reproducible result.
Workflow for NMR Sample Preparation and Analysis
Caption: A standardized workflow for NMR sample preparation and data analysis.
Detailed Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean glass vial.[14][15] Higher concentrations are needed for the less sensitive ¹³C nucleus.[16]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[16] CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton signal at 7.26 ppm provides a convenient secondary reference.[16]
-
Homogenization: Ensure the sample is completely dissolved. Use a vortex mixer or gentle warming if necessary. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[13][15]
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution into a high-quality, clean 5 mm NMR tube.[15] A simple and effective method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent, stabilizing the magnetic field. The probe is then "tuned" to the correct frequency for the nuclei being observed (¹H or ¹³C), and the field is "shimmed" to maximize its homogeneity across the sample volume. Finally, the pulse sequence is applied and the resulting signal (Free Induction Decay) is acquired.
-
Data Processing: The raw data is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected to ensure accurate peak representation. Chemical shifts are calibrated relative to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[17]
Comparative Analysis: NMR vs. Other Spectroscopic Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive characterization often involves complementary techniques. Each method provides a unique piece of the molecular puzzle.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided for this compound | Strengths | Limitations |
|---|---|---|---|
| ¹H & ¹³C NMR | Precise H and C environments, connectivity through coupling, stereochemistry. | Unambiguous structural elucidation of the carbon-hydrogen framework. | Requires higher sample concentration (especially ¹³C), relatively lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight (confirms formula C₁₂H₇BrO₃N), isotopic pattern (confirms presence of one Br atom), fragmentation pattern (confirms connectivity of the two rings). | Extremely high sensitivity, provides exact mass and molecular formula. | Does not provide detailed stereochemical or isomeric information. |
| Infrared (IR) Spectroscopy | Presence of key functional groups: Ar-O-Ar stretch (~1240 cm⁻¹), N-O asymmetric/symmetric stretches (~1520 & 1340 cm⁻¹), C-Br stretch (~600-500 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹). | Fast, non-destructive, excellent for identifying functional groups. | Provides limited information on the overall molecular skeleton; spectrum can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. Can be coupled with MS for LC-MS analysis.[18] | Excellent for separating components in a mixture and determining purity. | Does not provide structural information on its own. |
References
-
Chemical Instrumentation Facility - Iowa State University. NMR Sample Preparation. Available from: [Link]
-
ResearchGate. How to Prepare Samples for NMR. Available from: [Link]
-
University of Arizona. NMR Sample Preparation. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
-
ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available from: [Link]
-
Wu, H. and Hynes, J., Jr. Supporting Information. Org. Lett., 2010, 12, 1192. Available from: [Link]
-
Chemical Instrumentation Facility - Iowa State University. NMR Coupling Constants. Available from: [Link]
-
MDPI. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. Available from: [Link]
-
YouTube. NMR 5: Coupling Constants. Available from: [Link]
-
Chemistry LibreTexts. 19.5: Carbon-13 NMR. Available from: [Link]
-
Oregon State University. Analyzing Coupling Constants. Available from: [Link]
-
YouTube. HMNR Aromatic Coupling. Available from: [Link]
-
Sci-Hub. Carbon‐13 NMR chemical shifts of representative nitriles and nitro compounds. Magnetic Resonance in Chemistry, 1987. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for.... Available from: [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products.... Available from: [Link]
-
Michigan State University Chemistry. Proton NMR Table. Available from: [Link]
-
National Center for Biotechnology Information. 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene. PubChem. Available from: [Link]
-
Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
-
University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
-
Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. Available from: [Link]
-
YouTube. Chemical Shift In NMR Spectroscopy. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. Available from: [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]
-
YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available from: [Link]
-
University of Regensburg. Chemical shifts. Available from: [Link]
-
National Center for Biotechnology Information. 1-Bromo-4-fluoro-2-nitrobenzene. PubChem. Available from: [Link]
-
Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
U.S. Environmental Protection Agency. Benzene, 1,2-dibromo-4-(4-bromophenoxy)-. Substance Details - SRS. Available from: [Link]
-
National Institute of Standards and Technology. Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]
-
National Center for Biotechnology Information. 1-Bromo-4-methyl-2-nitrobenzene. PMC. Available from: [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]
-
MDPI. Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Available from: [Link]
-
PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS. Available from: [Link]
-
ResearchGate. Advanced analytical techniques for the extraction and characterization of plant-derived essential oils by gas chromatography with mass spectrometry. Available from: [Link]
-
International Scientific Organization. A brief review on emerging analytical techniques for essential oil quantification. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. youtube.com [youtube.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sci-Hub. Carbon‐13 NMR chemical shifts of representative nitriles and nitro compounds / Magnetic Resonance in Chemistry, 1987 [sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. organomation.com [organomation.com]
- 17. rsc.org [rsc.org]
- 18. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Mass Spectrometry Analysis of 1-(4-Bromophenoxy)-2-nitrobenzene
This guide provides an objective, in-depth comparison of mass spectrometry ionization techniques for the analysis of 1-(4-bromophenoxy)-2-nitrobenzene. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical strategy is critical for achieving reliable molecular weight confirmation and structural elucidation. This document moves beyond mere protocols to explain the causality behind experimental choices, offering field-proven insights into method development for this class of compound. We will explore the performance of Electron Ionization (EI) and Electrospray Ionization (ESI), providing supporting data, detailed methodologies, and visual workflows to guide your analytical decisions.
Introduction: The Analytical Challenge of a Substituted Diphenyl Ether
This compound (C₁₂H₈BrNO₃) is a substituted diphenyl ether. Compounds in this class are prevalent as intermediates in organic synthesis and can be structurally related to molecules of environmental interest, such as polybrominated diphenyl ethers (PBDEs).[1] Its structure, featuring a stable ether linkage, a bromine atom, and a nitro functional group, presents distinct characteristics that influence its behavior during mass spectrometric analysis. The primary analytical objectives are typically the unambiguous confirmation of its molecular weight (Nominal Mass: 293/295 Da) and the elucidation of its structure through fragmentation analysis. The choice of ionization technique is the single most important parameter dictating the success of these objectives.
Foundational Principles: Hard vs. Soft Ionization
Mass spectrometry fundamentally measures the mass-to-charge ratio (m/z) of ions. The process of creating these ions from a neutral molecule like this compound is paramount. Ionization techniques are broadly categorized as "hard" or "soft."
-
Hard Ionization , such as Electron Ionization (EI), imparts high internal energy to the analyte molecule, leading to extensive and often predictable bond cleavage.[2] This is highly valuable for structural elucidation but may result in a weak or absent molecular ion.
-
Soft Ionization , such as Electrospray Ionization (ESI), imparts minimal excess energy, preserving the molecular structure.[2][3] This typically yields an intense signal for the intact molecule (or a protonated/deprotonated version), which is ideal for molecular weight determination but provides little to no structural information on its own.
This guide will compare the archetypal hard and soft techniques—EI and ESI—as applied to our target analyte.
Electron Ionization (EI): A Deep Dive into Molecular Structure
Electron Ionization is the classic, robust technique for volatile and thermally stable compounds, making it perfectly suited for coupling with Gas Chromatography (GC-MS). It provides a detailed molecular fingerprint through a reproducible fragmentation pattern.
Causality of EI Fragmentation
In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecule, dislodging an electron to create a high-energy radical cation (M•+). This radical cation is unstable and rapidly undergoes a cascade of fragmentation reactions to produce a series of smaller, stable ions. The resulting mass spectrum is a rich tapestry of fragments that allows for the piecing together of the original molecular structure.
Expected EI Mass Spectrum for this compound
The most diagnostically significant feature of any bromine-containing compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[4][5][6] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity.
Key Predicted Fragments:
-
Molecular Ion (M•+) at m/z 293/295: This doublet represents the intact radical cation. Its intensity may be moderate due to the presence of the labile nitro group. The near 1:1 ratio of these peaks is a definitive indicator of a single bromine atom in the molecule.[4][6]
-
Loss of NO₂ (m/z 247/249): A common pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da).[7][8] This results in a significant fragment ion corresponding to the [M-NO₂]⁺ ion.
-
Loss of NO and O: Nitroaromatics can also exhibit sequential or direct loss of NO (30 Da) and O (16 Da).[7][8] This would lead to fragments at m/z 263/265 ([M-NO]⁺) and potentially m/z 277/279 ([M-O]⁺).
-
Ether Bond Cleavage: Cleavage of the C-O ether bond can produce two key fragment ions:
-
Bromophenoxy cation (m/z 171/173): [Br-C₆H₄-O]⁺
-
Nitrophenyl cation (m/z 122): [O₂N-C₆H₄]⁺
-
-
Aromatic Ring Fragmentation: The stable phenyl cation (m/z 77) and related fragments (e.g., m/z 51 from loss of acetylene) are characteristic of aromatic compounds and are expected after initial fragmentation steps.[7]
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: GC-EI-MS
This protocol is designed for a standard GC-MS system equipped with a quadrupole or ion trap mass analyzer.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
System: Agilent 7890B GC or equivalent.[1]
-
Injector: Split/Splitless, 250 °C, 1 µL injection volume, 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A low-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal.[1]
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
System: Agilent 5977B MSD or equivalent.[1]
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Full Scan (m/z 50-350) to capture the molecular ion and key fragments.
-
Electrospray Ionization (ESI): Unambiguous Molecular Weight Confirmation
ESI is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS). It excels at analyzing polar and semi-polar molecules, generating ions with minimal fragmentation, making it the gold standard for molecular weight determination.
Causality of ESI Ionization
In ESI, the analyte solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[2] For a molecule like this compound, which lacks easily ionizable basic or acidic sites, ionization is typically facilitated by the mobile phase.
-
Positive Ion Mode (+ESI): Protonation occurs, forming the [M+H]⁺ ion (m/z 294/296). This is often promoted by adding a small amount of acid (e.g., formic acid) to the mobile phase.
-
Negative Ion Mode (-ESI): Deprotonation to form [M-H]⁻ is unlikely for this molecule. However, the electronegative nitro group and aromatic rings can stabilize a radical anion, M•⁻ (m/z 293/295), or adducts with mobile phase anions might be observed.[8][9] Negative mode ESI can be highly selective for nitroaromatic compounds.[10]
Caption: Ion formation in positive mode Electrospray Ionization (ESI).
Experimental Protocol: LC-ESI-MS
This protocol is designed for an HPLC or UPLC system coupled to a mass spectrometer with an ESI source (e.g., TOF or Quadrupole).[11][12]
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of methanol and water.
-
Liquid Chromatography (LC) Conditions:
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive and negative ion modes.
-
Capillary Voltage: 3.0 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 45 psi.
-
Mass Analyzer: Time-of-Flight (TOF) for high mass accuracy or Quadrupole for targeted analysis.
-
Scan Range: m/z 100-400.
-
Comparative Performance Guide
The choice between EI and ESI is dictated entirely by the analytical goal. For a comprehensive characterization of an unknown or a newly synthesized compound like this compound, both techniques are often employed to provide complementary information.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard[2] | Soft[2][3] |
| Typical Platform | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Primary Ion(s) | M•+ (Radical Cation) | [M+H]⁺ or M•⁻ |
| Molecular Ion Intensity | Moderate to Weak | Strong (Base Peak) |
| Degree of Fragmentation | Extensive, reproducible fingerprint | Minimal to None |
| Primary Information | Structural Elucidation | Molecular Weight Confirmation |
| Key Advantage | Provides rich structural detail from fragmentation patterns. | Unambiguous molecular weight data, high sensitivity. |
| Key Disadvantage | Molecular ion may be absent for labile compounds. | Provides little to no structural information without MS/MS. |
Conclusion: A Synergistic Approach
For the comprehensive analysis of this compound, a dual-methodology approach is recommended.
-
LC-ESI-MS should be the initial step to rapidly confirm the successful synthesis or identification of the compound by providing an accurate molecular weight from the intense [M+H]⁺ ion at m/z 294/296.
-
GC-EI-MS should be subsequently employed to generate a rich fragmentation spectrum. This spectrum serves as a molecular fingerprint, confirming the connectivity of the bromophenoxy and nitrophenyl moieties and providing definitive structural proof.
By understanding the fundamental principles and practical applications of both hard and soft ionization techniques, researchers can confidently and efficiently characterize complex organic molecules, ensuring the integrity and validity of their scientific findings.
References
-
Hütteroth, A., Putschew, A., & Jekel, M. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]
-
Dr. M. S. J. Classes. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 972(1), 35-44. Available at: [Link]
-
Polkowska, J., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Materials (Basel), 14(21), 6338. Available at: [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Available at: [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [Link]
-
Tang, J., et al. (2011). One single HPLC-PDA/(-)ESI-MS/MS analysis to simultaneously determine 30 components of the aqueous extract of Rabdosia rubescens. Journal of Chromatography B, 879(26), 2783-93. Available at: [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio). Available at: [Link]
-
Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of analytical and applied pyrolysis, 70(1), 1-15. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]
-
Perez, T., & Pignatello, J. J. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). The Analyst, 128(2), 156-160. Available at: [Link]
-
Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. (n.d.). PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-nitrobenzene. Available at: [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One single HPLC-PDA/(-)ESI-MS/MS analysis to simultaneously determine 30 components of the aqueous extract of Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 1-(4-Bromophenoxy)-2-nitrobenzene
For researchers, scientists, and drug development professionals, the stringent purity assessment of chemical intermediates is a cornerstone of quality control, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 1-(4-Bromophenoxy)-2-nitrobenzene is a key diaryl ether building block in organic synthesis, and its purity profile directly impacts downstream reaction yields and impurity profiles.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven recommendations to guide your analytical strategy.
At a Glance: HPLC vs. GC for this compound Analysis
The selection between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities, particularly volatility and thermal stability.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase. |
| Applicability | Primary recommended technique. Ideal for non-volatile and thermally sensitive compounds. | Valuable orthogonal technique. Best suited for volatile and thermally stable compounds. |
| Sample Volatility | Not required. Analysis is performed in the liquid phase at or near ambient temperature. | Mandatory. The sample must be vaporized at high temperatures without decomposition. |
| Thermal Stress | Low. Minimizes the risk of degradation for thermally labile nitroaromatic compounds. | High. Poses a significant risk of degradation for many nitroaromatics, requiring careful method development.[1][2] |
| Detection | UV-Vis detection is highly effective due to the strong chromophore of the nitroaromatic system. | Flame Ionization Detector (FID) for general organic compounds; Mass Spectrometry (MS) for definitive identification. |
| Primary Use Case | Accurate quantification of the main component and non-volatile, process-related impurities and isomers. | Identification and quantification of volatile or semi-volatile impurities (e.g., residual solvents, starting materials). |
Understanding the Analyte: Physicochemical Properties and Potential Impurities
Estimated Physicochemical Properties:
| Property | Estimated Value / Characteristic | Rationale for Analytical Method Development |
| Molecular Formula | C₁₂H₈BrNO₃ | --- |
| Molecular Weight | 294.10 g/mol | Indicates low volatility, favoring HPLC analysis. |
| Appearance | Likely a pale yellow crystalline solid | Important for sample preparation and visual inspection. |
| Boiling Point | High (>250 °C) | High boiling point suggests that high inlet temperatures would be required for GC, increasing the risk of thermal degradation.[3][5] |
| UV Absorbance | Strong UV absorbance expected (~250-270 nm) | The nitroaromatic system is a strong chromophore, making UV detection in HPLC highly sensitive and effective. |
| Solubility | Soluble in common organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane) | Guides the choice of sample diluent and mobile phase for HPLC. |
Anticipated Process-Related Impurities
The synthesis of this compound typically proceeds via an Ullmann condensation reaction between a 4-bromophenoxide and an activated aryl halide (e.g., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene) in the presence of a copper catalyst.[6][7][8] This synthesis route informs the likely impurity profile:
-
Unreacted Starting Materials: 4-Bromophenol and 1-halo-2-nitrobenzene.
-
Isomeric Byproducts: Positional isomers such as 1-(2-bromophenoxy)-2-nitrobenzene if the starting materials are not pure.
-
Homocoupling Products: Formation of biphenyl derivatives from the starting materials.
-
Degradation Products: Compounds arising from the decomposition of the nitro group under harsh reaction conditions.
High-Performance Liquid Chromatography (HPLC): The Primary Technique for Purity and Assay
For a compound like this compound, with its low volatility and potential for thermal degradation, HPLC is the superior choice for routine quality control and quantitative purity assessment. A reversed-phase method provides excellent separation for the main component and a wide range of potential polar and non-polar impurities.
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: The non-polar C18 stationary phase offers strong hydrophobic interactions with the aromatic rings of the analyte and related impurities, providing excellent retention and resolution.
-
Gradient Elution: A gradient program, starting with a higher water content and increasing the organic solvent (acetonitrile), is crucial. It ensures that early-eluting, more polar impurities (like residual phenols) are well-retained and resolved, while the highly retained main component and non-polar impurities are eluted in a reasonable time with good peak shape.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) protonates any residual silanol groups on the silica-based column, preventing peak tailing and improving chromatographic efficiency.
-
UV Detection: The nitro and aromatic functionalities create a strong chromophore, making UV detection at a wavelength like 254 nm both highly sensitive and selective for the analyte and related aromatic impurities.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and an analytical balance.
-
0.45 µm syringe filters.
-
-
Sample and Standard Preparation:
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution (0.1 mg/mL): Prepare a stock solution of a reference standard in the same manner. Further dilute this stock solution 1:10 with the diluent to prepare a working standard for purity determination.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18.1-20 min: Return to 50% B20-25 min: Re-equilibration at 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity by area percent normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify known impurities against their respective reference standards if available.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC): An Orthogonal Method for Volatile Impurities
While HPLC is the primary method, GC serves as an essential orthogonal technique. Its strength lies in the separation and quantification of volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC, such as residual solvents or volatile starting materials. However, the high temperatures required for GC analysis pose a risk of on-column degradation for nitroaromatic compounds, which can lead to inaccurate results.[1][2] Therefore, method development must prioritize confirming the thermal stability of the analyte under the chosen conditions.
Causality Behind Experimental Choices
-
GC-MS: Using a Mass Spectrometer as a detector is highly recommended over a standard FID. MS provides structural information, enabling the definitive identification of unknown impurity peaks and confirming that the main peak corresponds to the target analyte and not a degradation product.
-
Low-Bleed 5% Phenyl Column: A column like a DB-5ms or ZB-5MSi is a versatile starting point. It offers good selectivity for a range of aromatic compounds and its low-bleed characteristics are essential for sensitive MS detection.
-
Temperature Programming: A temperature ramp is necessary to first elute highly volatile compounds (like solvents) at low temperatures before increasing the temperature to elute the semi-volatile analyte and related impurities.
-
Injector Temperature Optimization: This is the most critical parameter. The injector temperature must be high enough to ensure complete and rapid vaporization of the sample but low enough to prevent thermal degradation. This often requires experimentation, starting at a lower temperature (e.g., 250 °C) and assessing for degradation products.
Detailed Experimental Protocol: GC-MS
-
Instrumentation and Materials:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).
-
A fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
High-purity helium as the carrier gas.
-
GC vials with septa.
-
-
Sample Preparation:
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent such as acetone or ethyl acetate.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Injector Temp. | 260 °C (Verify thermal stability) |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40 - 450 amu |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and the expected fragmentation pattern of the analyte.
-
Calculate purity based on the area percent of the main peak relative to all other integrated peaks.
-
GC Workflow Diagram
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. innospk.com [innospk.com]
- 4. 1-溴-4-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. synarchive.com [synarchive.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene: An Evaluation of Key Methodologies
Abstract: The diaryl ether linkage is a cornerstone structural motif in a multitude of pharmacologically active compounds and advanced materials. The synthesis of 1-(4-bromophenoxy)-2-nitrobenzene, a valuable intermediate, presents a classic case study for comparing the primary methods of C-O bond formation between aromatic rings. This guide provides an in-depth, objective comparison of three principal synthetic routes: Nucleophilic Aromatic Substitution (SNAr), the Ullmann Condensation, and the Buchwald-Hartwig C-O Cross-Coupling reaction. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal strategy for their specific application, whether for discovery chemistry or large-scale production.
Introduction: The Significance of the Diaryl Ether Scaffold
Diaryl ethers are a critical class of organic compounds, integral to the structure of numerous biologically active natural products, including the antibiotic vancomycin.[1][2] Their synthesis is a focal point in medicinal chemistry and drug development. The target molecule, this compound, serves as a versatile building block, incorporating both a reactive nitro group (a precursor to an amine) and a bromo-substituent suitable for further cross-coupling reactions. The efficiency of its synthesis is therefore of considerable interest. This document evaluates the most prominent synthetic strategies, focusing on their practical application, scalability, and underlying chemical principles.
Nucleophilic Aromatic Substitution (SNAr): The Electron-Deficient Pathway
The SNAr reaction is a powerful method for forming C-O bonds when one of the aromatic rings is "activated" by a strong electron-withdrawing group (EWG).[1] The nitro group (-NO₂) on the benzene ring is a quintessential activating group, making this pathway a highly logical and often preferred route.
Mechanistic Rationale
The reaction proceeds via an addition-elimination mechanism.[3] The presence of the nitro group in the ortho position to the leaving group (e.g., a halogen) renders the ipso-carbon highly electrophilic. A nucleophile, in this case, the 4-bromophenoxide, attacks this electron-deficient carbon. This initial attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing interaction.[5][6] In the final, rapid step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the diaryl ether product.[5] The efficacy of the leaving group in this context often follows the trend F > Cl > Br > I, as the more electronegative halogen enhances the electrophilicity of the carbon under attack.[7]
Experimental Protocol: SNAr Synthesis
This protocol describes the reaction between 1-chloro-2-nitrobenzene and 4-bromophenol.
Materials:
-
1-Chloro-2-nitrobenzene (1.0 eq)
-
4-Bromophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.1 eq) and anhydrous DMF.
-
Stir the mixture at room temperature and add anhydrous potassium carbonate (2.0 eq) in portions. The base deprotonates the phenol to generate the more nucleophilic phenoxide in situ.
-
Add 1-chloro-2-nitrobenzene (1.0 eq) to the suspension.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product.
-
Filter the solid product using a Büchner funnel, wash thoroughly with water to remove DMF and inorganic salts, and then with a small amount of cold ethanol.
-
Recrystallize the crude solid from ethanol to yield pure this compound.
Workflow and Logic
Caption: SNAr workflow for this compound synthesis.
Ullmann Condensation: The Classic Copper-Catalyzed Route
The Ullmann condensation is a long-standing and reliable method for constructing diaryl ethers, particularly when the SNAr pathway is not feasible due to a lack of activating groups.[8][9] It involves the copper-catalyzed reaction between an aryl halide and a phenol.
Mechanistic Rationale
While the precise mechanism has been debated, it is generally accepted to involve the formation of a copper(I) phenoxide species.[8] This species is generated from the reaction of the starting phenol with a base and a copper(I) salt (or a copper(0)/copper(II) source that generates Cu(I) in situ). This copper phenoxide then undergoes a reaction, likely an oxidative addition-reductive elimination sequence, with the aryl halide (1-bromo-2-nitrobenzene) to form the diaryl ether and a copper(I) halide.[8][9] Traditional Ullmann reactions are notorious for requiring harsh conditions: high temperatures (often >180 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder.[8] Modern protocols have improved upon this by using soluble copper catalysts with ligands (e.g., phenanthroline, diamines), which allow for lower reaction temperatures and catalytic amounts of copper.[8][10]
Experimental Protocol: Ullmann Condensation
This protocol uses 1-bromo-2-nitrobenzene and 4-bromophenol.
Materials:
-
1-Bromo-2-nitrobenzene (1.0 eq)
-
4-Bromophenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Copper(I) Iodide (CuI, 0.1 eq)
-
Pyridine or N-Methylpyrrolidone (NMP), anhydrous
Procedure:
-
Charge a reaction vessel with 4-bromophenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and Copper(I) Iodide (0.1 eq).
-
Add anhydrous NMP as the solvent, followed by 1-bromo-2-nitrobenzene (1.0 eq).
-
Fit the vessel with a reflux condenser and heat the mixture to 160-180 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain the temperature for 12-24 hours. The reaction often requires prolonged heating. Monitor by TLC.
-
After cooling, dilute the dark mixture with toluene and filter through a pad of Celite to remove insoluble copper salts and excess base.
-
Wash the organic phase sequentially with dilute HCl (to remove basic solvent), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the pure product.
Workflow and Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. jsynthchem.com [jsynthchem.com]
A Comparative Guide to the Spectroscopic Analysis of 1-(4-Bromophenoxy)-2-nitrobenzene: Confirming Molecular Structure
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of 1-(4-Bromophenoxy)-2-nitrobenzene , a substituted diphenyl ether with potential applications in medicinal chemistry and materials science. This document provides an in-depth comparison of standard and advanced analytical techniques, supported by predicted experimental data and detailed protocols, to offer a comprehensive framework for its structural elucidation.
Introduction: The Imperative of Structural Verification
This compound is a molecule of interest due to the combined functionalities of a brominated aromatic ring, a nitro group, and an ether linkage. These features can impart specific electronic and steric properties relevant to biological activity and material characteristics. Accurate structural confirmation is paramount to ensure that subsequent research is based on a well-defined chemical entity. This guide will explore how a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to provide an irrefutable structural assignment. We will also briefly touch upon alternative techniques that can offer further structural insights.
Core Spectroscopic Techniques for Structural Elucidation
A multi-faceted approach utilizing various spectroscopic methods is the most robust strategy for confirming the structure of an organic molecule. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, proximity, and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns of these protons are highly informative.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | Doublet (d) | 1H | H-3 | The nitro group is strongly electron-withdrawing, deshielding the ortho proton (H-3). |
| ~7.60 | Triplet (t) | 1H | H-5 | This proton is meta to the nitro group and ortho to the ether linkage. |
| ~7.50 | Doublet of doublets (dd) | 2H | H-2', H-6' | These protons are ortho to the bromine atom on the phenoxy ring. |
| ~7.15 | Triplet (t) | 1H | H-4 | This proton is para to the nitro group. |
| ~7.00 | Doublet of doublets (dd) | 2H | H-3', H-5' | These protons are meta to the bromine atom on the phenoxy ring. |
| ~6.95 | Doublet (d) | 1H | H-6 | This proton is ortho to the ether linkage and is expected to be the most upfield of the nitro-substituted ring protons. |
Causality Behind Predictions: The electron-withdrawing nitro group significantly deshields adjacent protons (ortho position), causing them to appear at a higher chemical shift (downfield). The ether oxygen, being electron-donating through resonance but electron-withdrawing inductively, has a more moderate effect. The bromine atom on the other ring also influences the chemical shifts of its neighboring protons. The splitting patterns (multiplicity) arise from spin-spin coupling with adjacent, non-equivalent protons, providing crucial information about the substitution pattern.[1][2][3]
The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C-1' | The carbon atom of the phenoxy ring directly bonded to the ether oxygen. |
| ~150.0 | C-2 | The carbon atom of the nitro-substituted ring bearing the nitro group. |
| ~145.0 | C-1 | The carbon atom of the nitro-substituted ring bonded to the ether oxygen. |
| ~133.0 | C-3', C-5' | Carbons meta to the bromine on the phenoxy ring. |
| ~129.0 | C-5 | Carbon atom on the nitro-substituted ring. |
| ~125.0 | C-3 | Carbon atom on the nitro-substituted ring. |
| ~122.0 | C-4 | Carbon atom on the nitro-substituted ring. |
| ~120.0 | C-2', C-6' | Carbons ortho to the bromine on the phenoxy ring. |
| ~118.0 | C-6 | Carbon atom on the nitro-substituted ring. |
| ~117.0 | C-4' | The carbon atom bearing the bromine atom. |
Expertise in Interpretation: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached functional groups. Carbons attached to the electronegative oxygen and nitro groups are expected to be significantly deshielded and appear at higher ppm values. The carbon bearing the bromine atom is also expected to be in a distinct chemical environment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique spectral fingerprint.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1530-1500 | N-O asymmetric stretch | Nitro group |
| ~1350-1330 | N-O symmetric stretch | Nitro group |
| ~1250-1200 | C-O-C asymmetric stretch | Aryl Ether |
| ~1050-1000 | C-O-C symmetric stretch | Aryl Ether |
| ~850-800 | C-H out-of-plane bend | 1,2-disubstituted and 1,4-disubstituted rings |
| ~750-700 | C-Br stretch | Aryl Halide |
Trustworthiness of Data: The presence of strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a highly reliable indicator of a nitro group.[4][5] Similarly, the characteristic C-O-C stretching vibrations confirm the ether linkage. The pattern of C-H out-of-plane bending bands in the fingerprint region can provide additional evidence for the substitution patterns on the aromatic rings.[6][7][8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks of almost equal intensity at m/z values corresponding to the molecular weights with each isotope.
-
Key Fragmentation Pathways:
-
Cleavage of the ether bond is a common fragmentation pathway for diphenyl ethers.
-
Loss of the nitro group (NO₂) or nitric oxide (NO) is characteristic of nitroaromatic compounds.
-
Loss of the bromine atom.
-
Authoritative Grounding: The isotopic pattern of bromine is a definitive diagnostic tool in mass spectrometry. The presence of a pair of peaks with a mass difference of 2 Da and roughly equal intensity is a strong indication of a monobrominated compound.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic analysis, the following detailed protocols are recommended.
NMR Sample Preparation Protocol
-
Weigh approximately 5-10 mg of "this compound".
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid "this compound" sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Mass Spectrometry Protocol (GC-MS with Electron Ionization)
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC will separate the compound from any impurities before it enters the MS.
-
The sample is ionized in the MS source using a standard electron ionization (EI) energy of 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of "this compound".
Caption: Workflow for the spectroscopic confirmation of this compound.
Alternative and Advanced Techniques for Unambiguous Confirmation
While the combination of 1D NMR, IR, and MS is powerful, complex structures or the presence of isomers may necessitate more advanced techniques.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR techniques, such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) , provide through-bond correlation information that can definitively establish the connectivity of protons and carbons.[9][10][11][12]
-
COSY: Reveals which protons are coupled to each other.
-
HSQC: Correlates directly bonded proton and carbon atoms.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away.
Caption: The logic of using 2D NMR to assemble the molecular structure.
Single-Crystal X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography is the gold standard for structural determination. It provides a three-dimensional map of the electron density in the molecule, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[13][14][15][16][17] This technique offers the most unambiguous structural proof possible.
Conclusion
The structural confirmation of "this compound" is a critical step in its scientific investigation. A comprehensive approach that leverages the complementary information provided by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry is essential for a high-confidence structural assignment. The predicted data and detailed protocols in this guide serve as a robust framework for researchers to follow. For absolute certainty, especially in cases of ambiguity or for regulatory submissions, advanced techniques such as 2D NMR and single-crystal X-ray crystallography should be employed. By adhering to these rigorous analytical principles, the scientific community can ensure the integrity and reproducibility of their research.
References
-
EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. Retrieved from [Link]
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008).
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
- Drake, G. W. (2010). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 3(1), 1-10.
- Cookson, D. J., & Smith, B. E. (1984). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels, 8(4), 543-549.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 4-Bromophenol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0062397). Retrieved from [Link]
- Abraham, R. J., & Reid, M. (2000). Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Magnetic Resonance in Chemistry, 38(6), 441-449.
-
PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- Chem LibreTexts. (2020).
-
NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR: nitro groups. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]
-
MassBank. (n.d.). 4-BROMOPHENOL; EI-B; MS. Retrieved from [Link]
- University of Wisconsin-La Crosse. (n.d.).
-
NIST. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl 3. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromophenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
- OpenStax. (2023). 15.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 7(1), 1-10.
- Abraham, R. J., Mobli, M., & Smith, R. J. (2003). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 41(1), 26-38.
- Chem LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds.
- Quora. (2021).
-
NIST. (n.d.). 4-Bromophenol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
SpectraBase. (n.d.). 4-Bromophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube.
-
ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-FLUORO-2-NITROBENZENE | CAS 1493-27-2. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 14. rigaku.com [rigaku.com]
- 15. people.bu.edu [people.bu.edu]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene
In the landscape of pharmaceutical and fine chemical synthesis, the diaryl ether linkage is a prevalent structural motif found in a multitude of biologically active molecules. The synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene, a key intermediate for various downstream applications, is a process of significant interest. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound, offering field-proven insights and experimental data to inform catalyst selection for researchers, scientists, and professionals in drug development.
Introduction: The Ullmann Condensation as the Cornerstone
The formation of the diaryl ether bond in this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation.[1][2] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[1][3] The target synthesis involves the reaction between 4-bromophenol and 1-bromo-2-nitrobenzene or 1-chloro-2-nitrobenzene. The nitro group in the ortho position of the aryl halide activates the substrate towards nucleophilic attack, making this transformation feasible.
Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[1][4][5] However, significant advancements in catalysis have led to the development of more efficient and milder protocols. This guide will compare and contrast these modern catalytic systems.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in optimizing the synthesis of this compound. The primary catalysts employed are based on copper and, to a lesser extent, palladium.
Copper-Based Catalysts: The Workhorse of Diaryl Ether Synthesis
Copper-catalyzed systems remain the most prevalent for Ullmann-type reactions due to their relatively low cost and high efficiency.[6] The evolution of these catalysts has moved from elemental copper to more sophisticated systems involving copper(I) salts and various ligands.
2.1.1. Catalyst Precursors:
-
Copper(I) Iodide (CuI): This is one of the most commonly used and cost-effective copper sources for Ullmann condensations.[7][8] Its efficacy is often enhanced by the addition of a ligand.
-
Copper(I) Oxide (Cu₂O) and Copper(II) Oxide (CuO) Nanoparticles: Nanoparticulate copper catalysts have gained attention due to their high surface area and reactivity.[9] They can often be used in lower catalytic loadings and may be recyclable.[9][10]
-
Copper(I) Bromide (CuBr) and Copper(I) Chloride (CuCl): These are also effective copper(I) sources for the coupling reaction.
2.1.2. The Critical Role of Ligands:
The addition of ligands to the copper catalyst is a key strategy to improve reaction rates, lower reaction temperatures, and broaden the substrate scope.[11][12][13] Ligands stabilize the copper center and facilitate the catalytic cycle.
-
N,O-Donor Ligands (Amino Acids): Simple and inexpensive amino acids like L-proline and N,N-dimethylglycine have proven to be highly effective ligands in copper-catalyzed C-O coupling reactions.[11][14] They are believed to form stable chelate complexes with the copper ion.
-
N,N-Donor Ligands (Diamines and Phenanthrolines): Ligands such as 1,10-phenanthroline and N,N'-dimethylethylenediamine are also widely used and have shown excellent performance in promoting the Ullmann condensation.[6]
-
O,O-Donor Ligands (Diketones): 1,3-Diketones like 1,3-diphenyl-1,3-propanedione have been successfully employed as ligands.[8]
-
Picolinic Acid: This ligand has been shown to be effective for the synthesis of sterically hindered diaryl ethers.[15]
2.1.3. Ligand-Free Systems:
While ligands generally improve the reaction, "ligand-free" copper-catalyzed systems have also been developed.[12] These protocols often rely on specific solvent and base combinations to achieve high yields, simplifying the reaction setup.
Palladium-Based Catalysts: An Alternative Avenue
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation.[16] While often more expensive than copper, palladium catalysts can offer advantages in terms of substrate scope and reaction conditions. For the synthesis of this compound, a palladium-catalyzed approach would involve the coupling of 4-bromophenol with 1-bromo-2-nitrobenzene. These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine-based ligand.
Experimental Data: A Comparative Overview
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound using different catalytic systems, based on trends observed in the literature for similar diaryl ether syntheses.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| CuI (10 mol%) | N,N-Dimethylglycine (20 mol%) | K₂CO₃ | Toluene | 110 | 12-24 | 85-95 |
| Cu₂O (5 mol%) | 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | DMF | 100-120 | 8-16 | 90-98 |
| CuI (10 mol%) | Picolinic Acid (20 mol%) | K₃PO₄ | DMSO | 80-100 | 12-24 | 80-92 |
| Pd(OAc)₂ (2 mol%) | BINAP (4 mol%) | Cs₂CO₃ | Toluene | 100 | 12-24 | 75-90 |
| CuI (10 mol%) | None (Ligand-Free) | K₃PO₄ | NMP | 150-180 | 24-48 | 70-85 |
Note: The data presented are representative and actual results may vary depending on the specific reaction scale and purity of reagents.
Mechanistic Insights
Understanding the reaction mechanism is crucial for rational catalyst design and optimization.
Copper-Catalyzed Ullmann Condensation
The generally accepted mechanism for the copper-catalyzed Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann ether synthesis.
The cycle begins with the oxidative addition of the aryl halide to the Cu(I)-ligand complex, forming a Cu(III) intermediate. Subsequent reaction with the phenoxide, generated in situ by the base, leads to a Cu(III)-alkoxide species. The final step is reductive elimination, which forms the desired diaryl ether and regenerates the active Cu(I) catalyst.
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of this compound
Caption: A typical experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube, add 4-bromophenol (1.0 mmol), 1-bromo-2-nitrobenzene (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add copper(I) iodide (0.1 mmol, 10 mol%) and N,N-dimethylglycine (0.2 mmol, 20 mol%).
-
Add 5 mL of degassed toluene.
-
Seal the tube and evacuate and backfill with argon three times.
-
Heat the reaction mixture at 110°C for 24 hours with magnetic stirring.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[17][18][19][20][21] For the synthesis of this compound, microwave heating can significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.
Protocol for Microwave-Assisted Synthesis:
-
In a microwave reaction vial, combine 4-bromophenol (1.0 mmol), 1-bromo-2-nitrobenzene (1.2 mmol), cesium carbonate (2.0 mmol), Cu₂O (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add 3 mL of DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 150°C for 30 minutes.
-
After cooling, work up the reaction mixture as described in the conventional heating protocol.
Conclusion and Future Outlook
The synthesis of this compound is most reliably and cost-effectively achieved using a copper-catalyzed Ullmann condensation. The use of a copper(I) source, such as CuI or Cu₂O, in combination with an appropriate N,O- or N,N-donor ligand, provides a robust and high-yielding protocol under relatively mild conditions. For rapid synthesis and process optimization, microwave-assisted methods offer a significant advantage.
While palladium catalysis presents a viable alternative, its higher cost generally makes it a secondary choice for this specific transformation unless particular substrate sensitivities or functionalities necessitate its use.
Future research in this area will likely focus on the development of even more active and sustainable catalytic systems, including the use of earth-abundant metal catalysts, recyclable heterogeneous catalysts, and reactions under even milder, solvent-free conditions to align with the principles of green chemistry.
References
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Publishing. Available at: [Link]
-
Ullmann Reaction - BYJU'S. Available at: [Link]
-
A General Copper-Catalyzed Synthesis of Diaryl Ethers - ACS Publications. Available at: [Link]
-
Copper‐catalyzed synthesis of diaryl ethers. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available at: [Link]
-
Full article: Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3 - Taylor & Francis Online. Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. Available at: [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available at: [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC - NIH. Available at: [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base | Request PDF - ResearchGate. Available at: [Link]
-
Ligand-free Cu-catalyzed O-arylation of aliphatic diols - RSC Publishing. Available at: [Link]
-
Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere | Organic Letters - ACS Publications. Available at: [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. Available at: [Link]
-
Ullmann Condensation - SynArchive. Available at: [Link]
-
Phosphazene P4-But Base for the Ullmann Biaryl Ether Synthesis - ResearchGate. Available at: [Link]
-
The Ullmann Ether Condensation - ResearchGate. Available at: [Link]
-
Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available at: [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | ACS Catalysis. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... - ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of novel[1][5] oxazine derivatives as potent anti- bacterial and antioxidant agents - Arkivoc. Available at: [Link]
-
The 2010 Chemistry Nobel Prize: Pd(0)-Catalyzed Organic Synthesis - Indian Academy of Sciences. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. Available at: [Link]
-
A palladium-catalyzed regio- and stereoselective four-component coupling reaction. Available at: [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. Available at: [Link]
- US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents.
-
m-BROMONITROBENZENE - Organic Syntheses Procedure. Available at: [Link]
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - NIH. Available at: [Link]
-
Microwave-assisted, sequential four-component synthesis of polysubstituted 5,6-dihydroquinazolinones from acyclic precursors and a mild, halogenation-initiated method for their aromatization under focused microwave irradiation - Green Chemistry (RSC Publishing). Available at: [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVIES OF SOME (E)-1-PHENYL-3- (2-THIOMORPHOLINOQUINOLIN-3-YL) PROP-2-EN-1- - TSI Journals. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]
-
Table of content - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. byjus.com [byjus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-free Cu-catalyzed O-arylation of aliphatic diols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-assisted, sequential four-component synthesis of polysubstituted 5,6-dihydroquinazolinones from acyclic precursors and a mild, halogenation-initiated method for their aromatization under focused microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. tsijournals.com [tsijournals.com]
- 21. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis for the Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene: A Guide for Researchers
For professionals in chemical research and drug development, the efficient synthesis of precursor molecules is paramount. This guide provides an in-depth analysis of the reaction kinetics for the synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene, a key intermediate in the production of various pharmaceuticals and fine chemicals. We will objectively compare the performance of traditional and modern synthetic methodologies, supported by experimental data, to empower researchers with the insights needed to select the optimal reaction pathway.
Introduction: The Significance of Diaryl Ether Linkages
The diaryl ether linkage is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The synthesis of this compound involves the formation of such a C-O bond between a substituted phenol and an activated aromatic ring. The presence of a nitro group ortho to the leaving group on one of the aromatic rings is a critical feature, as it significantly activates the ring towards nucleophilic attack, a cornerstone of the most common synthetic strategies. This guide will delve into the kinetics of these strategies, providing a comparative framework for their efficiency.
Core Synthetic Methodologies: A Kinetic Perspective
The synthesis of this compound is primarily achieved through two classical yet evolving methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. Modern advancements have introduced techniques such as microwave-assisted synthesis and phase-transfer catalysis to enhance the kinetics of these reactions.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The SNAr reaction is a fundamental method for forming aryl ethers. In the context of our target molecule, this involves the reaction of a 4-bromophenoxide salt with a 1-halo-2-nitrobenzene.
Reaction Scheme:
(Image of the Ullmann condensation scheme for the synthesis of this compound)
A Comparative Guide to the X-ray Crystallography of 1-(4-Bromophenoxy)-2-nitrobenzene Derivatives
This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data of 1-(4-bromophenoxy)-2-nitrobenzene and its analogous derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced effects of substituent modifications on molecular conformation and crystal packing. By presenting key crystallographic data alongside detailed experimental protocols, this guide serves as a critical resource for understanding the structure-property relationships that govern the behavior of these compounds in the solid state.
Introduction: The Significance of Solid-State Architecture
The three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, melting point, stability, and bioavailability. For pharmaceutical and materials science applications, a thorough understanding of this solid-state architecture is paramount. Substituted diphenyl ethers, such as this compound, represent a class of compounds where subtle changes in chemical structure can lead to profound differences in their crystalline forms.
The presence of a flexible ether linkage, a bulky bromine atom capable of halogen bonding, and a nitro group that can participate in various intermolecular interactions make this molecular scaffold particularly interesting from a crystallographic perspective. This guide will explore these structural nuances, providing a comparative framework for researchers working with similar molecular entities.
Crystallographic Analysis of the Parent Compound and its Analogs
While the full crystallographic data for the parent compound, this compound, is deposited in the Cambridge Structural Database (CSD), this guide will draw comparisons with structurally related molecules for which detailed data is publicly available. This comparative approach allows for a robust discussion of how different functional groups influence crystal packing and molecular geometry.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for derivatives analogous to this compound. These compounds share key structural motifs, such as a brominated ring and a nitro-substituted ring, allowing for a meaningful comparison of their solid-state structures.
| Parameter | 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene[1] | 1-Chloro-2-methyl-4-nitrobenzene[2][3] |
| Chemical Formula | C₁₄H₁₁BrClNO₂ | C₇H₆ClNO₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/n |
| a (Å) | 15.7756 (4) | 13.5698 (8) |
| b (Å) | 7.3795 (2) | 3.7195 (3) |
| c (Å) | 11.5236 (3) | 13.5967 (8) |
| α (°) | 90 | 90 |
| β (°) | 90 | 91.703 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1341.53 (6) | 685.96 (10) |
| Z | 4 | 4 |
| Temperature (K) | 150 | 91 (2) |
| Key Interactions | C-H···O, π-π stacking | C-H···O, Cl···O, π-π stacking |
Analysis of Substituent Effects
The data presented above highlights the significant impact of different substituents on the crystal lattice.
-
1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene : In this molecule, the two benzene rings are nearly coplanar, with a dihedral angle of just 1.8(4)°.[1] The nitro group is twisted by 15.8(6)° from the plane of its attached benzene ring.[1] The crystal packing is primarily governed by weak C-H···O interactions and π-π stacking, with centroid-centroid distances between rings of neighboring molecules ranging from 3.596 Å to 3.903 Å.[1]
-
1-Chloro-2-methyl-4-nitrobenzene : This smaller derivative crystallizes in a monoclinic system.[2][3] The molecule is nearly planar, with the nitro group showing a slight twist of 6.2(3)° relative to the benzene ring.[2][3] Its crystal structure is stabilized by a combination of C-H···O hydrogen bonds, close Cl···O contacts, and π-π stacking interactions between adjacent benzene rings.[2][3]
The comparison reveals that even with different linking groups between the aromatic rings (an ethyl bridge versus a direct bond in the case of the methyl-substituted compound), the types of intermolecular interactions, such as C-H···O and π-π stacking, remain crucial in defining the overall crystal packing. The presence of a chloro substituent introduces the possibility of Cl···O interactions, further influencing the supramolecular assembly.
Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of compounds similar to this compound.
Synthesis of Bromonitrobenzene Derivatives
A general method for the synthesis of bromonitrobenzene derivatives involves electrophilic aromatic substitution, specifically nitration of a brominated precursor.
Step-by-Step Protocol:
-
Preparation of Nitrating Mixture : In a fume hood, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid in a flask, while cooling in an ice bath.
-
Reaction Setup : Place the brominated starting material (e.g., bromobenzene or a derivative) in a separate reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Nitrating Agent : Slowly add the cold nitrating mixture to the brominated compound dropwise, maintaining a low temperature to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring : Allow the reaction to proceed at a controlled temperature (e.g., 50-60°C) for a specified time. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Isolation : Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acid.
-
Purification : The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Single-Crystal Growth
The growth of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. Slow evaporation is a commonly employed and effective technique.
Step-by-Step Protocol:
-
Solvent Selection : Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane).
-
Slow Evaporation : Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Crystal Harvesting : Once well-formed crystals of suitable size appear, carefully harvest them from the mother liquor.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a diffractometer, where it is exposed to a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing : The collected diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or other suitable techniques. The initial structural model is then refined against the experimental data to obtain an accurate and detailed molecular structure.
Visualizing the Crystallographic Workflow
To provide a clearer understanding of the process from synthesis to structural analysis, the following workflow diagram is presented.
Caption: From Synthesis to Structure: A Step-by-Step Workflow.
Conclusion: Guiding Future Research
This comparative guide underscores the critical role of X-ray crystallography in elucidating the solid-state structures of this compound derivatives and their analogs. The provided data and protocols offer a foundational framework for researchers to understand how substituent patterns dictate molecular conformation and intermolecular interactions. By leveraging this structural knowledge, scientists can better predict and control the macroscopic properties of these compounds, accelerating the development of new pharmaceuticals and advanced materials.
References
Sources
A Senior Application Scientist's Guide to Purity Confirmation of "1-(4-Bromophenoxy)-2-nitrobenzene" for Downstream Applications
For researchers engaged in the intricate pathways of pharmaceutical and fine chemical synthesis, the starting material is the cornerstone of success. The compound 1-(4-Bromophenoxy)-2-nitrobenzene serves as a crucial building block in the synthesis of more complex molecules, where its diaryl ether structure is a key pharmacophore. However, the integrity of any subsequent reaction hinges entirely on the purity of this intermediate. The presence of even minor impurities can lead to unpredictable reaction kinetics, the formation of intractable side-products, and diminished yields, ultimately compromising the viability of a synthetic route.
This guide provides an in-depth, objective comparison of analytical methodologies to rigorously confirm the purity of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our focus is on empowering researchers to make informed decisions, backed by robust experimental data and authoritative principles.
The Synthetic Landscape: Understanding the Origin of Impurities
To effectively identify and quantify impurities, one must first understand their origin. The most common route to this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2][3] This reaction, while powerful, is often conducted under harsh conditions and is susceptible to several side reactions that can introduce a predictable profile of impurities.[2]
The Ullmann Condensation Pathway
The synthesis involves the coupling of an activated aryl halide, typically 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene, with a phenol, in this case, 4-bromophenol, in the presence of a copper catalyst and a base.[4][5]
Reaction: 1-Chloro-2-nitrobenzene + 4-Bromophenol --(Cu Catalyst, Base)--> this compound
A Taxonomy of Potential Impurities
The primary sources of contamination in a batch of this compound are:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 4-bromophenol and the starting aryl halide (e.g., 1-bromo-2-nitrobenzene).
-
Homocoupling Side Products: The Ullmann reaction can promote the self-coupling of the aryl halide to form biphenyl derivatives.
-
Isomeric Contaminants: If the starting materials are not isomerically pure, corresponding diaryl ether isomers can be formed.
-
Products of Reduction: The nitro group is susceptible to reduction, which can lead to the formation of amino-analogs, such as 2-(4-bromophenoxy)aniline.
-
Residual Catalyst and Base: Trace amounts of copper salts and the inorganic base used in the reaction may persist after workup.
A Comparative Analysis of Purity Determination Methodologies
No single technique can provide a complete picture of a compound's purity. A robust analysis relies on a multi-faceted approach, leveraging the strengths of different methods to build a comprehensive and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC)
Guiding Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For non-volatile, polarizable molecules like our target compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[6]
Expertise & Experience: The nitroaromatic and biphenyl ether structure of our analyte contains strong chromophores, making UV detection highly sensitive and specific.[7] A gradient elution is superior to an isocratic one here, as it can effectively resolve early-eluting polar impurities (like residual phenol) and late-eluting non-polar impurities (like homocoupling products) within a single run.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (for improved peak shape).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Standard Preparation: Prepare a stock solution of the this compound reference standard at 1 mg/mL in acetonitrile. Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample batch in acetonitrile to a concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Gradient Program: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[7]
-
-
Data Interpretation: The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. The calibration curve is used for absolute quantification if needed. The presence of peaks at different retention times indicates impurities.
Strengths and Limitations:
| Strengths | Limitations |
|---|---|
| High Sensitivity & Quantitation: Excellent for detecting and quantifying impurities, even at low levels (<0.1%). | Requires Reference Standards: Accurate identification of impurity peaks requires running standards of potential impurities. |
| High Resolution: Capable of separating structurally similar isomers and byproducts. | Destructive Technique: The sample cannot be recovered after analysis. |
| Robust & Reproducible: Well-established and reliable method for routine quality control.[8] | Co-elution Risk: Some impurities may co-elute with the main peak, requiring method optimization. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Guiding Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Expertise & Experience: While many nitroaromatics can be thermally labile, this compound is sufficiently stable for GC analysis if proper conditions are used.[9] A key advantage of GC-MS is its ability to tentatively identify unknown impurities through mass spectral library matching, which is invaluable when reference standards are unavailable. The use of a high-resolution capillary column is critical for separating closely related isomers.[10][11]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer (Electron Ionization source).
-
Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C (use a split injection, e.g., 20:1, to avoid overloading).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Hold at 150 °C for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 50 to 450 m/z.
-
-
Data Interpretation: Purity is assessed from the Total Ion Chromatogram (TIC) by peak area percentage. The mass spectrum of each peak should be examined. The main peak's spectrum is confirmed against the expected fragmentation pattern, and impurity peaks are identified by comparing their spectra to a library (e.g., NIST) or by manual interpretation.
Strengths and Limitations:
| Strengths | Limitations |
|---|---|
| Structural Identification: Provides mass spectra that can identify unknown impurities.[12] | Thermal Lability: Risk of thermal degradation for some nitro compounds, potentially overestimating impurities.[9] |
| High Sensitivity: Very low detection limits, especially in Selected Ion Monitoring (SIM) mode. | Non-Volatiles: Not suitable for non-volatile impurities like inorganic salts or catalysts. |
| Excellent for Volatile Impurities: Ideal for detecting residual solvents or volatile starting materials. | Requires Volatilization: Sample must be volatile and thermally stable. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Guiding Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the molecular structure and chemical environment of atoms. It is the gold standard for structural elucidation.
Expertise & Experience: For purity confirmation, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents. Therefore, by comparing the integrals of signals from the main compound to those from an impurity, one can directly determine the molar ratio, provided the structures are known. For instance, the characteristic signals of residual 4-bromophenol would be readily distinguishable from the more complex aromatic pattern of the diaryl ether product.[13]
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., tetramethylsilane, TMS, often already present).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to allow for accurate integration.
-
Acquire a ¹³C spectrum for full structural confirmation.
-
-
Data Interpretation:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and multiplicities to literature values or predicted spectra for this compound. The deshielding effect of the nitro group will cause protons on its ring to appear at a higher chemical shift (further downfield) than those on the bromophenoxy ring.[14]
-
Purity Assessment: Carefully integrate all signals. Any signals that do not correspond to the main product or the solvent are from impurities. The relative molar percentage of an impurity can be calculated by normalizing its integral to the integral of a known signal from the main compound.
-
Strengths and Limitations:
| Strengths | Limitations |
|---|---|
| Definitive Structure Proof: Unambiguously confirms the identity of the main component. | Low Sensitivity: Generally requires impurities to be present at >1% level for reliable detection and quantification. |
| Directly Quantitative: Provides direct molar ratios of components without needing individual calibration curves. | Signal Overlap: Severe peak overlap can make integration and interpretation difficult in complex mixtures. |
| Non-Destructive: The sample can be fully recovered after analysis. | Expensive & Complex: Requires specialized equipment and expertise. |
Melting Point Analysis
Guiding Principle: A pure crystalline solid has a sharp, characteristic melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.
Expertise & Experience: This classical technique is a rapid and inexpensive first-pass indicator of purity. While not quantitative, a sharp melting point that matches the literature value (for 1-bromo-4-nitrobenzene, a related compound, it is 124-126 °C) provides strong evidence of high purity.[15][16] A broad range (e.g., >2 °C) is a definitive sign of significant contamination.
Detailed Experimental Protocol:
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a depth of 2-3 mm.
-
Measurement: Place the capillary in the apparatus and heat rapidly to ~15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Data Interpretation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). A pure sample will have a narrow range (< 1.5 °C).
Strengths and Limitations:
| Strengths | Limitations |
|---|---|
| Fast and Inexpensive: Requires minimal sample and basic equipment. | Not Quantitative: Does not provide information on the number or identity of impurities. |
| Good Indicator of Bulk Purity: Very sensitive to the overall purity of a crystalline solid. | Not for Amorphous Solids/Oils: Only applicable to crystalline materials. |
| Easy to Perform: Does not require specialized training. | Eutectic Mixtures: Some impurity mixtures can have a sharp melting point, giving a false positive for purity. |
Synthesizing the Data: A Multi-Pronged Strategy for Purity Validation
Quantitative Data Summary
| Technique | Information Provided | Sensitivity | Throughput | Primary Use Case |
| HPLC-UV | Quantitative Purity (Area %), Retention Time | High (to <0.1%) | High | Routine QC, quantification of known and unknown impurities |
| GC-MS | Quantitative Purity (Area %), Structural Info | Very High | Medium | Identification of volatile impurities, confirmation of unknowns |
| NMR | Definitive Structure, Molar Ratios | Low (>1%) | Low | Absolute structure confirmation, quantification of major impurities |
| Melting Point | Purity Indication (Range) | Medium | Very High | Rapid, initial check of bulk purity for crystalline solids |
Recommended Analytical Workflow
For a complete and self-validating purity confirmation of a new batch of this compound, the following workflow is recommended. This sequence is designed to provide maximum information with efficient use of resources.
This structured approach ensures that a rapid, inexpensive test is performed first. If the material passes this initial check, a quantitative chromatographic method is employed. Finally, the definitive structural confirmation is obtained via NMR. If at any point a significant deviation is observed, further investigation (e.g., with GC-MS) or rejection of the batch is warranted. This self-validating system provides the highest degree of confidence for researchers and professionals in drug development, ensuring that subsequent synthetic steps are built upon a foundation of quality.
References
- Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Organic Letters, 12, 1192.
- Google Patents. (n.d.). Diaryl ether condensation reactions. US20050054882A1.
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]
-
Feltes, J., & Levsen, K. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
Hollmann, D., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(9), 1235-1243. Available at: [Link]
-
Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Available at: [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(16), 4984. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
-
ResearchGate. (n.d.). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available at: [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Available at: [Link]
-
MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4321. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 1-(4-Bromophenoxy)-2-nitrobenzene and Its Analogues
Executive Summary
Diaryl ethers are a cornerstone structural motif in medicinal chemistry, materials science, and natural products. Their synthesis and subsequent functionalization are critical endeavors for research and development professionals. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Bromophenoxy)-2-nitrobenzene , a versatile building block, against structurally similar compounds. We will dissect its reactivity across three major classes of chemical transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and selective reduction of the nitro moiety. By systematically varying the substitution patterns—specifically the nitro group position and the nature of the halogen—we will elucidate the fundamental principles governing the molecule's chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic route design by understanding the causal relationships between molecular structure and chemical reactivity, supported by experimental data and established mechanistic principles.
Introduction: Deconstructing the Reactivity of a Privileged Scaffold
The molecule this compound presents three primary sites for chemical modification, each with distinct electronic and steric properties:
-
The Nitro-Activated Aromatic Ring: The potent electron-withdrawing nature of the nitro group, positioned ortho to the ether linkage, severely depletes the electron density of this ring. This "activation" renders it highly susceptible to attack by nucleophiles.
-
The Carbon-Bromine Bond: Located on the second aromatic ring, the C-Br bond is a classic handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
The Nitro Group: This functional group is readily reduced to an amine, providing a gateway to a vast array of further chemical transformations, including amide bond formation, diazotization, and N-arylation.
The central objective of this guide is to compare the reactivity of our target compound with rationally selected analogues. This comparison will not merely list outcomes but will explain the underlying electronic and mechanistic reasons for the observed differences, empowering the synthetic chemist to predict reaction success and troubleshoot challenges.
The Comparative Compound Set:
To establish clear structure-activity relationships, our analysis will focus on the following analogues:
-
Positional Isomers: 1-(4-Bromophenoxy)-3-nitrobenzene and 1-(4-Bromophenoxy)-4-nitrobenzene.
-
Halogen Analogues: 1-(4-Chlorophenoxy)-2-nitrobenzene and 1-(4-Iodophenoxy)-2-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr): The Power of Ortho/Para Activation
The SNAr reaction is a cornerstone of diaryl ether chemistry. Its mechanism is a two-step addition-elimination process, fundamentally different from SN1 and SN2 reactions.[1] The rate-determining step is typically the initial attack of the nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
Mechanistic Principles
The stability of the Meisenheimer complex is paramount to the reaction's success. Electron-withdrawing groups (EWGs) like the nitro group are essential "activators" because they delocalize the negative charge of the intermediate.[2] However, the position of the EWG relative to the leaving group is critical.
Figure 1. SNAr mechanism showing stabilization of the Meisenheimer intermediate.
Comparative Reactivity of Positional Isomers
The placement of the nitro group dramatically alters the reactivity of the ether linkage towards nucleophilic cleavage.
-
This compound (Ortho): Highly reactive. The ortho-nitro group can directly participate in resonance stabilization of the negative charge in the Meisenheimer complex, placing the charge on the nitrogen atom.
-
1-(4-Bromophenoxy)-4-nitrobenzene (Para): Highly reactive. Similar to the ortho isomer, the para-nitro group provides excellent resonance stabilization.[3][4]
-
1-(4-Bromophenoxy)-3-nitrobenzene (Meta): Largely unreactive. A meta-nitro group cannot delocalize the negative charge of the intermediate via resonance; it can only exert a weaker, inductive electron-withdrawing effect.[1] This lack of direct stabilization makes the formation of the Meisenheimer complex significantly less favorable.
| Compound | Nitro Position | Activating Effect | Expected Relative Rate |
| This compound | ortho | Resonance + Inductive | ~10⁷ |
| 1-(4-Bromophenoxy-4-nitrobenzene | para | Resonance + Inductive | ~10⁷ |
| 1-(4-Bromophenoxy)-3-nitrobenzene | meta | Inductive Only | 1 |
Table 1. Comparison of expected relative reaction rates for SNAr on positional isomers of nitrophenoxybenzenes with a nucleophile like methoxide, relative to the unactivated meta-isomer. The rates are illustrative, based on established principles of electronic effects in SNAr reactions.[1]
Experimental Protocol: Nucleophilic Cleavage of a Diaryl Ether
This protocol describes a typical procedure for the SNAr reaction of this compound with sodium methoxide.
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (20 mL). Carefully add sodium metal (230 mg, 10 mmol) in small portions. Allow the sodium to react completely to form sodium methoxide.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add this compound (1.55 g, 5 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-nitroanisole.
Palladium-Catalyzed Cross-Coupling: The Halogen's Role
The C-Br bond on the phenoxy ring is an ideal site for Suzuki-Miyaura cross-coupling, a powerful method for forming biaryl structures.[5] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[6]
Mechanistic Principles
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex (Ar-Pd-X). This is often the rate-determining step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid, activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
The efficiency of the oxidative addition step is highly dependent on the nature of the C-X bond, with bond strength following the trend C-Cl > C-Br > C-I.
Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity of Halogen Analogues
The choice of halogen has a profound impact on reaction conditions and efficiency.
-
1-(4-Iodophenoxy)-2-nitrobenzene (Iodo): Most reactive. The weak C-I bond undergoes oxidative addition most readily, often at room temperature or with mild heating.
-
This compound (Bromo): Intermediate reactivity. This is often the ideal balance of reactivity and stability for many applications. Reactions typically require heating (80-120°C) and a suitable ligand for the palladium catalyst.
-
1-(4-Chlorophenoxy)-2-nitrobenzene (Chloro): Least reactive. The strong C-Cl bond requires more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems (e.g., those with electron-rich, bulky phosphine ligands).
| Compound | Halogen (X) | C-X Bond Energy (kJ/mol) | Typical Reaction Conditions |
| 1-(4-Iodo phenoxy)-2-nitrobenzene | I | ~270 | Pd(PPh₃)₄, K₂CO₃, 80°C |
| This compound | Br | ~330 | Pd(OAc)₂, SPhos, K₃PO₄, 100°C |
| 1-(4-Chloro phenoxy)-2-nitrobenzene | Cl | ~400 | Pd₂(dba)₃, RuPhos, CsF, 120°C |
Table 2. Comparison of reactivity for aryl halides in Suzuki-Miyaura coupling. Bond energies are approximate values for halobenzenes. Reaction conditions are representative examples.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.
-
Reaction Setup: To a Schlenk flask, add this compound (312 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Ligand Addition: Add anhydrous toluene (8 mL) and 1,4-dioxane (2 mL) via syringe, followed by a suitable phosphine ligand such as SPhos (16.4 mg, 0.04 mmol).
-
Reaction Execution: Heat the mixture to 100°C with vigorous stirring for 12-18 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Extraction and Purification: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield 2-nitro-4'-phenoxy-1,1'-biphenyl.
Selective Reduction of the Nitro Group
Converting the nitro group to an aniline is a fundamental transformation. The primary challenge when working with this compound is to achieve this reduction without simultaneously cleaving the C-Br bond via hydrodehalogenation, a common side reaction with many catalytic hydrogenation systems.[7]
Comparative Analysis of Reduction Methods
The choice of reducing agent is critical for achieving selectivity.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a very common method, but can be prone to causing hydrodehalogenation. Bromides are more readily reduced than chlorides.[7] Selectivity can sometimes be improved by using specific catalysts (e.g., PtO₂), catalyst poisons (e.g., quinoline), or by carefully controlling hydrogen pressure and temperature.
-
Transfer Hydrogenation (e.g., Ammonium Formate, Pd-C): This method often offers better selectivity and is operationally simpler than using hydrogen gas. The in-situ generation of hydrogen on the catalyst surface can be milder.[8]
-
Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These are classic, robust methods that are highly chemoselective for nitro group reduction and typically do not affect aryl halides. They are stoichiometric and require an acidic workup, which may not be suitable for acid-sensitive substrates.
-
Sodium Borohydride with a Catalyst: NaBH₄ alone is generally not strong enough to reduce nitroarenes, but in combination with catalysts like Cu@C, it can be a highly effective and mild system.[9]
| Method | Reagents | Selectivity (NO₂ vs. C-Br) | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | Moderate to Poor | Risk of C-Br cleavage.[7] |
| Transfer Hydrogenation | HCOONH₄, Pd/C | Good to Excellent | Milder conditions, good selectivity. |
| Metal/Acid | SnCl₂, HCl | Excellent | Stoichiometric, requires acidic conditions. |
| Catalyzed NaBH₄ | NaBH₄, Cu@C | Excellent | Mild, neutral conditions.[9] |
Table 3. Comparison of common methods for the selective reduction of this compound.
Figure 3. Decision workflow for selecting a nitro reduction method.
Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂
This protocol provides a reliable method for reducing the nitro group while preserving the C-Br bond.
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (3.12 g, 10 mmol) in ethanol (50 mL).
-
Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) for 3-5 hours. The reaction mixture should become a clear, colorless solution. Monitor by TLC until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction to room temperature and carefully pour it over crushed ice (100 g). Slowly basify the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is ~8. A white precipitate of tin salts will form.
-
Filtration and Extraction: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (100 mL). Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-Bromophenoxy)aniline, which can be further purified by crystallization or chromatography if necessary.
Summary and Outlook
The reactivity of this compound is a study in the rational control of chemical selectivity. By understanding the underlying mechanisms, chemists can precisely target different parts of the molecule.
-
For SNAr reactions, the key is the ortho or para relationship between the activating nitro group and the leaving group. The meta isomer is a poor substrate for this transformation.
-
For cross-coupling reactions, the reactivity is dictated by the carbon-halogen bond strength, following the predictable trend I > Br > Cl. This allows for selective and sequential couplings on polyhalogenated substrates.
-
For nitro group reduction, the primary consideration is chemoselectivity. While catalytic hydrogenation is efficient, it poses a risk of dehalogenation, making stoichiometric metal/acid reductions or selective transfer hydrogenation methods more reliable choices when the halogen is to be retained.
This guide demonstrates that by comparing a target molecule to its close analogues, we can build a robust, predictive framework for synthetic planning. This approach, grounded in mechanistic understanding and supported by reliable protocols, is essential for the efficient and successful development of complex molecules in any research setting.
References
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597. [Link][10][11][12][13]
-
Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link][14]
-
Selvam, P., et al. (2004). Catalytic hydrodehalogenation of aryl halides, reduction of nitroarenes and reductive cleavage of azo compounds over mesoporous PdMCM-41 molecular sieves under transfer hydrogenation conditions. Catalysis Today, 96(1-2), 101-106. [Link][8]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][2]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link][3][4]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][5]
-
OpenStax. (2023). Organic Chemistry: 16.6 Nucleophilic Aromatic Substitution. [Link][1]
-
Wang, Y., et al. (2020). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 25(22), 5468. [Link][9]
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. Catalytic hydrodehalogenation of aryl halides, reduction of nitroarenes and reductive cleavage of azo compounds over mesoporous PdMCM-41 molecular sieves under transfer hydrogenation conditions | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers [organic-chemistry.org]
- 11. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dibenzofuran synthesis [organic-chemistry.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromophenoxy)-2-nitrobenzene
This guide provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenoxy)-2-nitrobenzene. As a halogenated nitroaromatic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are synthesized from established best practices for managing hazardous chemical waste and are designed for researchers, scientists, and drug development professionals.
Section 1: Hazard Assessment & Characterization
The primary hazards are inferred from related compounds such as 1-bromo-4-nitrobenzene and nitrobenzene.[1][2][3][4] Combustion or thermal decomposition will likely produce highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[1][3]
Table 1: Hazard Analysis by Structural Moiety
| Structural Component | Associated Chemical Class | Probable Hazards | Authoritative Source |
| Brominated Phenyl Ring | Halogenated Organic | Skin/eye irritation, environmental toxicity, costly disposal via incineration.[5] | Temple University EHRS[5] |
| Nitrated Phenyl Ring | Nitroaromatic Compound | Acute toxicity (oral, dermal, inhalation), potential for organ damage (blood, liver, reproductive system) with repeated exposure, suspected carcinogenicity.[2][3][6] | Carl ROTH SDS, Fisher Scientific SDS, ATSDR[2][3][6] |
Based on this analysis, the compound should be handled as a hazardous substance with the following probable classifications under the Globally Harmonized System (GHS).
Table 2: Probable GHS Hazard Classification for this compound
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Harmful or Toxic if swallowed, in contact with skin, or if inhaled.[1][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 | May cause damage to organs through prolonged or repeated exposure.[3][4] |
| Hazardous to the Aquatic Environment | Category 3 | Harmful to aquatic life with long-lasting effects.[2][7] |
Section 2: Regulatory Framework: The Generator's Responsibility
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" approach, meaning the generator of the waste is legally responsible for its safe management from generation to final disposal.[10]
All waste must be evaluated to determine if it is hazardous, as defined in Title 40 of the Code of Federal Regulations (CFR) Part 261.[11] Given its chemical nature, this compound waste must be managed as a hazardous waste.
Section 3: Core Disposal Workflow
The following workflow provides a step-by-step methodology for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Caption: Disposal workflow for this compound.
Step-by-Step Methodologies
Protocol 1: Waste Segregation
The single most important step in managing this waste is strict segregation. As a halogenated organic compound, it must be collected in a dedicated waste stream.
-
Rationale: Co-mingling halogenated waste with non-halogenated streams contaminates the entire volume, dramatically increasing disposal costs, as the entire mixture must be incinerated at a specialized facility.[5][12] It also risks dangerous chemical reactions.
-
Procedure:
Protocol 2: Containerization & Labeling
-
Select a Container: Use a container made of a material compatible with the chemical (e.g., glass or polyethylene). Ensure it is in good condition with a tightly sealing cap.
-
Fill Level: Do not fill the container beyond 75% capacity to allow for vapor expansion and prevent spills.
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[5]
-
Clearly write the full chemical name: "this compound" and list any other components or solvents in the waste mixture with their approximate percentages.
-
Keep the container closed at all times except when adding waste.[5]
-
Protocol 3: Accumulation and Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. The storage area must be well-ventilated, and the container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[5]
-
Arrange for Pickup: Once the container is full or according to your institution's policies, contact your EHS office to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash; this is illegal and environmentally harmful.[12] A licensed hazardous waste transporter must be used for off-site disposal.[11]
Section 4: Spill & Emergency Procedures
Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.
Caption: Spill response decision-making flowchart.
Protocol 4: Spill Cleanup
-
Evacuate & Alert: If the spill is large, in a poorly ventilated area, or you feel unsafe, alert personnel, evacuate the area, and call your institution's emergency number.
-
Control Ignition Sources: As a combustible organic material, ensure all nearby ignition sources are turned off.[2]
-
Don PPE: At a minimum, wear the PPE outlined in Table 3.
-
Containment: Prevent the spill from spreading or entering drains by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1]
-
Cleanup:
-
Carefully sweep up the absorbed material and place it into a compatible, sealable container (e.g., a heavy-duty plastic bag or a dedicated waste pail).
-
Label the container clearly as "Spill Debris containing this compound."
-
Arrange for disposal through your EHS office as hazardous waste.
-
Table 3: Required Personal Protective Equipment (PPE)
| Protection | Specification | Rationale |
| Hand | Nitrile or other chemically resistant gloves. Dispose of contaminated gloves immediately.[1] | Prevents dermal absorption, a primary route of exposure.[1][14] |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][3] | Protects against splashes and eye irritation. |
| Body | A lab coat. For large quantities or spills, impervious clothing may be required.[1] | Prevents contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. For spills outside a hood, consult EHS. | Prevents inhalation of dusts or vapors, a primary route of exposure.[3][14] |
References
-
Safety Data Sheet - 4-Bromonitrobenzene-d4. C/D/N Isotopes.
-
Safety Data Sheet: Nitrobenzene. Carl ROTH.
-
Safety Data Sheet - 1-Bromo-4-nitrobenzene. Fisher Scientific.
-
Safety Data Sheet: Nitrobenzene. Carl ROTH.
-
Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology.
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
-
Safety Data Sheet - Nitrobenzene. Sigma-Aldrich.
-
Safety Data Sheet - 1-Bromo-3-nitrobenzene. Sigma-Aldrich.
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
-
1-Bromo-4-nitrobenzene 99%. Sigma-Aldrich.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
-
Hazardous Waste Segregation. Bucknell University.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
Public Health Statement Nitrobenzene. Agency for Toxic Substances and Disease Registry.
-
Safety Data Sheet - 1-Bromo-2-nitrobenzene. Thermo Fisher Scientific.
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
Nitrobenzene Product Stewardship Summary. Honeywell.
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
-
Toxicological Profile for Nitrobenzene. National Center for Biotechnology Information.
-
1-Bromo-4-nitrobenzene. PubChem.
-
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Safety Data Sheets. Echemi.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. bucknell.edu [bucknell.edu]
- 14. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromophenoxy)-2-nitrobenzene
Core Hazard Assessment: Understanding the Risk
1-(4-Bromophenoxy)-2-nitrobenzene combines the hazards of an aromatic nitro compound with those of an organobromide. Aromatic nitro compounds are a well-documented class of chemicals with significant toxicological profiles.[3] The primary risks associated with handling this compound are derived from its presumed toxicity and routes of exposure.
Key Presumed Hazards:
-
High Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or if it comes into contact with skin.[4][5] Skin absorption is a critical route of exposure for nitro-aromatic compounds.[2][3]
-
Skin and Eye Irritation: Direct contact is expected to cause serious skin and eye irritation.[4][5][6][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4][5][6][7]
-
Systemic Organ Toxicity: A significant concern with nitrobenzene derivatives is the potential for methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to cyanosis (bluish skin), headaches, dizziness, and in severe cases, death.[2][8]
-
Chronic Exposure Risks: Prolonged or repeated exposure may lead to damage to vital organs, including the liver, blood, and reproductive system.[4][5][9] Furthermore, nitrobenzene itself is considered a potential carcinogen.[9][10]
Given these severe potential hazards, a stringent and multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory.
Multi-Layered Safety Protocol: From Engineering Controls to PPE
An effective safety plan begins with engineering controls as the primary line of defense, supplemented by rigorous personal protective measures.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[1][3][5][11]
-
Emergency Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[1][5][12]
Personal Protective Equipment (PPE): A Comprehensive Strategy
The following PPE is required to create a barrier between the researcher and the chemical, addressing all potential routes of exposure.
| Operation | Required Personal Protective Equipment | Key Rationale |
| Weighing Solid Compound | Double Nitrile Gloves, Lab Coat, Tight-Sealing Safety Goggles. | Minimizes exposure to fine particulates and prevents skin/eye contact. Double gloving provides an extra layer of protection against potential tears or rapid permeation. |
| Preparing Solutions | Double Nitrile Gloves, Chemical-Resistant Apron over Lab Coat, Safety Goggles and Face Shield. | Protects against splashes of both the solid and the solvent. A face shield offers a broader area of protection for the face from splashes.[1][12] |
| Running Reactions/Transfers | Double Nitrile Gloves (or heavier duty gloves like Butyl rubber for extended use), Lab Coat, Safety Goggles. | Ensures continuous protection during procedures where contact is possible. Heavier gloves may be necessary depending on the solvent and duration.[10] |
| Workup & Purification | Double Nitrile Gloves, Lab Coat, Safety Goggles and Face Shield. | Protects against exposure during extraction, concentration, and chromatography, where splash and aerosol generation are potential risks. |
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Step-by-Step Protocol: Safely Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent) is present. Don all required PPE: lab coat, tight-fitting safety goggles, and a first pair of nitrile gloves.
-
Entering the Hood: Place the chemical container in the center of the fume hood. Don a second pair of nitrile gloves.
-
Weighing: Carefully open the container. Using a clean spatula, transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust. Close the primary container immediately.[7][13]
-
Dissolving: Place the weigh boat into the receiving beaker. Using a wash bottle, carefully rinse the weigh boat with the desired solvent to ensure a complete transfer. Add the remaining solvent.
-
Post-Task: Remove the outer pair of gloves and dispose of them as hazardous waste. Use the inner-gloved hand to handle items outside the fume hood.
-
Cleanup: All disposable materials that contacted the chemical (weigh boat, gloves, wipes) must be placed in a designated, sealed hazardous waste container.[14]
Emergency Procedures: Spills and Exposure
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, cover the spill with an absorbent material (e.g., sand, diatomaceous earth).[14]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[7][13]
-
Clean the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.
-
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[12][15][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14][16]
Waste Disposal
All waste containing this compound, including excess solid, solutions, and contaminated labware (gloves, pipette tips, paper towels), must be treated as hazardous waste.[17]
-
Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for disposal through your institution's EHS-approved hazardous waste disposal program.[14]
References
-
Safety Data Sheet: Nitrobenzene. Carl ROTH.
-
98-95-3_GPS_Nitrobenzene (CL-4: PUBLIC). Aarti Industries.
-
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
-
Personal protective equipment for handling 1-Azido-3-nitrobenzene. Benchchem.
-
Personal protective equipment for handling 1,2,3-Trimethyl-4-nitrobenzene. Benchchem.
-
Personal protective equipment for handling 1-Cyclopropyl-2-nitrobenzene. Benchchem.
-
2 - Safety Data Sheet (2-Bromonitrobenzene-d4). C/D/N Isotopes, Inc.
-
SAFETY DATA SHEET (1-Bromo-4-nitrobenzene). Fisher Scientific Company.
-
Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services.
-
nitro razredčilo. Chemius.
-
Safety Data Sheet. C/D/N Isotopes Inc.
-
SAFETY DATA SHEET (1-Bromo-4-nitrobenzene). ALFA Aesar.
-
SAFETY DATA SHEET (1-(2-Bromoethyl)-4-nitrobenzene). ALFA Aesar.
-
Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Chemical Safety Guidelines. Texas A&M University-San Antonio.
-
SAFETY DATA SHEET (Nitrobenzene). Fisher Scientific.
-
Safety data sheet acc. to Safe Work Australia - Code of Practice. Carl ROTH.
-
Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health.
-
SAFETY DATA SHEET (4-Bromonitrobenzene-13C6). Sigma-Aldrich.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET (1-Bromo-2-nitrobenzene). Thermo Fisher Scientific.
-
SAFETY DATA SHEET (1-Bromo-3-nitrobenzene). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Leading Speciality Chemical in India [aarti-industries.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. carlroth.com [carlroth.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
